1-(4-aminophenyl)-3-methylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRCDPOTCHWYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552963 | |
| Record name | N-(4-Aminophenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111087-13-9 | |
| Record name | N-(4-Aminophenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-aminophenyl)-3-methylurea (CAS: 111087-13-9): A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-aminophenyl)-3-methylurea, a molecule of significant interest in medicinal chemistry. While specific research on this compound is emerging, its structural motifs are well-established in a multitude of biologically active agents. This document will delve into its synthesis, characterization, and potential applications, particularly as a foundational scaffold for the development of novel therapeutics. By leveraging data from analogous compounds, we will provide expert insights into its chemical and biological properties to empower researchers in their drug discovery endeavors.
Introduction: The Promise of a Privileged Scaffold
1-(4-aminophenyl)-3-methylurea, identified by its CAS number 111087-13-9, is an aromatic urea derivative with the molecular formula C8H11N3O.[1][2] The core structure features a phenyl ring substituted with both an amino group and a methylurea moiety. This arrangement of functional groups makes it a "privileged scaffold" in medicinal chemistry. The urea linkage is a key structural element in numerous FDA-approved drugs and clinical candidates, known for its ability to form critical hydrogen bond interactions with biological targets.[3] Furthermore, the primary aromatic amine serves as a versatile chemical handle for further molecular elaboration, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The broader class of aryl urea compounds has garnered significant attention for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Notably, diarylureas are prominent scaffolds in the design of kinase inhibitors, a critical class of targeted cancer therapeutics.[3] This guide will, therefore, explore the potential of 1-(4-aminophenyl)-3-methylurea as a valuable building block in the quest for next-generation targeted therapies.
Synthesis and Purification: A Practical Approach
The synthesis of 1-(4-aminophenyl)-3-methylurea is most effectively achieved through the nucleophilic addition of a primary aromatic amine to an isocyanate. The following protocol outlines a reliable and scalable method starting from the readily available p-phenylenediamine.
Synthetic Protocol: Reaction of p-Phenylenediamine with Methyl Isocyanate
This synthesis leverages the differential reactivity of the two amino groups in p-phenylenediamine. Under controlled conditions, a single amino group can be selectively reacted with methyl isocyanate to yield the desired monosubstituted urea.
Materials:
-
p-Phenylenediamine
-
Methyl isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes or Pentane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet (Argon or Nitrogen), dissolve one equivalent of p-phenylenediamine in anhydrous THF or DCM.
-
Controlled Addition of Isocyanate: Cool the solution to 0°C using an ice bath. Slowly add a solution of one equivalent of methyl isocyanate in the same anhydrous solvent to the stirred solution of p-phenylenediamine via the dropping funnel over a period of 30-60 minutes. The slow addition is crucial to minimize the formation of the disubstituted urea byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Product Isolation: Upon completion, the product often precipitates out of the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation. The solid product is then collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a cold, non-polar solvent such as hexanes or pentane to remove any unreacted starting materials and soluble impurities. Dry the product under vacuum to yield 1-(4-aminophenyl)-3-methylurea as a solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 1-(4-aminophenyl)-3-methylurea.
Physicochemical and Spectroscopic Characterization
Accurate characterization of 1-(4-aminophenyl)-3-methylurea is paramount for its use in further research and development. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 111087-13-9 | [1] |
| Molecular Formula | C8H11N3O | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Off-white to light brown solid | |
| Solubility | Soluble in DMSO, DMF, and Methanol | |
| Storage | Store at 2-8°C, protected from light and moisture |
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the urea NH protons, and the methyl protons. The aromatic protons on the phenyl ring will likely appear as two doublets in the range of δ 6.5-7.5 ppm. The primary amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift would be concentration-dependent. The two NH protons of the urea moiety would also appear as distinct signals, potentially as a singlet and a quartet (due to coupling with the methyl group). The methyl (-CH₃) protons would be a sharp singlet or a doublet (if coupled to the adjacent NH) around δ 2.6-2.8 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 155-160 ppm. The aromatic carbons would appear in the region of δ 110-150 ppm. The methyl carbon would be observed at a much higher field, typically around δ 25-30 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretching vibrations of the primary amine and urea groups in the range of 3200-3500 cm⁻¹.
-
C=O (carbonyl) stretching of the urea group around 1640-1680 cm⁻¹.
-
N-H bending vibrations around 1550-1650 cm⁻¹.
-
C-N stretching vibrations in the region of 1200-1400 cm⁻¹.
-
Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[5]
-
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 165.0902, corresponding to the molecular weight of the compound.[6] Fragmentation patterns would likely involve the loss of the methylurea side chain or cleavage of the urea bond.
Potential Applications in Drug Development: A Kinase Inhibitor Scaffold
The structural similarity of 1-(4-aminophenyl)-3-methylurea to known kinase inhibitors suggests its significant potential as a scaffold for the development of novel anticancer agents.[3] Many diarylurea-based drugs, such as Sorafenib, function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase.[3] The urea moiety is crucial for this interaction, forming key hydrogen bonds with the kinase hinge region.
The primary amine on the 4-aminophenyl ring of 1-(4-aminophenyl)-3-methylurea provides a strategic point for chemical modification. By attaching various chemical groups to this amine, a library of derivatives can be synthesized and screened for inhibitory activity against a panel of protein kinases implicated in cancer progression, such as VEGFR, PDGFR, and Raf kinases.
Diagram of a Potential Signaling Pathway Target:
Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway.
Experimental Protocol for Biological Evaluation: Kinase Inhibition Assay
To assess the potential of derivatives of 1-(4-aminophenyl)-3-methylurea as kinase inhibitors, a robust and reliable in vitro kinase assay is essential. The following protocol provides a general framework for such an evaluation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase (e.g., B-Raf, VEGFR2).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of luminescence detection
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume of the diluted test compounds to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction:
-
Add the kinase and substrate peptide solution in the kinase assay buffer to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step addition of reagents.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
1-(4-aminophenyl)-3-methylurea represents a promising and versatile chemical scaffold for the development of novel therapeutic agents. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, makes it an ideal starting point for the generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the well-established role of the aryl urea motif in kinase inhibition provides a strong rationale for its exploration in oncology and other therapeutic areas. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to unlock the full potential of 1-(4-aminophenyl)-3-methylurea in their drug discovery programs.
References
-
Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. [Link]
-
PubChem. 1-(4-Aminophenyl)-3-phenylurea. [Link]
-
Organic Syntheses. nitrosomethylurea. [Link]
-
ACS Publications. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amidation. [Link]
-
PubChem. ((4-Aminophenyl)methyl)urea. [Link]
-
PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]
-
RSC Publishing. Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. [Link]
-
PubMed. Synthesis of an N-methyl-N-nitrosourea linked to a methidium chloride analogue and its reactions with 32P-end-labeled DNA. [Link]
-
ResearchGate. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
-
SciSpace. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. [Link]
-
University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
DergiPark. Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. [Link]
-
Wikipedia. p-Phenylenediamine. [Link]
-
PrepChem.com. Preparation of p-phenylenediamine. [Link]
- Google Patents. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
-
I.R.I.S. Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. [Link]
- Google Patents.
-
PubChem. Methylurea. [Link]
-
PubChemLite. [(4-aminophenyl)methyl]urea. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Digital CSIC. Infrared spectra of amorphous and crystalline urea ices. [Link]
-
PubMed. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [Link]
-
ResearchGate. (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
-
PubMed. Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. [Link]
-
MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram. [Link]info/page06/IRspec/UreaIR.htm)
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. digital.csic.es [digital.csic.es]
- 6. ((4-Aminophenyl)methyl)urea | C8H11N3O | CID 40423978 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unseen Architects: A Technical Guide to the Mechanism of Action of Aminophenyl Methylurea Compounds
For researchers, scientists, and drug development professionals, understanding the intricate dance between a small molecule and its biological targets is paramount. This guide delves into the core mechanisms of action governing aminophenyl methylurea compounds, a class of molecules demonstrating significant therapeutic promise, particularly in oncology. We will move beyond a superficial overview to dissect the molecular interactions, signaling consequences, and the experimental rationale that validates our understanding of these compelling compounds.
Introduction: The Rise of Aminophenyl Methylurea Compounds in Targeted Therapy
The urea moiety, first synthesized over a century ago, has become a cornerstone in modern medicinal chemistry. Its unique ability to form stable hydrogen bonds makes it an ideal scaffold for designing molecules that can interact with high affinity and specificity to protein receptors.[1] The aminophenyl methylurea core, in particular, has emerged as a privileged structure in the development of targeted therapeutics. These compounds have shown remarkable efficacy as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in diseases like cancer.[2][3] Several clinically evaluated and approved kinase inhibitors, such as Sorafenib and Lenvatinib, feature a urea-based structure, underscoring the therapeutic significance of this chemical class.[1]
This guide will provide a comprehensive exploration of the mechanistic underpinnings of aminophenyl methylurea compounds, focusing on their role as kinase inhibitors. We will examine their interactions at the molecular level, the downstream effects on signaling pathways, and the key experimental methodologies used to elucidate these mechanisms.
The Core Mechanism: Competitive Inhibition of ATP Binding in Kinase Domains
The primary mechanism of action for many aminophenyl methylurea compounds is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of receptor tyrosine kinases (RTKs).[2][3] This inhibitory action is crucial, as the transfer of a phosphate group from ATP by kinases to their substrates is a fundamental step in many signaling cascades that drive cell growth, proliferation, and survival.
The urea moiety is central to this inhibitory activity. It acts as a hydrogen bond donor and acceptor, forming critical interactions within the ATP-binding pocket of the kinase. This allows the aminophenyl methylurea compound to occupy the space normally taken by ATP, effectively blocking the kinase's ability to function.
Key Molecular Interactions
The specificity of aminophenyl methylurea compounds for particular kinases is determined by the nature of the substitutions on the phenyl rings and the methylurea core. These substitutions can form additional hydrogen bonds, van der Waals interactions, and hydrophobic interactions with specific amino acid residues in the ATP-binding pocket. For instance, derivatives of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea have been shown to selectively target members of the class III receptor tyrosine kinase family, such as Platelet-Derived Growth Factor Receptor (PDGFR).[2][4]
The following diagram illustrates the general principle of ATP competitive inhibition by an aminophenyl methylurea compound.
Caption: Competitive inhibition of ATP binding in the kinase domain.
Impact on Key Signaling Pathways
By inhibiting specific kinases, aminophenyl methylurea compounds can modulate critical signaling pathways implicated in cancer progression. Two of the most well-documented target pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascades.
Inhibition of VEGFR Signaling and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to ensure a steady supply of nutrients and oxygen for their growth and metastasis. Several aminophenyl methylurea derivatives have been designed and synthesized to act as potent inhibitors of VEGFR-2.[5]
By blocking ATP binding to the VEGFR-2 kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling molecules. This leads to an inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.
The following diagram illustrates the inhibitory effect of aminophenyl methylurea compounds on the VEGFR signaling pathway.
Caption: Inhibition of the VEGFR signaling pathway.
Modulation of PDGFR Signaling
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is involved in various cellular processes, including cell growth, proliferation, and migration. Dysregulation of this pathway is a hallmark of several cancers. Urea derivatives structurally related to the therapeutic agent Imatinib have been identified as potent inhibitors of PDGFR autophosphorylation.[4]
Similar to their action on VEGFR, these compounds compete with ATP for the binding site on the PDGFR kinase domain, thereby preventing its activation and the subsequent downstream signaling events that promote tumor growth.
Experimental Protocols for Mechanism of Action Studies
Elucidating the precise mechanism of action of aminophenyl methylurea compounds requires a multi-faceted experimental approach. The following protocols represent a logical and self-validating workflow for characterizing these inhibitors.
In Vitro Kinase Inhibition Assays
The initial step in characterizing a potential inhibitor is to determine its potency and selectivity against a panel of purified kinases.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the donor (europium cryptate) and acceptor (XL665) are in close proximity, a FRET signal is generated.
-
Procedure: a. Serially dilute the aminophenyl methylurea compound to create a dose-response curve. b. In a 384-well plate, add the purified kinase, the biotinylated substrate peptide, and ATP. c. Add the diluted compound to the wells. d. Incubate the reaction at room temperature for the optimized time. e. Stop the reaction and add the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665). f. Incubate for the recommended time to allow for antibody binding. g. Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation: A dose-dependent decrease in the HTRF signal indicates that the compound is inhibiting the kinase. Running the assay against a panel of kinases allows for the determination of selectivity. A compound that is potent against the target kinase but has significantly higher IC50 values against other kinases is considered selective.
Cellular Assays to Confirm Target Engagement
Once in vitro activity is established, it is crucial to confirm that the compound can inhibit the target kinase within a cellular context.
Protocol: Western Blot Analysis of Target Phosphorylation
-
Principle: This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates in cells treated with the inhibitor.
-
Procedure: a. Culture cancer cells known to have activated the target kinase signaling pathway. b. Treat the cells with increasing concentrations of the aminophenyl methylurea compound for a specified time. c. Lyse the cells and quantify the protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. e. Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and a downstream substrate. f. Also, probe with antibodies for the total protein levels of the kinase and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls. g. Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the phosphorylation of the target kinase and its substrate, without a significant change in total protein levels, confirms cellular target engagement.
-
Causality and Self-Validation: This experiment directly links the presence of the compound to the inhibition of the target's activity in a biological system. The use of total protein and housekeeping controls ensures that the observed effects are not due to general cytotoxicity or protein degradation.
The following workflow diagram illustrates the experimental approach to characterizing the mechanism of action.
Caption: Experimental workflow for mechanism of action studies.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a representative aminophenyl methylurea compound against a panel of kinases, illustrating how selectivity is determined.
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 15 |
| PDGFRβ | 25 |
| c-Kit | 80 |
| FGFR1 | 150 |
| EGFR | >1000 |
| Src | >1000 |
Data is for illustrative purposes only.
Conclusion and Future Directions
Aminophenyl methylurea compounds represent a versatile and powerful scaffold for the design of targeted kinase inhibitors. Their mechanism of action, centered around the competitive inhibition of ATP binding, allows for the development of potent and selective therapeutics. A thorough understanding of their molecular interactions and their effects on cellular signaling pathways, validated by a rigorous and logical experimental workflow, is essential for their successful development.
Future research in this area will likely focus on the design of next-generation aminophenyl methylurea derivatives with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, exploring their potential as inhibitors of other enzyme classes and their application in therapeutic areas beyond oncology holds significant promise.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
N-Methyl-N-nitrosourea | C2H5N3O2. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
((4-Aminophenyl)methyl)urea | C8H11N3O. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved January 25, 2026, from [Link]
-
Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Methylurea | C2H6N2O. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Urgent cytoreduction for newly diagnosed acute myeloid leukemia patients allows acquisition of pretreatment genomic data and enrollment on investigational clinical trials. (2022). PubMed. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2022). Texas Tech University Health Science Center. Retrieved January 25, 2026, from [Link]
-
Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 25, 2026, from [Link]
-
Introducing urea into tirapazamine derivatives to enhance anticancer therapy. (2024). PubMed. Retrieved January 25, 2026, from [Link]
-
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Arginine and Buphenyl in Patients With Argininosuccinic Aciduria (ASA), a Urea Cycle Disorder. (n.d.). ClinicalTrials.gov. Retrieved January 25, 2026, from [Link]
-
Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. (n.d.). DergiPark. Retrieved January 25, 2026, from [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). NIH. Retrieved January 25, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved January 25, 2026, from [Link]
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
Sources
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The 1-(4-aminophenyl)-3-methylurea Scaffold: A Foundational Core for Kinase Inhibitor Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The urea moiety is a cornerstone pharmacophore in modern medicinal chemistry, celebrated for its role in the architecture of numerous clinically approved kinase inhibitors.[1] This guide delves into the specific utility of 1-(4-aminophenyl)-3-methylurea as a foundational scaffold in the design and synthesis of potent and selective kinase inhibitors. While not a potent inhibitor in its own right, its structure presents a strategic starting point for synthetic elaboration. The aminophenyl group provides a crucial vector for chemical modification, and the urea core acts as a reliable hydrogen-bonding unit that anchors ligands to the kinase hinge region. This document provides a comprehensive exploration of the scaffold's properties, its mechanism of action, detailed synthetic strategies for its derivatization, structure-activity relationship (SAR) insights for key kinase targets like VEGFR-2 and p38 MAP kinase, and robust protocols for biological evaluation.
Introduction: The Power of the Urea Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate a vast array of cellular processes, are among the most critical targets in modern drug discovery, particularly in oncology.[2] The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized cancer therapy. Within this landscape, the diaryl urea motif has emerged as a "privileged scaffold," a structural framework that consistently yields biologically active compounds against various targets.[3]
The success of multi-kinase inhibitors like Sorafenib, which features a central diaryl urea core, underscores the therapeutic potential of this chemical class.[4][5] These molecules typically function as Type II inhibitors, binding to and stabilizing an inactive "DFG-out" conformation of the kinase, thereby preventing its catalytic activity.[1][3] The urea linkage is paramount to this mechanism, forming a bidentate hydrogen bond with the conserved "hinge" region of the kinase domain.
This guide focuses specifically on the 1-(4-aminophenyl)-3-methylurea scaffold. We will treat this molecule not as an end-product, but as a strategic intermediate—a foundational building block upon which highly potent and selective kinase inhibitors can be constructed. Its true value lies in the synthetic versatility offered by the 4-amino group, which serves as a launchpad for diversification and optimization.
Analysis of the 1-(4-aminophenyl)-3-methylurea Scaffold
To appreciate its utility, the scaffold must be dissected into its constituent parts, each playing a distinct role in the drug design strategy.
-
The Urea Moiety (-NH-CO-NH-): This is the primary pharmacophore. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This arrangement is perfectly suited to form strong, directional hydrogen bonds with the backbone of the kinase hinge region, a critical anchoring interaction for many inhibitors.[6]
-
The Phenyl Ring: This aromatic ring acts as a rigid spacer, correctly positioning the urea for hinge binding and orienting the crucial 4-amino group outwards, away from the hinge region and towards the solvent-exposed area of the ATP pocket.
-
The 4-Amino Group (-NH₂): This is the key to the scaffold's utility. The primary amine is a versatile chemical handle that allows for the covalent attachment of additional molecular fragments. These appended fragments are designed to occupy adjacent hydrophobic pockets within the kinase active site, thereby dramatically increasing both binding affinity and selectivity for the target kinase.
-
The Methyl Group (-CH₃): In this foundational scaffold, the methyl group is a simple substituent. However, a key strategy in developing potent inhibitors from this scaffold is replacing this methyl group with a larger, substituted aryl ring. This transformation from a monoaryl urea to a diaryl urea is a critical step in achieving the high potency seen in drugs like Sorafenib.[7]
The "DFG-out" Mechanism of Action
Diaryl ureas derived from this scaffold are archetypal Type II kinase inhibitors. They bind to a specific inactive conformation of the kinase where the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is "flipped out". In this DFG-out state, a hydrophobic pocket adjacent to the ATP site becomes accessible. The second aryl group of a diaryl urea inhibitor occupies this allosteric pocket, while the urea anchors the molecule to the hinge.[1][3] This mechanism provides a high degree of selectivity for certain kinases and is a cornerstone of the design strategy for inhibitors based on this scaffold.
Synthetic Elaboration of the Scaffold
The value of 1-(4-aminophenyl)-3-methylurea lies in its straightforward synthesis and its capacity for chemical derivatization.
Protocol 1: Synthesis of the Core Scaffold
A common route to N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. The core scaffold can be prepared from p-phenylenediamine.
Objective: To synthesize 1-(4-aminophenyl)-3-methylurea.
Materials:
-
p-Phenylenediamine
-
Methyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of p-phenylenediamine in anhydrous THF.
-
Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 1.0 equivalent of methyl isocyanate in anhydrous THF dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Isolation: The product often precipitates out of the solution upon formation. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.
-
Purification: Wash the collected solid with cold THF or diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield 1-(4-aminophenyl)-3-methylurea as a solid.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization Strategies at the 4-Amino Group
The free amino group is the primary site for building molecular complexity. The goal is to append a second aryl or heteroaryl moiety that can access the allosteric hydrophobic pocket characteristic of the DFG-out conformation.
Strategy A: Synthesis of Diaryl Ureas via a Second Isocyanate Reaction
This is the most direct path to potent diaryl urea inhibitors.
Objective: To synthesize a 1-(4-(3-(aryl)ureido)phenyl)-3-methylurea derivative.
Step-by-Step Methodology:
-
Scaffold Dissolution: Dissolve the 1-(4-aminophenyl)-3-methylurea scaffold (1.0 eq) in an aprotic solvent like Dichloromethane (DCM) or THF.[6]
-
Isocyanate Addition: Add a solution of the desired substituted aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for a Sorafenib-like analogue) (1.0 eq) dropwise to the reaction mixture.[6]
-
Reaction & Isolation: Stir at room temperature until the reaction is complete (monitor by TLC). The resulting diaryl urea product will often precipitate and can be isolated by filtration, washing, and drying as described in Protocol 1.[6]
Structure-Activity Relationship (SAR) Case Studies
The following sections explore how the 1-(4-aminophenyl)-3-methylurea scaffold can be elaborated to target specific, therapeutically relevant kinases.
Case Study 1: Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8][9] Many diaryl urea compounds are potent inhibitors of VEGFR-2.[4]
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[10][11]
Caption: VEGFR-2 signaling pathway and the point of inhibition by diaryl ureas.
SAR Insights for VEGFR-2 Inhibitors
Starting from an aminophenyl urea core, SAR studies have revealed key principles for designing potent VEGFR-2 inhibitors. The focus is on the nature of the second aryl ring (Region C in Sorafenib-like structures).[12]
| Compound/Modification | Key Structural Feature | VEGFR-2 IC₅₀ (nM) | Reference |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | 90 | [1] |
| Analogue 1 | 3-trifluoromethylphenyl (no Cl) | Increased IC₅₀ | [12] |
| Analogue 2 | 4-chlorophenyl (no CF₃) | Increased IC₅₀ | [12] |
| Analogue 3 | Pyridine-containing head group | 0.14 - 0.48 | [4] |
| Analogue 4 | Thieno[3,2-b]pyridine head group | Potent Inhibition | [4] |
Causality Behind SAR:
-
Lipophilic Tail: The 4-chloro-3-(trifluoromethyl)phenyl group of Sorafenib is highly effective because it provides the optimal combination of size, shape, and lipophilicity to bind tightly within the hydrophobic pocket created by the DFG-out conformation.[12]
-
Hinge-Binding Moiety: Replacing the simple phenyl ring of the aminophenyl urea scaffold with larger heterocyclic systems (like pyridine or thienopyridine) can introduce additional beneficial interactions within the ATP binding site, further enhancing potency.[4]
Case Study 2: Targeting p38 MAP Kinase in Inflammation
The p38 MAP kinase pathway is a central regulator of cellular responses to inflammatory cytokines and stress.[13][14] Inhibitors of p38 have significant potential for treating inflammatory diseases. Diaryl ureas, notably the clinical candidate BIRB 796 (Doramapimod), are highly potent allosteric inhibitors of p38.[15][16]
p38 MAP Kinase Signaling Pathway
Activated by upstream kinases like MKK3/6 in response to stress signals, p38 phosphorylates downstream targets such as transcription factors (e.g., ATF2) and other kinases (e.g., MK2), leading to the production of inflammatory cytokines like TNF-α and IL-6.[17][18]
Caption: p38 MAP kinase signaling pathway inhibited by allosteric diaryl ureas.
SAR Insights for p38 Inhibitors (e.g., BIRB 796)
BIRB 796 exemplifies the evolution from a simple urea to a highly potent inhibitor. Its structure highlights key SAR principles.[19]
| Compound/Modification | Key Structural Feature | p38α IC₅₀ (nM) | Reference |
| BIRB 796 | Naphthyl & ethoxymorpholine groups | 38 | [19] |
| Analogue 1 | Chlorophenyl instead of Naphthyl | Decreased Potency | [15] |
| Analogue 2 | No ethoxymorpholine group | Decreased Potency | [15] |
| Analogue 3 | Pyrazole ring with t-butyl group | Essential for binding | [15] |
Causality Behind SAR:
-
Allosteric Pocket Occupancy: The potency of BIRB 796 comes from its unique ability to bind to an allosteric site adjacent to the ATP pocket, which is only accessible in the DFG-out conformation. The naphthyl group is critical for occupying this pocket.[15]
-
Solubilizing Groups: The ethoxymorpholine substituent not only makes additional favorable contacts but also improves the compound's physicochemical properties, such as solubility, which is crucial for drug development.[15]
-
Scaffold Optimization: The pyrazole-urea core of BIRB 796 is highly optimized to correctly position the other functional groups for high-affinity binding.[15]
Protocols for Biological Evaluation
Once novel inhibitors are synthesized based on the 1-(4-aminophenyl)-3-methylurea scaffold, their biological activity must be rigorously validated.
Experimental Workflow
The overall process follows a logical progression from chemical synthesis to biological characterization.
Caption: Drug discovery workflow using the aminophenylurea scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring kinase activity.[20][21]
Objective: To determine the IC₅₀ value of a synthesized inhibitor against a target kinase (e.g., VEGFR-2).
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Biotinylated peptide substrate
-
ATP
-
HTRF KinEASE™ kit (containing Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)[20]
-
Assay buffer (and stop buffer with EDTA)
-
Synthesized inhibitor compound dissolved in DMSO
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Compound Preparation: Perform a serial dilution of the inhibitor compound in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add 2 µL of the diluted inhibitor solution to the wells of the 384-well plate.
-
Add 4 µL of the kinase/biotinylated-substrate mix.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), determined during assay optimization.[21]
-
-
Detection:
-
Stop the enzymatic reaction by adding 10 µL of the HTRF detection mix (containing the anti-phospho antibody and SA-XL665 in stop buffer).
-
Incubate at room temperature for 60 minutes to allow for signal development.[21]
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[21]
Protocol 3: Cell-Based Antiproliferative Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[22][23]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of an inhibitor in a relevant cancer cell line (e.g., a human umbilical vein endothelial cell line like HUVEC for an anti-angiogenic compound).
Materials:
-
Cancer cell line (e.g., HUVEC)
-
Complete cell culture medium
-
Synthesized inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, in a humidified incubator at 37°C with 5% CO₂.[24]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the inhibitor concentration and calculate the GI₅₀ value from the dose-response curve.
Future Perspectives and Conclusion
The 1-(4-aminophenyl)-3-methylurea scaffold, while simple, remains a highly relevant and valuable starting point in the complex field of kinase inhibitor design. Its synthetic accessibility and the proven success of its diaryl urea derivatives ensure its continued use in drug discovery campaigns.
Challenges and Opportunities:
-
Selectivity: A major challenge is achieving selectivity, as many kinases share structural similarities in the ATP-binding pocket. Future designs will incorporate features that exploit subtle differences outside the conserved hinge region.
-
Acquired Resistance: Tumors can develop resistance to kinase inhibitors through mutations in the target kinase. Designing next-generation inhibitors based on this scaffold that can overcome common resistance mutations is a critical area of research.
-
Beyond Oncology: While the primary focus has been on cancer, the success of p38 inhibitors highlights the potential for urea-based scaffolds in treating inflammatory, autoimmune, and other diseases.[16]
References
-
ResearchGate. Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. Available at: [Link]
- Google Patents. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.
-
MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]
-
NIH National Center for Biotechnology Information. BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells. Available at: [Link]
-
NIH National Center for Biotechnology Information. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor. Available at: [Link]
-
NIH National Center for Biotechnology Information. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Available at: [Link]
-
ResearchGate. Diaryl Urea: A Privileged Structure in Anticancer Agents. Available at: [Link]
-
Creative Diagnostics. P38 Signaling Pathway. Available at: [Link]
-
ACS Publications. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Available at: [Link]
-
NIH National Center for Biotechnology Information. Development of a HTRF® Kinase Assay for Determination of Syk Activity. Available at: [Link]
-
Reactome. VEGFA-VEGFR2 Pathway. Available at: [Link]
- Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
-
ResearchGate. HTRF ® Kinase Assay Protocol. Available at: [Link]
-
MDPI. Diarylureas. Available at: [Link]
-
NIH National Center for Biotechnology Information. Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors. Available at: [Link]
-
ResearchGate. (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available at: [Link]
-
NIH National Center for Biotechnology Information. Cell sensitivity assays: the MTT assay. Available at: [Link]
-
NIH National Center for Biotechnology Information. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Available at: [Link]
-
opnMe. p38 MAPK inhibitor | BIRB 796. Available at: [Link]
-
NIH National Center for Biotechnology Information. 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available at: [Link]
-
Checkpoint Lab. MTT Cell Assay Protocol. Available at: [Link]
-
Wikipedia. p38 mitogen-activated protein kinases. Available at: [Link]
-
YouTube. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Available at: [Link]
-
Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available at: [Link]
-
MDPI. Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Available at: [Link]
-
NIH National Center for Biotechnology Information. Research and development of N,N′-diarylureas as anti-tumor agents. Available at: [Link]
-
Agilent. Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. Available at: [Link]
-
ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]
-
MDPI. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Available at: [Link]
-
Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link]
-
NIH National Center for Biotechnology Information. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Available at: [Link]
-
ResearchGate. The structure‐activity relationship (SAR) of the final compounds.... Available at: [Link]
-
CUSABIO. MAPK signaling pathway. Available at: [Link]
-
QIAGEN. p38 MAPK Signaling. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diarylureas | Encyclopedia MDPI [encyclopedia.pub]
- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 9. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pardon Our Interruption [opnme.com]
- 17. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide to the Solubility of 1-(4-Aminophenyl)-3-methylurea in Organic Solvents
Foreword: Understanding the Critical Role of Solubility in Drug Development
For researchers, scientists, and professionals in drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides a comprehensive technical overview of the solubility of 1-(4-aminophenyl)-3-methylurea, a compound of interest in medicinal chemistry. We will delve into its physicochemical properties, theoretical solubility prediction, experimental determination, and the critical factors that influence its behavior in various organic solvents. This document is designed to be a practical resource, blending fundamental principles with actionable protocols to empower your research and development endeavors.
Physicochemical Profile of 1-(4-Aminophenyl)-3-methylurea: A Foundation for Solubility Prediction
1.1. Molecular Structure and Functional Groups
1-(4-aminophenyl)-3-methylurea possesses a urea backbone substituted with an aminophenyl group and a methyl group. This structure imparts a combination of polar and non-polar characteristics:
-
Polar Moieties: The urea group (-NH-CO-NH-) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The primary amine (-NH2) on the phenyl ring is also a potent hydrogen bond donor and acceptor.
-
Non-Polar Moiety: The phenyl ring provides a non-polar, aromatic surface.
The interplay of these functional groups dictates the compound's interaction with different solvents.
1.2. Inferred Physicochemical Properties
Based on structurally similar compounds like 1-(4-aminophenyl)-3-phenylurea, we can estimate the following properties for 1-(4-aminophenyl)-3-methylurea:
| Property | Estimated Value/Characteristic | Significance for Solubility |
| Molecular Weight | ~179.21 g/mol | Lower molecular weight generally favors solubility. |
| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic | Indicates a balance between solubility in polar and non-polar solvents. |
| Hydrogen Bond Donors | 3 (from -NH groups) | Strong potential for interaction with protic and polar aprotic solvents. |
| Hydrogen Bond Acceptors | 2 (from C=O and -NH2) | Strong potential for interaction with protic and polar aprotic solvents. |
| pKa | The aminophenyl group will have a basic pKa, while the urea protons are weakly acidic. | The ionization state, and thus solubility, will be highly dependent on the pH of the medium. |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point. | Higher melting points often correlate with lower solubility due to stronger crystal lattice energy. |
Theoretical Frameworks for Solubility Prediction
Predictive models can provide valuable initial estimates of solubility, guiding solvent selection and reducing experimental workload.
2.1. "Like Dissolves Like": A Qualitative Starting Point
This fundamental principle suggests that solutes dissolve best in solvents with similar polarity. For 1-(4-aminophenyl)-3-methylurea:
-
High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding, and polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds and have high dielectric constants.
-
Moderate Solubility Expected in: Solvents of intermediate polarity (e.g., acetone, ethyl acetate).
-
Low Solubility Expected in: Non-polar solvents (e.g., hexane, toluene) that cannot effectively solvate the polar functional groups.
2.2. Hansen Solubility Parameters (HSP)
The HSP model provides a more quantitative prediction by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1][2] The principle is that substances with similar HSP values are likely to be miscible.
To predict the solubility of 1-(4-aminophenyl)-3-methylurea, one would need to determine its HSP values (often through group contribution methods or experimental testing) and compare them to the known HSP values of various organic solvents. A smaller "distance" between the HSPs of the solute and solvent in the three-dimensional Hansen space suggests higher solubility.
Experimental Determination of Solubility: A Practical Guide
While theoretical models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The equilibrium shake-flask method is a robust and widely accepted technique.
3.1. Protocol: Equilibrium Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Objective: To determine the equilibrium solubility of 1-(4-aminophenyl)-3-methylurea in a selected organic solvent at a specific temperature.
Materials:
-
1-(4-aminophenyl)-3-methylurea (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of 1-(4-aminophenyl)-3-methylurea into a series of vials. The "excess" is critical to ensure that equilibrium is reached with undissolved solid present.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of 1-(4-aminophenyl)-3-methylurea.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
-
3.2. Data Presentation: A Comparative Solubility Table
The results of the shake-flask experiments should be compiled into a clear and concise table for easy comparison.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |
| Ethanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |
| Isopropanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |
| Acetone | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | Intermediate Polarity | 25 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |
| Toluene | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |
| n-Hexane | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |
Advanced Considerations: Factors Influencing Solubility
The solubility of a compound is not a single value but is influenced by several factors.
4.1. The Impact of Crystal Polymorphism
Polymorphism, the ability of a solid to exist in multiple crystalline forms, can have a profound impact on solubility. Different polymorphs of the same compound can exhibit different melting points, stabilities, and importantly, different solubilities. The metastable form is generally more soluble than the stable form.
It is crucial to characterize the solid form of 1-(4-aminophenyl)-3-methylurea used in solubility studies using techniques such as:
-
X-Ray Powder Diffraction (XRPD): To identify the crystal form.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.
4.2. Temperature Dependence of Solubility
The solubility of most solid compounds in organic solvents increases with temperature. This relationship can be described by the van't Hoff equation. Determining the temperature dependence of solubility is critical for processes such as crystallization and formulation at different storage conditions.
4.3. The Jouyban-Acree Model for Co-solvency
In many pharmaceutical applications, mixed solvent systems (co-solvents) are used to enhance solubility. The Jouyban-Acree model is a powerful tool for correlating and predicting the solubility of a drug in co-solvent mixtures.[3][4][5] The general form of the model relates the solubility in the mixture to the solubility in the neat solvents and interaction parameters. This model can significantly reduce the number of experiments needed to map out the solubility profile in a binary or ternary solvent system.
Visualizing the Solubility Workflow
To provide a clear overview of the process of determining and understanding the solubility of 1-(4-aminophenyl)-3-methylurea, the following workflow diagram is presented.
Caption: Workflow for Solubility Determination and Analysis.
Conclusion: A Holistic Approach to Solubility
The solubility of 1-(4-aminophenyl)-3-methylurea in organic solvents is a multifaceted property governed by its molecular structure and the physicochemical properties of the solvent. A comprehensive understanding requires a synergistic approach, integrating theoretical predictions with rigorous experimental determination. By following the protocols and considering the influencing factors outlined in this guide, researchers can generate high-quality, reliable solubility data. This, in turn, will facilitate informed decisions in solvent selection for synthesis, purification, formulation, and ultimately, accelerate the drug development process.
References
-
PubChem. 1-(4-Aminophenyl)-3-phenylurea. National Center for Biotechnology Information. [Link]
-
PubChem. ((4-Aminophenyl)methyl)urea. National Center for Biotechnology Information. [Link]
-
LibreTexts. Solubility of Organic Compounds. [Link]
-
Hansen, C. M. Hildebrand - Hansen Solubility Parameters. [Link]
-
ResearchGate. Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. [Link]
-
Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmaceuticals, 15(3), 369. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Abbott, S. HSP Basics | Practical Solubility Science. [Link]
-
Guesmi, A., et al. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o88-o89. [Link]
-
Chen, Y.-C., et al. (2024). Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Industrial & Engineering Chemistry Research. [Link]
-
Vega, D. R., et al. (2010). Trimorphism of N-methylurea: crystal structures, phase transitions and thermodynamic stabilities. CrystEngComm, 12(8), 2445-2452. [Link]
-
Jouyban, A., et al. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 328-341. [Link]
-
Fardi, T., & Stefanis, E. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(1), 746-754. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ResearchGate. Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites in the Presence of Volatile Organic Compounds (VOCs) Mixtures. [Link]
-
Jouyban, A., et al. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 125-133. [Link]
-
PubChem. (3-Aminophenyl)urea. National Center for Biotechnology Information. [Link]
-
Zhang, C., et al. (2024). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Journal of Chemical & Engineering Data. [Link]
Sources
Spectroscopic Characterization of 1-(4-aminophenyl)-3-methylurea: A Technical Guide
This guide provides an in-depth technical analysis of the spectroscopic data for 1-(4-aminophenyl)-3-methylurea (CAS: 111087-13-9), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It explains the causal logic behind spectroscopic outcomes, outlines robust experimental protocols, and offers a framework for interpreting the spectral data, thereby ensuring both scientific integrity and practical utility.
Introduction and Physicochemical Properties
1-(4-aminophenyl)-3-methylurea is a disubstituted urea derivative containing both an aromatic amine and a methylurea functional group. Its structural attributes make it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive characterization is paramount for its application in synthesis and biological screening. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, purity, and structural integrity.
The fundamental physicochemical properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 111087-13-9 | [1][2] |
| Molecular Formula | C₈H₁₁N₃O | [1][3] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| IUPAC Name | 1-(4-aminophenyl)-3-methylurea | [1] |
| Monoisotopic Mass | 165.09021 Da | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-(4-aminophenyl)-3-methylurea, ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon framework of the molecule.[4]
Experimental Protocol: NMR Data Acquisition
A standardized protocol is essential for acquiring high-quality, reproducible NMR spectra. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solubilizing power for ureas and its ability to slow the exchange of labile N-H protons, allowing for their observation.[4]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 1-(4-aminophenyl)-3-methylurea.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Homogenization: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C spectra using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Workflow for NMR Analysis
The general workflow for acquiring and processing NMR data is illustrated below.
Caption: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectral Data
The following table details the predicted proton NMR chemical shifts (δ), multiplicities, and integrations for 1-(4-aminophenyl)-3-methylurea in DMSO-d₆.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~8.2 - 8.5 | Singlet (broad) | 1H | NH -Ar | Urea NH proton adjacent to the aromatic ring. Deshielded due to resonance and hydrogen bonding. |
| b | ~7.1 - 7.3 | Doublet | 2H | Ar-H | Aromatic protons ortho to the urea linkage. |
| c | ~6.5 - 6.7 | Doublet | 2H | Ar-H | Aromatic protons ortho to the amino group. Shielded by the electron-donating NH₂ group. |
| d | ~5.9 - 6.2 | Quartet (broad) | 1H | NH -CH₃ | Urea NH proton coupled to the adjacent methyl group protons. |
| e | ~4.8 - 5.0 | Singlet (broad) | 2H | NH₂ | Primary amine protons. Chemical shift can vary with concentration and temperature. |
| f | ~2.6 - 2.8 | Doublet | 3H | CH₃ | Methyl group protons coupled to the adjacent NH proton. |
Note: The aromatic protons (b and c) form a classic AA'BB' system, which may appear as two distinct doublets.
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR chemical shifts are summarized below. The interpretation is based on established chemical shift ranges for substituted aromatics and ureas.[5]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156 - 158 | C =O | Urea carbonyl carbon, typically found in this downfield region.[6] |
| ~144 - 146 | Ar-C -NH₂ | Aromatic carbon bonded to the electron-donating amino group. |
| ~129 - 131 | Ar-C -NH | Aromatic carbon bonded to the urea nitrogen. |
| ~120 - 122 | Ar-C H | Aromatic CH ortho to the urea linkage. |
| ~113 - 115 | Ar-C H | Aromatic CH ortho to the amino group, shielded by its electron-donating effect. |
| ~29 - 31 | C H₃ | Methyl carbon attached to the urea nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]
Experimental Protocol: IR Data Acquisition
For a solid sample like 1-(4-aminophenyl)-3-methylurea, the Attenuated Total Reflectance (ATR) technique is a modern and efficient method that requires minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Workflow for IR Analysis
Caption: General workflow for ATR-IR spectroscopic analysis.
Predicted IR Spectral Data
The predicted key absorption bands for 1-(4-aminophenyl)-3-methylurea are based on characteristic frequencies for its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Two distinct bands are expected for the primary aromatic amine. |
| 3350 - 3300 | N-H Stretch | Secondary Amide/Urea (-NH-) | A single, sharp peak characteristic of the N-H bond in the urea linkage. |
| 1650 - 1630 | C=O Stretch (Amide I) | Urea (C=O) | Strong absorption due to the highly polar carbonyl group is a hallmark of ureas.[8] |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine. |
| 1580 - 1540 | N-H Bend + C-N Stretch (Amide II) | Urea (-NH-C=O) | This coupled vibration is characteristic of secondary amides and ureas.[8] |
| 1600 & 1500 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |
| 1300 - 1200 | C-N Stretch | Aryl-Amine & Urea | Stretching vibrations for the C-N bonds. |
| 850 - 810 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong band indicating para-substitution on the phenyl ring. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure.
Experimental Protocol: MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like ureas, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., Quadrupole or Time-of-Flight). Scan a relevant mass range (e.g., m/z 50-500) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum, averaging multiple scans.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for ESI-MS analysis.
Predicted Mass Spectral Data
The predicted mass spectral data is based on the molecular formula C₈H₁₁N₃O.
| m/z (Predicted) | Ion | Rationale |
| 166.0975 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in ESI-MS. |
| 188.0794 | [M+Na]⁺ | Formation of a sodium adduct is common in ESI-MS. |
| 108.0651 | [H₂N-C₆H₄-NH₂]⁺ | Fragment resulting from cleavage of the urea C-N bond. |
| 93.0573 | [H₂N-C₆H₅]⁺ | Fragment corresponding to aniline, from cleavage and rearrangement. |
| 58.0447 | [CH₃-N=C=O+H]⁺ | Fragment corresponding to protonated methyl isocyanate. |
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of 1-(4-aminophenyl)-3-methylurea. By integrating detailed experimental protocols with predicted spectral data and their causal interpretations, it serves as a robust resource for researchers. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while predictive, are grounded in fundamental principles and data from analogous structures, offering a reliable blueprint for the identification and quality control of this important chemical compound.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 303032, 1-(4-Aminophenyl)-3-phenylurea." PubChem, [Link]. Accessed January 25, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 40423978, ((4-Aminophenyl)methyl)urea." PubChem, [Link]. Accessed January 25, 2026.
-
Doc Brown's Chemistry. "Infrared spectrum of urea." Doc Brown's, [Link]. Accessed January 25, 2026.
-
Chemsrc. "p-Phenylenediamine." Chemsrc, [Link]. Accessed January 25, 2026.
-
ResearchGate. "FT-IR spectra of 4-aminophenyl sulfone (a), resorcinol (b), and ARES..." ResearchGate, [Link]. Accessed January 25, 2026.
-
Compound Interest. "A Guide to 13C NMR Chemical Shift Values." Compound Interest, [Link]. Accessed January 25, 2026.
-
National Institute of Standards and Technology. "Urea, N'-(4-chlorophenyl)-N,N-dimethyl-." NIST Chemistry WebBook, [Link]. Accessed January 25, 2026.
-
ResearchGate. "FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener." ResearchGate, [Link]. Accessed January 25, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 101414, 1-(4-Aminophenyl)-3-(1,2,2,4,4-pentamethyl-3-oxoquinolin-6-yl)urea." PubChem, [Link]. Accessed January 25, 2026.
-
National Institute of Standards and Technology. "Urea." NIST Chemistry WebBook, [Link]. Accessed January 25, 2026.
-
PubChemLite. "1-(3-bromophenyl)-3-methylurea (C8H9BrN2O)." PubChemLite, [Link]. Accessed January 25, 2026.
Sources
- 1. 111087-13-9|1-(4-Aminophenyl)-3-methylurea|BLD Pharm [bldpharm.com]
- 2. theclinivex.com [theclinivex.com]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. compoundchem.com [compoundchem.com]
- 6. Urea(57-13-6) 13C NMR spectrum [chemicalbook.com]
- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 1-(4-aminophenyl)-3-methylurea in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, 1-(4-aminophenyl)-3-methylurea has emerged as a scaffold of significant interest, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and strategic applications of 1-(4-aminophenyl)-3-methylurea in medicinal chemistry. It aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this valuable intermediate in the design and synthesis of next-generation therapeutics. The narrative emphasizes the causality behind experimental choices and provides detailed, self-validating protocols, grounded in authoritative references.
Introduction: The Privileged Scaffold
The urea moiety is a cornerstone in medicinal chemistry, recognized for its ability to form robust hydrogen bond interactions with biological targets. When incorporated into an aromatic scaffold, as in the case of aryl ureas, it becomes a privileged structure for the design of kinase inhibitors.[1] These compounds can effectively mimic the hydrogen bonding patterns of the adenine portion of ATP, enabling them to bind with high affinity to the hinge region of the kinase ATP-binding site.[2]
1-(4-aminophenyl)-3-methylurea distinguishes itself as a particularly useful building block due to its bifunctional nature. The terminal primary amino group provides a convenient handle for further chemical elaboration, allowing for the introduction of diverse pharmacophoric elements, while the methylurea moiety can serve as a key pharmacophore for target engagement. This dual functionality permits the modular construction of complex molecules with tailored biological activities.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a building block is critical for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 111087-13-9 | [3] |
| Molecular Formula | C₈H₁₁N₃O | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF) | [2] |
| Storage | Store at room temperature, protected from light and moisture. | [2] |
Note: Some data is extrapolated from closely related analogs due to limited direct experimental data for this specific compound.
The structural arrangement of 1-(4-aminophenyl)-3-methylurea, with its defined hydrogen bond donors and acceptors, and the reactive primary amine, is depicted below.
Caption: Structure of 1-(4-aminophenyl)-3-methylurea highlighting key reactive and pharmacophoric sites.
Synthesis of 1-(4-aminophenyl)-3-methylurea: A Validated Protocol
The synthesis of 1-(4-aminophenyl)-3-methylurea is typically achieved through the reaction of a diamine precursor with an isocyanate. The following protocol is adapted from a reliable method for the synthesis of a closely related analog, 1-(4-amino-2-fluorophenyl)-3-methylurea, as detailed in patent WO 2013/134298 A1. The underlying chemistry is directly applicable.
Reaction Principle
The synthesis involves the nucleophilic addition of one of the amino groups of p-phenylenediamine to the electrophilic carbonyl carbon of methyl isocyanate. The reaction is generally regioselective under controlled conditions due to the deactivation of the second amino group after the first substitution.
Caption: General synthetic scheme for 1-(4-aminophenyl)-3-methylurea.
Detailed Experimental Protocol
Materials:
-
p-Phenylenediamine
-
Methyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution of Amine: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1 equivalent) in anhydrous THF.
-
Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. To this stirring solution, add methyl isocyanate (1 equivalent) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-aminophenyl)-3-methylurea.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis
The true value of 1-(4-aminophenyl)-3-methylurea is realized in its role as a versatile intermediate for the synthesis of potent kinase inhibitors. The terminal amino group serves as a key attachment point for a variety of heterocyclic systems, which can be designed to interact with other regions of the kinase active site, thereby enhancing potency and selectivity.
While a specific, marketed drug directly using 1-(4-aminophenyl)-3-methylurea as a starting material is not prominently documented, its utility is evident in the synthesis of numerous investigational kinase inhibitors and is a foundational scaffold for drugs like Sorafenib, which is a diaryl urea. The following workflow illustrates a generalized approach for its use in the synthesis of a hypothetical kinase inhibitor.
Caption: Generalized workflow for the synthesis of kinase inhibitors from 1-(4-aminophenyl)-3-methylurea.
Mechanism of Action of Derived Kinase Inhibitors
Derivatives of 1-(4-aminophenyl)-3-methylurea typically function as Type II kinase inhibitors. The urea moiety forms critical hydrogen bonds with the kinase hinge region, while the rest of the molecule extends into an allosteric pocket created by the "DFG-out" (inactive) conformation of the kinase.[2] This mechanism provides a high degree of selectivity for certain kinases. These inhibitors often target key signaling pathways implicated in cancer, such as the VEGFR and Raf/MEK/ERK pathways, thereby inhibiting tumor angiogenesis and proliferation.[4]
Caption: Simplified signaling pathway showing the points of inhibition by aryl urea-based kinase inhibitors.
Conclusion and Future Perspectives
1-(4-aminophenyl)-3-methylurea represents a strategically important and highly versatile building block in medicinal chemistry. Its straightforward synthesis and bifunctional nature make it an ideal starting point for the construction of complex and potent bioactive molecules, particularly kinase inhibitors. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors. As the demand for targeted therapeutics continues to grow, the judicious application of such privileged scaffolds will undoubtedly accelerate the development of novel and effective medicines.
References
-
El-Fakharany, Z. S., Nissan, Y. M., Sedky, N. K., & Abou-Seri, S. (n.d.). Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. ResearchGate. Retrieved from [Link]
- Henry, J. R., Hipskind, P. A., & Peng, S.-B. (2013). (l,6-NAPHTHYRIDIN-3-YL) PHENYL 5 UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES. (WO Patent No. 2013/134298 A1). World Intellectual Property Organization.
-
National Center for Biotechnology Information. (n.d.). 1-(4-Aminophenyl)-3-phenylurea. PubChem. Retrieved from [Link]
-
Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrosomethylurea. PubChem. Retrieved from [Link]
- Ramesh, B., et al. (2015). Synthesis and anticonvulsant activity of some new aryl urea derivatives. Indo American Journal of Pharmaceutical Research, 5(1), 435-441.
- Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
- Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337.
- Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721-733.
- Al-Ostoot, F. H., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Future Journal of Pharmaceutical Sciences, 9(1), 1-10.
Sources
An In-depth Technical Guide to the Theoretical and Computational Studies of 1-(4-aminophenyl)-3-methylurea
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 1-(4-aminophenyl)-3-methylurea. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It delves into the core principles of quantum chemical calculations and molecular modeling techniques, offering both theoretical grounding and practical, step-by-step protocols. The guide emphasizes the rationale behind methodological choices, ensuring a robust and reproducible scientific narrative. We will explore how these computational tools are leveraged to elucidate the structural, electronic, and spectroscopic properties of 1-(4-aminophenyl)-3-methylurea, as well as to predict its potential biological interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Introduction: The Significance of 1-(4-aminophenyl)-3-methylurea
1-(4-aminophenyl)-3-methylurea, with the molecular formula C8H11N3O, is a urea derivative that holds significant interest in medicinal chemistry.[1] The urea motif is a critical structural component in a vast range of biologically active compounds and is recognized for its ability to form strong hydrogen bonds, a key interaction in many biological systems.[2] Derivatives of phenylurea are foundational scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[3][4]
The structural features of 1-(4-aminophenyl)-3-methylurea—a primary aromatic amine, a methyl-substituted urea linkage, and a phenyl ring—provide multiple sites for molecular interactions, making it a versatile candidate for further functionalization and drug design.[5] Understanding the fundamental quantum mechanical and conformational properties of this core structure is paramount for the rational design of new therapeutic agents. Computational and theoretical studies offer a powerful, cost-effective, and time-efficient approach to pre-screen and optimize drug candidates before their synthesis and experimental testing.[6]
This guide will systematically explore the application of these in silico techniques to 1-(4-aminophenyl)-3-methylurea, providing a roadmap for its comprehensive computational characterization.
Theoretical Studies: A Quantum Chemical Perspective
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the intrinsic properties of a molecule.[7] These methods allow for the precise calculation of molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding the molecule's reactivity and spectroscopic behavior.
Geometric Optimization and Structural Analysis
The first and most critical step in any computational study is to determine the most stable three-dimensional conformation of the molecule.
-
Causality of Method Selection: The choice of a computational method is a balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that has demonstrated high accuracy for a broad range of organic molecules.[8] The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.
The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic landscape.
Table 1: Predicted Structural Parameters for 1-(4-aminophenyl)-3-methylurea (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.25 Å |
| C-N (Urea) | ~1.38 Å | |
| C-N (Amine) | ~1.40 Å | |
| Bond Angle | N-C-N (Urea) | ~118° |
| C-N-C | ~125° | |
| Dihedral Angle | C-N-C-C | ~150° (trans-like) |
Vibrational Spectroscopy (FT-IR and Raman)
Computationally predicted vibrational spectra serve as a powerful tool for interpreting experimental FT-IR and Raman data. Each vibrational mode corresponds to a specific molecular motion, and its frequency is characteristic of the bond strengths and atomic masses involved.[9]
-
Key Vibrational Modes: For 1-(4-aminophenyl)-3-methylurea, the most characteristic vibrations include:
-
N-H Stretching: The primary amine (NH2) and the urea (N-H) groups will exhibit strong stretching vibrations in the 3200-3600 cm⁻¹ region.[10][11]
-
C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group in the urea moiety.[10]
-
C-N Stretching: Vibrations corresponding to the C-N bonds are expected in the 1150-1450 cm⁻¹ range.[10][11]
-
Aromatic C-H Stretching: These will appear above 3000 cm⁻¹.
-
Electronic Properties: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are central to its reactivity and interaction with biological targets.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[12]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-(4-aminophenyl)-3-methylurea, the oxygen atom of the carbonyl group and the nitrogen of the primary amine are expected to be regions of high negative potential, making them likely sites for hydrogen bond acceptance.
Computational Studies: Molecular Modeling and Drug-Likeness
While quantum chemistry provides insights into the intrinsic properties of a single molecule, molecular modeling techniques are employed to simulate its behavior in a complex biological environment.
Molecular Docking: Identifying Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
-
Application to 1-(4-aminophenyl)-3-methylurea: Given the prevalence of urea derivatives as kinase inhibitors, a logical starting point for docking studies would be to investigate its binding to the ATP-binding site of various kinases, such as p38 MAPK or VEGFR.[3][15] The docking results would provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the molecular system over time, allowing for the study of conformational changes and the stability of ligand-protein complexes.[16] Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other and the stability of the key interactions identified in the docking study.
ADMET Prediction
In silico ADMET prediction is a critical step in early-stage drug discovery to identify potential liabilities of a drug candidate. Various computational models can predict properties such as aqueous solubility, permeability, metabolic stability, and potential toxicity.
Detailed Methodologies and Protocols
To ensure the reproducibility and integrity of the computational studies, detailed protocols are essential.
Protocol for DFT Calculations
-
Molecule Building: Construct the 3D structure of 1-(4-aminophenyl)-3-methylurea using a molecular builder (e.g., GaussView, Avogadro).
-
Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting structure.
-
DFT Geometry Optimization:
-
Software: Gaussian, ORCA, etc.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keywords: Opt Freq (to perform optimization and frequency calculation simultaneously).
-
-
Frequency Analysis: Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.
-
Property Calculations: Using the optimized geometry, perform single-point energy calculations to obtain electronic properties like HOMO-LUMO energies and generate the MEP map.
Protocol for Molecular Docking
-
Target Preparation:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of 1-(4-aminophenyl)-3-methylurea and perform energy minimization.
-
Assign partial charges to the atoms.
-
-
Docking Simulation:
-
Software: AutoDock Vina, PyRx, Schrödinger Suite.
-
Define the binding site (grid box) on the target protein.
-
Run the docking algorithm to generate multiple binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding energies and poses.
-
Visualize the ligand-protein interactions (hydrogen bonds, hydrophobic contacts, etc.) using software like PyMOL or Discovery Studio Visualizer.
-
Visualizing Computational Workflows
Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.
Caption: A flowchart illustrating the integrated workflow for theoretical and computational analysis.
Caption: A step-by-step workflow for a typical molecular docking experiment.
Conclusion and Future Directions
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of 1-(4-aminophenyl)-3-methylurea. By integrating quantum chemical calculations with molecular modeling techniques, researchers can gain a comprehensive understanding of its structural, electronic, and potential biological properties. These in silico approaches are indispensable for guiding the synthesis of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. Future studies could expand upon this work by performing more advanced simulations, such as free energy calculations, to more accurately predict binding affinities, and by using the generated data to build quantitative structure-activity relationship (QSAR) models.
References
-
PubChem. (n.d.). 1-(4-Aminophenyl)-3-phenylurea. National Center for Biotechnology Information. Retrieved from [Link]
- Chaudhary, P., & Sharma, M. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry.
-
ResearchGate. (n.d.). Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Sayed, M. A., & Abdel-Aziz, A. A.-M. (2023). Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity. Molecules, 28(5), 2139.
-
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. Retrieved from [Link]
- Raman, S. S., & Subramanian, V. (2007). Computational study of urea and its homologue glycinamide: conformations, rotational barriers, and relative interactions with sodium chloride. The journal of physical chemistry. B, 111(21), 5998–6010.
-
PubChem. (n.d.). ((4-Aminophenyl)methyl)urea. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Uridine-Derived 4-Aminophenyl 1-Thioglucosides: DFT Optimized FMO, ADME, and Antiviral Activities Study. Retrieved from [Link]
-
Academia.edu. (n.d.). Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]
-
CCS Chemistry. (2024). Automating Discovery of Electrochemical Urea Synthesis Reaction Paths via Active Learning and Graph Theory. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. Retrieved from [Link]
-
PubMed. (2012). Docking, synthesis and pharmacological activity of novel urea-derivatives designed as p38 MAPK inhibitors. Retrieved from [Link]
-
Journalgrid. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-3-[3-(4-methylmorpholin-4-ium-4-yl)propyl]urea. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. researchgate.net [researchgate.net]
- 3. Docking, synthesis and pharmacological activity of novel urea-derivatives designed as p38 MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Computational study of urea and its homologue glycinamide: conformations, rotational barriers, and relative interactions with sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives [academia.edu]
- 15. researchgate.net [researchgate.net]
- 16. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(4-aminophenyl)-3-methylurea: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-aminophenyl)-3-methylurea, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and robust safety guidelines.
Introduction and Significance
1-(4-aminophenyl)-3-methylurea (CAS No. 111087-13-9) is a substituted urea derivative of significant interest in medicinal chemistry. The urea moiety is a critical pharmacophore in numerous enzyme inhibitors, and the aminophenyl group provides a versatile handle for further chemical modifications. Understanding the synthesis of this compound is fundamental for the development of novel therapeutics and advanced materials. This protocol outlines a reliable and reproducible method for its preparation from readily available starting materials.
Chemical Principles and Mechanism
The synthesis of 1-(4-aminophenyl)-3-methylurea is achieved through the nucleophilic addition of an amine to an isocyanate. In this specific reaction, the more nucleophilic aromatic amine of p-phenylenediamine selectively attacks the electrophilic carbon of the isocyanate group in methyl isocyanate.
The reaction proceeds as follows:
Reaction Scheme:
p-phenylenediamine + methyl isocyanate → 1-(4-aminophenyl)-3-methylurea
The selectivity of the reaction, where only one of the two amino groups of p-phenylenediamine reacts, is controlled by stoichiometry. By using a 1:1 molar ratio of the reactants, the formation of the disubstituted urea byproduct is minimized. The reaction is typically carried out in an aprotic solvent to prevent the reaction of the highly reactive isocyanate with the solvent.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| p-Phenylenediamine | ≥99% | Sigma-Aldrich | Should be a light-colored solid. If dark, consider recrystallization. |
| Methyl isocyanate | ≥98% | Sigma-Aldrich | Highly toxic and volatile. Handle with extreme caution in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Anhydrous solvent is crucial to prevent side reactions. |
| Diethyl ether | Reagent Grade | VWR | For washing the product. |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Büchner funnel and flask
-
Vacuum pump
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-(4-aminophenyl)-3-methylurea.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Purge the entire apparatus with a slow stream of nitrogen or argon gas.
-
Dissolution of Amine: To the flask, add p-phenylenediamine (10.81 g, 0.1 mol) and 100 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the solid is completely dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0°C.
-
Addition of Isocyanate: In a separate dry beaker, prepare a solution of methyl isocyanate (5.71 g, 0.1 mol) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the methyl isocyanate solution dropwise to the stirred p-phenylenediamine solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to proceed at room temperature overnight (approximately 16 hours). A precipitate will form during this time.
-
Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight. The expected product is a white to off-white solid.
Expected Yield: 80-90%
Safety Precautions
Extreme caution must be exercised when handling methyl isocyanate due to its high toxicity and volatility. [1]
-
Engineering Controls: All manipulations involving methyl isocyanate must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles at all times.[1] For handling neat methyl isocyanate, a full-face respirator with an appropriate cartridge is recommended.
-
Emergency Procedures: Be aware of the location of the nearest safety shower and eyewash station. In case of inhalation, move the individual to fresh air immediately and seek medical attention.[1] In case of skin contact, wash the affected area thoroughly with soap and water.
p-Phenylenediamine is also a hazardous substance. It is toxic and can cause skin sensitization.[2][3] Avoid inhalation of dust and direct skin contact.
Purification and Characterization
The crude product obtained is often of high purity. However, if further purification is required, recrystallization can be performed.
Purification Workflow Diagram
Caption: Workflow for the purification and analysis of 1-(4-aminophenyl)-3-methylurea.
Recrystallization Protocol
-
Dissolve the crude 1-(4-aminophenyl)-3-methylurea in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice-water bath to induce complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Characterization
The structure and purity of the synthesized 1-(4-aminophenyl)-3-methylurea should be confirmed by spectroscopic methods.
Table of Expected Analytical Data:
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.2-8.4 (s, 1H, -NH-), 6.9-7.1 (d, 2H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 5.9-6.1 (q, 1H, -NH-CH₃), 4.8-5.0 (s, 2H, -NH₂), 2.6-2.8 (d, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 157-159 (C=O), 145-147 (Ar-C-NH₂), 129-131 (Ar-C), 120-122 (Ar-CH), 113-115 (Ar-CH), 26-28 (-CH₃) |
| FTIR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1630-1650 (C=O stretching, Amide I), 1550-1570 (N-H bending, Amide II), 1230-1250 (C-N stretching) |
| Mass Spectrometry (ESI-MS) | m/z: 166.0975 [M+H]⁺ for C₈H₁₁N₃O |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of 1-(4-aminophenyl)-3-methylurea. By adhering to the described procedures and safety precautions, researchers can confidently prepare this important chemical intermediate for their studies. The provided characterization data will serve as a benchmark for verifying the identity and purity of the synthesized compound.
References
-
PubChem. 1-(4-Aminophenyl)-3-phenylurea. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: methyl isocyanate. [Link]
-
Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. Polymers (Basel). 2022;14(19):4197. [Link]
-
ResearchGate. FTIR spectra to determine the amine functional groups on urea. [Link]
-
The Open Dermatology Journal. Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. Can p-phenylenediamine be Used as a Marker for Diisocyanate Contact Allergy? [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: p-phenylenediamine. [Link]
Sources
- 1. 1-(4-Aminophenyl)-3-(1,2,2,4,4-pentamethyl-3-oxoquinolin-6-yl)urea | C21H26N4O2 | CID 146403678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. Can p-phenylenediamine be Used as a Marker for Diisocyanate Contact Allergy? [opendermatologyjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
using 1-(4-aminophenyl)-3-methylurea in a kinase activity assay
Application Note & Protocol
Title: A Guide to Characterizing Urea-Based Kinase Inhibitors: Using 1-(4-aminophenyl)-3-methylurea in a Luminescence-Based Kinase Activity Assay
Introduction: The Central Role of Kinases and Urea-Based Inhibitors
Protein kinases are a vast and critical family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific substrates.[1] This transfer of a phosphate group from ATP to a protein acts as a molecular switch, modulating everything from cell growth and proliferation to differentiation and metabolism.[2] Given their central role, the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, making them one of the most important classes of drug targets.[1][3]
Within the expansive landscape of kinase inhibitor discovery, compounds featuring a urea scaffold have emerged as a highly successful and versatile class.[4] The urea moiety is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of many kinases, effectively blocking the enzyme's catalytic function.[4][5] Prominent drugs, such as Sorafenib, exemplify the clinical success of this chemical class.[6] This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on how to effectively evaluate the inhibitory potential of urea-based compounds, using 1-(4-aminophenyl)-3-methylurea as a representative example. We present a detailed protocol for a robust, luminescence-based biochemical assay, explain the underlying scientific principles, and offer guidance on data analysis and interpretation.
Scientific Background: Mechanism of Action
The vast majority of small-molecule kinase inhibitors, including those based on the urea scaffold, function as ATP-competitive inhibitors. They are designed to occupy the same binding site as the enzyme's natural co-factor, adenosine triphosphate (ATP).
The Urea Scaffold's Advantage:
The diaryl urea structure is particularly effective due to its ability to act as a "hinge-binder." The two N-H groups of the urea moiety can form a pair of hydrogen bonds with the backbone atoms of the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[4][5] This bidentate interaction provides a strong anchor for the inhibitor, while the flanking phenyl groups can be modified to create specific interactions with other regions of the ATP pocket, thereby conferring potency and selectivity.[7][8] Some advanced urea-based inhibitors can also stabilize an inactive conformation of the kinase, such as the "DFG-out" conformation, leading to high potency and a unique selectivity profile.[5]
Caption: Workflow of the ADP-Glo™ kinase assay.
Detailed Experimental Protocol
This protocol is a general template for determining the IC₅₀ value of 1-(4-aminophenyl)-3-methylurea against a target kinase, such as p38α MAPK. [9]Optimization is crucial and may be required for different kinases or substrates. [2] 4.1. Materials and Reagents
-
Kinase: Recombinant human p38α MAPK (or other kinase of interest).
-
Kinase Substrate: A suitable peptide or protein substrate (e.g., Myelin Basic Protein [MBP] for p38α).
-
Test Compound: 1-(4-aminophenyl)-3-methylurea, dissolved in 100% DMSO to create a 10 mM stock.
-
Positive Control: A known inhibitor for the target kinase (e.g., SB 202190 for p38α). [10]* ATP: 10 mM solution in ultrapure water.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Detection Kit: ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101 or similar).
-
Microplates: White, opaque, 384-well assay plates (low-volume).
-
Equipment: Multichannel pipettes, plate shaker, and a luminometer plate reader.
4.2. Step-by-Step Procedure
Step 1: Compound Serial Dilution
-
Prepare a serial dilution of 1-(4-aminophenyl)-3-methylurea. Start by diluting the 10 mM DMSO stock to 100 µM in Assay Buffer (this will be your highest concentration).
-
Perform a 1:3 serial dilution in Assay Buffer across a 10-point curve (e.g., 100 µM, 33.3 µM, 11.1 µM, ...).
-
Prepare a "no inhibitor" control containing the same final percentage of DMSO as the test wells.
-
Prepare the positive control inhibitor at a concentration known to give >90% inhibition.
Step 2: Assay Plate Setup (5 µL total reaction volume)
-
Add 1.25 µL of the serially diluted compound (or control) to the appropriate wells of the 384-well plate.
-
Prepare a "Kinase Master Mix" containing the kinase in Assay Buffer. Add 1.25 µL of this mix to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 1.25 µL of Assay Buffer.
-
Gently tap the plate to mix and then centrifuge briefly (e.g., 1 min at 1000 x g).
-
Pre-incubate the plate at room temperature for 20 minutes. This allows the inhibitor to bind to the kinase before the reaction starts. [4] Step 3: Initiate the Kinase Reaction
-
Prepare a "Substrate/ATP Master Mix" containing the substrate and ATP in Assay Buffer. The final concentration of ATP should ideally be at or near its Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
-
To initiate the reaction, add 2.5 µL of the Substrate/ATP Master Mix to all wells.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the reaction at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the "no inhibitor" control wells). [4] Step 4: Signal Detection
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Read the luminescence on a plate reader.
Data Analysis and Interpretation
5.1. Calculation of Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percentage of inhibition for each compound concentration is calculated as follows:
% Inhibition = 100 * (1 - [(RLU_sample - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme)])
5.2. IC₅₀ Determination
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
5.3. Sample Data Presentation
The results should be summarized in a clear, tabular format.
| Compound Concentration (µM) | Log [Compound] | Average RLU | % Inhibition |
| Controls | |||
| No Inhibitor (Max) | N/A | 850,000 | 0% |
| No Enzyme (Min) | N/A | 50,000 | 100% |
| 1-(4-aminophenyl)-3-methylurea | |||
| 100 | 2.00 | 75,000 | 96.9% |
| 33.3 | 1.52 | 120,000 | 91.3% |
| 11.1 | 1.05 | 250,000 | 75.0% |
| 3.7 | 0.57 | 445,000 | 50.6% |
| 1.23 | 0.09 | 660,000 | 23.8% |
| 0.41 | -0.39 | 810,000 | 5.0% |
| ... | ... | ... | ... |
| Calculated IC₅₀ | ~3.5 µM |
Note: Data presented are for illustrative purposes only.
Conclusion
This application note provides a robust framework for assessing the inhibitory activity of 1-(4-aminophenyl)-3-methylurea and other urea-based compounds. The described luminescence-based assay offers a highly sensitive and reproducible method for determining compound potency (IC₅₀). By understanding the mechanism of action and following a meticulously designed protocol with appropriate controls, researchers can generate high-quality, reliable data essential for advancing kinase inhibitor drug discovery programs.
References
-
Brueggen, J., et al. (2015). Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
Klink, T.A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual [Internet]. [Online]. Available: [Link]
-
Peters, C. (2020). Kinase assays. BMG LABTECH. [Online]. Available: [Link]
-
Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
Kornev, A.P., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Online]. Available: [Link]
-
Chu, N., et al. (2018). Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis. Cell. [Online]. Available: [Link]
-
Lin, C., et al. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Molecules. [Online]. Available: [Link]
-
Berthold Technologies. ADP Quest™ HS kinetic assay with Mithras LB 940. Berthold Technologies. [Online]. Available: [Link]
-
Burger, M.T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development. [Online]. Available: [Link]
-
Abdel-Aal, M.F., et al. (2023). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega. [Online]. Available: [Link]
-
Brueggen, J., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. European Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
Ali, M.A., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Multitargeted Inhibition of VEGFR-2, EGFR, and c-Met. Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
Tektas, S.D., et al. (2021). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Online]. Available: [Link]
-
Ocasio, C.A., et al. (2006). Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl−Heterocycle Inhibitor Family. Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
Tantry, S.J., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Expert Opinion on Drug Discovery. [Online]. Available: [Link]
-
Abdel-Ghani, T.M., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
Wang, X., et al. (2016). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules. [Online]. Available: [Link]
-
Gallego, M., et al. (2014). A novel p38 MAPK docking-groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia. Biochemical Journal. [Online]. Available: [Link]
-
Manley, P.W., et al. (2005). Urea Derivatives of STI571 as Inhibitors of Bcr-Abl and PDGFR Kinases. Letters in Drug Design & Discovery. [Online]. Available: [Link]
-
Abdel-Ghani, T.M., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. [Online]. Available: [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: A Guide to the Experimental Synthesis of Diaryl Urea Compounds for Pharmaceutical Research
Introduction: The Significance of the Diaryl Urea Moiety in Modern Drug Discovery
The diaryl urea scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and potent biological activity.[1] Compounds featuring this moiety have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] The power of the diaryl urea structure lies in its unique electronic and steric properties; the central urea group acts as a rigid and effective hydrogen-bond donor (from the N-H groups) and acceptor (from the carbonyl oxygen), enabling it to bind with high affinity to the hinge regions of various protein kinases.[1][2]
This binding capability is exemplified by the success of Sorafenib , the first oral multi-kinase inhibitor approved for treating advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[4][5] Sorafenib and subsequent diaryl urea-based drugs like Regorafenib, Linifanib, and Tivozanib function as Type II kinase inhibitors.[2][6] They stabilize the inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site, thereby blocking downstream signaling pathways crucial for tumor proliferation and angiogenesis.[1]
Given the proven track record and ongoing interest in this compound class, a comprehensive understanding of the experimental workflows for their synthesis is paramount for researchers aiming to develop novel therapeutics. This application note provides an in-depth guide to the most common and effective synthetic strategies, detailing the underlying chemical principles, offering step-by-step protocols, and discussing the critical considerations for successful synthesis and purification.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the N,N'-diaryl urea linkage can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, substrate sensitivity, desired scale, and safety considerations.
The Classical Approach: Aryl Isocyanate and Aryl Amine Coupling
The most direct and widely employed method for synthesizing diaryl ureas is the nucleophilic addition of an aryl amine to an aryl isocyanate. This reaction is typically high-yielding, rapid, and proceeds under mild conditions.
Causality Behind the Method: The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom of the aryl amine acts as a potent nucleophile, attacking this electrophilic carbon. The reaction is often self-catalyzing but can be accelerated by a non-nucleophilic base. The final product, a stable urea, often precipitates directly from the reaction mixture, simplifying purification.
Generation of Aryl Isocyanates: The primary challenge of this route lies in the handling of the isocyanate precursors.
-
Phosgene-Based Methods: Traditionally, isocyanates are prepared by reacting a primary amine with phosgene (COCl₂) or its safer, solid surrogates like triphosgene (bis(trichloromethyl) carbonate).[5][7][8] These reagents are highly effective but also extremely toxic and moisture-sensitive, requiring specialized handling procedures and equipment.
-
Isocyanate-Free Alternatives: To circumvent the hazards of phosgene, methods for the in situ generation of isocyanates have been developed. For instance, 3-substituted dioxazolones can serve as isocyanate precursors under mild heating in the presence of a base, offering a safer alternative.[9][10]
Isocyanate-Free Strategies: Enhancing Safety and Versatility
Concerns over the toxicity and handling of isocyanates have driven the development of alternative, safer synthetic routes.[11][12]
-
Carbamate Intermediates: A robust and scalable isocyanate-free method involves the reaction of an aryl amine with an activated carbamate, such as a phenyl carbamate.[13] In this approach, an aryl chloroformate reacts with an aniline to form a carbamate. This stable intermediate is then reacted with a second, different aniline at an elevated temperature. The phenoxy group of the carbamate acts as a leaving group, facilitating the formation of the urea bond. This method is particularly valuable for synthesizing unsymmetrical diaryl ureas and avoids the need to isolate isocyanate intermediates.[13]
-
Catalytic Carbonylation: Advanced methods include the palladium-catalyzed carbonylation of aryl halides or the direct carbonylation of two different amines using carbon monoxide (CO) gas or a CO surrogate.[10] While powerful, these methods require specialized high-pressure equipment and catalyst optimization.
Experimental Protocol: Synthesis of a Sorafenib Analogue via the Isocyanate Route
This protocol details a representative synthesis of an N,N'-diaryl urea compound, based on the general procedures reported for Sorafenib and its analogues.[4][5] The reaction involves the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Diagram: General Reaction Mechanism
Caption: Nucleophilic attack of an aryl amine on an aryl isocyanate to form a diaryl urea.
Materials and Reagents
-
4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Büchner funnel and filter paper
Safety Precautions
-
Isocyanates are potent lachrymators and respiratory sensitizers. Always handle aryl isocyanates in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Anhydrous solvents are flammable and moisture-sensitive. Keep away from ignition sources and handle under an inert atmosphere.
Step-by-Step Procedure
-
Reaction Setup: Place the 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon gas for 5-10 minutes to create an inert atmosphere. This prevents moisture from reacting with the isocyanate.
-
Solvent Addition: Add anhydrous DCM or THF to the flask via syringe to dissolve the amine. A typical concentration is 0.1-0.5 M. Stir the solution at room temperature (20-25 °C) until all solids are dissolved.
-
Isocyanate Addition: In a separate dry vial, dissolve the 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 5-10 minutes using a syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic. A white or off-white precipitate of the diaryl urea product usually begins to form within 30-60 minutes.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of 1:1 ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting amine.[5]
-
Product Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid cake sequentially with a small amount of the reaction solvent (e.g., DCM) and then with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials and soluble impurities.[4]
-
Drying: Dry the purified product under vacuum at 50-60 °C for 2-4 hours to yield the final N,N'-diaryl urea compound as a solid.[5] In most cases, the product is highly pure and does not require further purification like column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Diagram: Experimental Workflow for Diaryl Urea Synthesis
Caption: A visual flowchart of the key steps in the synthesis of a diaryl urea compound.
Summary of Synthetic Methodologies
The following table provides a comparative overview of the primary synthetic routes to diaryl urea compounds, allowing researchers to make informed decisions based on their specific project needs.
| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages & Limitations |
| Isocyanate/Amine Coupling | Aryl Amine, Aryl Isocyanate | Anhydrous THF or DCM, Room Temp, 2-6 h | High yields, fast reaction, simple workup (precipitation) | Requires handling of toxic and moisture-sensitive isocyanates or phosgene precursors.[7][8] |
| Carbamate Route | Aryl Amine, Phenyl Carbamate | High-boiling solvent (e.g., DMSO, Diglyme), 80-120 °C | Isocyanate-free, good for unsymmetrical ureas, uses stable intermediates | Requires higher temperatures, may need purification to remove phenol byproduct.[6][13] |
| In-situ Isocyanate Generation | Aryl Amine, Dioxazolone, Base | Methanol, 60 °C, 2 h | Phosgene- and isocyanate-free, milder conditions, eco-friendly | May generate symmetrical urea byproducts, substrate scope can be limited.[9][10] |
References
-
Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI.[Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. National Institutes of Health (NIH).[Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.[Link]
-
Diarylureas. MDPI Encyclopedia.[Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.[Link]
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. National Institutes of Health (NIH).[Link]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents. PubMed.[Link]
-
Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. PubMed.[Link]
-
Selected syntheses of ureas through phosgene substitutes. ResearchGate.[Link]
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online.[Link]
-
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Dove Press.[Link]
-
Synthesis and characterization of isocyanate-free polyureas. Royal Society of Chemistry.[Link]
-
A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate.[Link]
-
Selected syntheses of ureas through phosgene substitutes. Royal Society of Chemistry.[Link]
-
Phosgene. Wikipedia.[Link]
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online.[Link]
-
Novel isocyanate-free synthesis of polyurea. University of Amsterdam.[Link]
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. National Institutes of Health (NIH).[Link]
-
Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications.[Link]
Sources
- 1. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors | MDPI [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and characterization of isocyanate-free polyureas - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Novel isocyanate-free synthesis of polyurea - HIMS - University of Amsterdam [hims.uva.nl]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Methodological Guide to Characterizing the Anti-Cancer Efficacy of 1-(4-aminophenyl)-3-methylurea
Introduction: The Promise of the Aryl Urea Scaffold in Oncology
The diaryl urea motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form critical hydrogen bond interactions with the hinge region of various protein kinases.[1] This interaction is characteristic of Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase, offering both potency and selectivity.[1] The clinical success of multi-kinase inhibitors like Sorafenib, which is built upon a diaryl urea core, validates this approach.[2][3] Sorafenib and its analogs potently inhibit key drivers of tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Raf kinases.[2][4][5]
This guide focuses on 1-(4-aminophenyl)-3-methylurea , a foundational aryl urea compound. While extensive data on this specific molecule is not publicly available, its structure strongly suggests potential as a kinase inhibitor. These application notes, therefore, provide a comprehensive, step-by-step framework for the initial evaluation of its anti-cancer and anti-angiogenic efficacy. We present a logical, field-proven workflow—from broad cytotoxicity screening to specific mechanistic and phenotypic assays—designed to rigorously characterize the compound's biological activity in a cell-based context.
Part 1: Foundational Bioactivity Screening: Assessing Cytotoxicity
Scientific Rationale: The initial and most critical step in evaluating a potential anti-cancer compound is to determine its effect on cell viability. A potent therapeutic should selectively inhibit the proliferation of, or induce death in, cancer cells while sparing normal, healthy cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, a conversion that is quantifiable by spectrophotometry.[7]
Expertise & Experience: We recommend screening the compound against a carefully selected panel of cell lines to build a preliminary selectivity profile. For an unknown aryl urea, this should include:
-
A VEGFR2-driven endothelial cell line: Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for in vitro angiogenesis studies. Their proliferation and survival are highly dependent on VEGFR-2 signaling.[8]
-
A cancer cell line with known RTK dependence: A549 (human lung carcinoma) cells express Epidermal Growth Factor Receptor (EGFR), another common target of aryl ureas.
-
A non-cancerous control cell line: Human Embryonic Kidney 293 (HEK-293) cells serve as a baseline for general cytotoxicity.
A significant difference in the half-maximal inhibitory concentration (IC50) between the cancer/endothelial lines and the normal cell line indicates a favorable therapeutic window.
Protocol 1.1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability.[7][9]
Materials:
-
1-(4-aminophenyl)-3-methylurea (solubilized in DMSO to create a 10 mM stock)
-
Selected cell lines (e.g., HUVEC, A549, HEK-293)
-
Complete culture medium appropriate for each cell line
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or a 0.01 M HCl solution with 10% SDS.
-
Multichannel pipette and sterile tips
-
Microplate reader (570 nm measurement wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(4-aminophenyl)-3-methylurea in culture medium. A typical starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "no cells" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Cytotoxicity Profile
Summarize the results in a table to clearly present the IC50 values. This allows for a direct comparison of the compound's potency and selectivity across different cell types.
| Cell Line | Cell Type | Putative Target | IC50 (µM) of 1-(4-aminophenyl)-3-methylurea |
| HUVEC | Endothelial | VEGFR-2 | Experimental Value |
| A549 | Lung Carcinoma | EGFR | Experimental Value |
| HEK-293 | Non-cancerous | N/A (Control) | Experimental Value |
Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Part 2: Mechanistic Validation: Probing Kinase Inhibition
Scientific Rationale: Based on the established pharmacology of the aryl urea scaffold, a primary hypothesis is that 1-(4-aminophenyl)-3-methylurea inhibits protein kinase activity.[10][11] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is a master regulator of angiogenesis; its activation is a critical step in tumor growth and metastasis.[8] Verifying that the compound directly inhibits VEGFR-2 kinase activity and its downstream signaling in a cellular context is a crucial step in mechanistic validation.
Expertise & Experience: A two-pronged approach provides the most robust evidence. First, a cell-free in vitro kinase assay using recombinant VEGFR-2 protein directly measures the compound's ability to inhibit the enzyme's catalytic activity.[12][13] Second, a cell-based Western blot analysis confirms that the compound can access its target within the cell and inhibit its function, which is observed as a decrease in receptor autophosphorylation.[14] It is critical to analyze both the phosphorylated (active) and total protein levels to ensure that the observed decrease in signal is due to inhibition of activity, not a reduction in the overall amount of the receptor protein.
Protocol 2.1: In Vitro VEGFR-2 Kinase Assay
This protocol is based on commercially available kinase assay kits (e.g., from BPS Bioscience or Promega) that measure ATP consumption as an indicator of kinase activity.[12][15]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer
-
1-(4-aminophenyl)-3-methylurea
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add 5 µL of the test compound at various concentrations. Add 20 µL of a master mix containing kinase assay buffer, ATP, and the peptide substrate.
-
Enzyme Addition: To initiate the reaction, add 25 µL of recombinant VEGFR-2 enzyme diluted in kinase assay buffer to each well. For the "no enzyme" control, add 25 µL of buffer.
-
Incubation: Incubate the plate for 45 minutes at 30°C.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
Protocol 2.2: Western Blot for Phospho-VEGFR-2
This protocol allows for the detection of VEGFR-2 phosphorylation in a cellular context.[14][16]
Materials:
-
HUVEC cells
-
Serum-free medium
-
Recombinant human VEGF-A
-
1-(4-aminophenyl)-3-methylurea
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-VEGFR-2 (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 6-8 hours.
-
Inhibition: Pre-treat the cells with various concentrations of 1-(4-aminophenyl)-3-methylurea (or vehicle control) for 2 hours.
-
Stimulation: Stimulate the cells with 50 ng/mL of VEGF-A for 10-15 minutes to induce VEGFR-2 phosphorylation.[17]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-VEGFR-2, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and/or a housekeeping protein like GAPDH.
Data Presentation: Kinase Inhibition Profile
| Assay Type | Result Metric | 1-(4-aminophenyl)-3-methylurea |
| In Vitro Kinase Assay | IC50 (µM) | Experimental Value |
| Western Blot Analysis | % Inhibition of p-VEGFR-2 at 10 µM | Experimental Value |
| Western Blot Analysis | Representative Blot Image | (Image of blot showing decreased p-VEGFR-2 band intensity with compound treatment) |
Proposed Mechanism of Action
Caption: Inhibition of VEGFR-2 signaling by the test compound.
Part 3: Functional Confirmation: Phenotypic Angiogenesis Assays
Scientific Rationale: If 1-(4-aminophenyl)-3-methylurea successfully inhibits VEGFR-2 phosphorylation, this should translate into a tangible anti-angiogenic phenotype. Angiogenesis involves endothelial cell migration, proliferation, and differentiation into capillary-like structures.[18] The tube formation assay and the wound healing (or scratch) assay are two canonical in vitro methods to evaluate these complex processes.[19]
Expertise & Experience: The tube formation assay on a basement membrane extract like Matrigel® is a powerful method to assess the final step of angiogenesis: the morphological differentiation of endothelial cells into a 3D capillary network.[20] A potent anti-angiogenic compound will disrupt the formation of these networks. The wound healing assay provides complementary information by directly measuring the collective migration of a sheet of cells, a process essential for new vessel sprouting and tumor metastasis.[21][22]
Protocol 3.1: HUVEC Tube Formation Assay
This protocol is a standard method for assessing in vitro angiogenesis.[18][19]
Materials:
-
HUVEC cells
-
Corning® Matrigel® Basement Membrane Matrix
-
Pre-chilled, sterile 96-well plate and pipette tips
-
Endothelial cell culture medium (EGM-2)
-
1-(4-aminophenyl)-3-methylurea
-
Inverted microscope with imaging capabilities
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-chilled tips and plates, add 50 µL of Matrigel to each well of a 96-well plate. Be careful not to introduce bubbles.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Prepare a suspension of HUVECs (1.0-1.5 x 10^5 cells/mL) in EGM-2 medium containing the desired concentrations of the test compound or vehicle control.
-
Incubation: Gently add 100 µL of the HUVEC suspension to each Matrigel-coated well. Incubate at 37°C, 5% CO2 for 4-12 hours.
-
Imaging and Analysis: Monitor the plate for the formation of capillary-like networks. Capture images using a phase-contrast microscope at 4x or 10x magnification. Quantify the results by measuring parameters such as the number of branch points, total tube length, and number of loops using ImageJ with an angiogenesis analysis plugin.
Protocol 3.2: Wound Healing (Scratch) Assay
This protocol provides a straightforward method to assess cell migration.[21]
Materials:
-
HUVEC cells (or a migratory cancer cell line like MDA-MB-231)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Culture medium with reduced serum (to minimize proliferation)
-
1-(4-aminophenyl)-3-methylurea
-
Inverted microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them until they form a fully confluent monolayer.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch down the center of the cell monolayer.[23]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells.[21] Add fresh, low-serum medium containing the test compound at various concentrations or a vehicle control.
-
Imaging (Time 0): Immediately place the plate on a microscope and capture images of the scratch at defined locations. This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C. Capture images of the same locations at regular intervals (e.g., 8, 16, and 24 hours).
-
Analysis: Measure the width of the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Data Presentation: Anti-Angiogenic and Anti-Migratory Effects
| Assay | Metric | Vehicle Control | 1 µM Compound | 10 µM Compound |
| Tube Formation | Total Tube Length (µm) | Experimental Value | Experimental Value | Experimental Value |
| Number of Branch Points | Experimental Value | Experimental Value | Experimental Value | |
| Wound Healing | % Wound Closure at 24h | Experimental Value | Experimental Value | Experimental Value |
Workflow for Phenotypic Assays
Caption: Parallel workflows for assessing anti-angiogenic phenotypes.
Conclusion and Forward Outlook
This document outlines a systematic, multi-faceted approach to characterize the potential anti-cancer efficacy of 1-(4-aminophenyl)-3-methylurea. By progressing from broad cytotoxic screening to specific kinase inhibition and functional angiogenesis assays, researchers can build a comprehensive data package. The results from this workflow will establish whether the compound has a viable therapeutic window, confirm its hypothesized mechanism of action as a VEGFR-2 inhibitor, and demonstrate its efficacy in disrupting key pathological processes like angiogenesis and cell migration. Positive and coherent results across these assays would provide a strong rationale for advancing 1-(4-aminophenyl)-3-methylurea into more complex in vivo models of cancer and angiogenesis.
References
-
Title: PharmGKB summary: Sorafenib Pathways Source: PMC - NIH URL: [Link]
-
Title: Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors Source: PMC URL: [Link]
-
Title: Scratch Assay protocol Source: University of California, Berkeley URL: [Link]
-
Title: VEGFR2 (KDR) Kinase Assay Kit Source: BPS Bioscience URL: [https://bpsbioscience.com/cd-assay-kit/ve cosiddetto-kdr-kinase-assay-kit-79774]([Link] cosiddetto-kdr-kinase-assay-kit-79774)
-
Title: Endothelial Cell Tube Formation Assay CLS-DL-CC-030 Source: Corning URL: [Link]
-
Title: Protein kinase inhibitors from the urea class Source: ResearchGate URL: [Link]
-
Title: Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D Source: ibidi URL: [Link]
-
Title: Sorafenib - Wikipedia Source: Wikipedia URL: [Link]
-
Title: How to do Wound Healing (Scratch) Assay for Cell Migration Analysis Source: Bio-Rad URL: [Link]
-
Title: Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R) Source: NIH URL: [Link]
-
Title: In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay Source: Bio-protocol URL: [Link]
-
Title: Sorafenib Pharmacodynamics Source: ClinPGx URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Western blot analysis of phosphorylation level of VEGFR2... Source: ResearchGate URL: [Link]
-
Title: VEGFR2(KDR) Kinase Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: Chemical structure of the kinase inhibitors based on aryl-urea moiety... Source: ResearchGate URL: [Link]
-
Title: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells Source: Journal of Visualized Experiments URL: [Link]
-
Title: Scratch Wound Healing Assay Source: PubMed URL: [Link]
-
Title: Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling Source: PMC - PubMed Central URL: [Link]
-
Title: VEGFR-2 conformational switch in response to ligand binding Source: eLife URL: [Link]
-
Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: Frontiers in Chemistry URL: [Link]
-
Title: VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights Source: Assay Genie URL: [Link]
-
Title: Scratch Wound Healing Assay Source: Bio-protocol URL: [Link]
-
Title: What is the mechanism of Sorafenib Tosylate? Source: Patsnap Synapse URL: [Link]
-
Title: ((4-Aminophenyl)methyl)urea Source: PubChem - NIH URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: Discovery of new VEGFR-2 inhibitors based on bis([2][12][24]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers Source: PMC - PubMed Central URL: [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 17. elifesciences.org [elifesciences.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. ibidi.com [ibidi.com]
- 20. corning.com [corning.com]
- 21. med.virginia.edu [med.virginia.edu]
- 22. clyte.tech [clyte.tech]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common impurities in 1-(4-aminophenyl)-3-methylurea synthesis and their removal
Technical Support Center: Synthesis of 1-(4-aminophenyl)-3-methylurea
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis and purification of 1-(4-aminophenyl)-3-methylurea. It is designed to move beyond simple protocols, offering troubleshooting advice and explaining the chemical rationale behind common challenges and their solutions. Our goal is to empower researchers to anticipate, identify, and resolve issues encountered during their experiments, ensuring the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems observed during the synthesis of 1-(4-aminophenyl)-3-methylurea.
Q1: My crude product is a dark brown or purplish solid, not the expected off-white color. What is the cause and how can I fix it?
A: This is a classic sign of oxidized p-phenylenediamine . Your starting material, p-phenylenediamine, is highly susceptible to air oxidation, which produces intensely colored, polymeric impurities. This can happen if your starting material was old or improperly stored, or if the reaction was exposed to air for a prolonged period, especially at elevated temperatures.
-
Causality: Aromatic diamines, particularly p-phenylenediamine, are electron-rich and readily oxidized by atmospheric oxygen. This process forms radical intermediates that couple to form complex, colored structures like Bandrowski's base.
-
Troubleshooting & Removal:
-
Prevention: Use fresh, high-purity p-phenylenediamine. If the purity is suspect, it can be purified beforehand by recrystallization from water with activated charcoal under an inert atmosphere.[1]
-
Removal: The most effective method for removing these colored impurities from your final product is recrystallization with activated charcoal . The charcoal adsorbs the large, planar, colored molecules, allowing the desired, less-colored product to crystallize out of the solution. See Protocol 2 for a detailed procedure.
-
Q2: My TLC plate shows a baseline spot that stains with ninhydrin, in addition to my product spot. What is this impurity?
A: The baseline spot is almost certainly unreacted p-phenylenediamine .
-
Causality: p-Phenylenediamine is a highly polar molecule containing two primary amine groups, causing it to adhere strongly to the silica gel on the TLC plate and exhibit a very low Rf value. Its presence indicates an incomplete reaction, which can occur if the stoichiometry was incorrect (insufficient methyl isocyanate) or if the reaction time was too short.
-
Troubleshooting & Removal:
-
Confirmation: Spot a reference sample of your p-phenylenediamine starting material on the same TLC plate to confirm its Rf value matches the impurity.
-
Removal via Acid Wash: Since the desired product has only one basic amino group while the starting material has two, their basicity differs. You can exploit this by performing a mild acidic wash. Protonating the highly basic p-phenylenediamine makes it significantly more water-soluble than the mono-amino product. See Protocol 3 for this procedure.
-
Removal via Recrystallization: p-Phenylenediamine has different solubility profiles than the target compound. Careful selection of a recrystallization solvent can leave the diamine in the mother liquor.
-
Q3: I have a significant non-polar impurity (higher Rf on TLC) that co-precipitates with my product. What could it be?
A: This is likely the di-substituted byproduct, 1,4-bis(3-methylureido)benzene .
-
Causality: This impurity forms when both primary amine groups on a single molecule of p-phenylenediamine react with two molecules of methyl isocyanate. This is favored if an excess of methyl isocyanate is used or if it is added too quickly to the reaction mixture, creating localized areas of high concentration. Because this byproduct has no free amino groups, it is significantly less polar than your desired mono-substituted product.
-
Troubleshooting & Removal:
-
Prevention: The key is stoichiometric control. Use a slight excess of p-phenylenediamine relative to methyl isocyanate to favor mono-substitution. Add the methyl isocyanate solution slowly and with vigorous stirring to avoid localized high concentrations.
-
Removal: Purification is best achieved through column chromatography or careful recrystallization . Due to the significant polarity difference, a well-chosen solvent system for recrystallization should allow for separation. For example, a solvent in which the desired product is sparingly soluble when cold, but the di-substituted byproduct is more soluble, would be ideal.
-
Q4: My reaction seems to have generated a significant amount of a white, water-soluble solid, and my overall yield of the desired product is low. What went wrong?
A: This points to the hydrolysis of your methyl isocyanate reagent, leading to the formation of 1,3-dimethylurea .
-
Causality: Isocyanates are highly reactive towards nucleophiles, including water.[2] If your solvent or glassware was not scrupulously dried, water will react with methyl isocyanate to form an unstable carbamic acid, which then decomposes into methylamine and carbon dioxide.[3][4] The newly formed methylamine is nucleophilic and will rapidly react with another molecule of methyl isocyanate to produce 1,3-dimethylurea.[5]
-
Troubleshooting & Removal:
-
Prevention: This is a process-critical issue. Always use anhydrous solvents and ensure all glassware is oven- or flame-dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will also prevent atmospheric moisture from entering the reaction.
-
Removal: Fortunately, 1,3-dimethylurea is typically much more soluble in common organic solvents and water than the desired product. It can usually be removed by thoroughly washing the precipitated crude product with water and a suitable organic solvent.
-
Visualizing the Synthetic Landscape
The following diagrams illustrate the intended reaction pathway and the formation of common impurities.
Caption: Synthesis pathway and common impurity formation routes.
Summary of Impurities and Removal Strategies
The following table summarizes the key impurities discussed, their origin, and recommended purification methods.
| Impurity | Structure | Origin | Identification (TLC) | Recommended Removal Method |
| Unreacted Starting Material | p-Phenylenediamine | Incomplete reaction; incorrect stoichiometry. | Highly polar (Rf ≈ 0), stains with ninhydrin. | 1. Mild Acidic Wash2. Recrystallization |
| Di-substituted Byproduct | 1,4-bis(3-methylureido)benzene | Excess methyl isocyanate. | Non-polar (higher Rf than product), ninhydrin negative. | 1. Column Chromatography2. Careful Recrystallization |
| Hydrolysis Byproduct | 1,3-Dimethylurea | Reaction with moisture in solvent/air. | Polar, often water-soluble. May not precipitate with crude product. | Wash crude solid with water and/or organic solvent. |
| Oxidation Products | Oxidized p-Phenylenediamine | Air oxidation of starting material. | Causes dark coloration of the product; may appear as multiple spots. | Recrystallization with activated charcoal. |
Detailed Experimental Protocols
Protocol 1: General Synthesis of 1-(4-aminophenyl)-3-methylurea
This protocol is a general guideline. The reaction progress should be monitored by TLC to determine the optimal reaction time.
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve p-phenylenediamine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF, Dichloromethane).[6] The concentration should be approximately 0.1-0.5 M.
-
Reagent Addition: In a separate flask, prepare a solution of methyl isocyanate (0.95-1.0 eq) in the same anhydrous solvent.
-
Reaction: Cool the p-phenylenediamine solution in an ice bath (0 °C). Add the methyl isocyanate solution dropwise over 30-60 minutes with vigorous stirring.
-
Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure. Collect the solid product by filtration, wash it with a small amount of cold solvent to remove soluble impurities, and dry it under vacuum.[6]
Protocol 2: Purification by Recrystallization with Activated Charcoal
This protocol is ideal for removing colored impurities.
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Dissolution: Place the crude, colored product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Charcoal Treatment: Add a small amount of activated charcoal (approx. 1-2% of the product's weight) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid violent bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Mild Acidic Wash
This protocol is effective for removing unreacted p-phenylenediamine.
-
Suspension: Suspend the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Washing: Transfer the suspension to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1% HCl or 5% NaHCO3 followed by water). Note: A bicarbonate wash can remove acidic impurities, while a dilute acid wash removes basic impurities. For removing the basic p-phenylenediamine, a dilute HCl wash is appropriate.
-
Extraction: Shake the funnel gently. The protonated p-phenylenediamine will move into the aqueous layer.
-
Separation: Separate the organic layer. Wash it sequentially with water and then brine to remove any remaining acid and dissolved water.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product. This product may then be further purified by recrystallization if needed.
Caption: A decision workflow for the purification of 1-(4-aminophenyl)-3-methylurea.
References
-
Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]
-
Al-Othman, Z. A., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. National Center for Biotechnology Information. Retrieved from [Link]
- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
- Duncia, J. V., et al. (1999). Practical synthesis of urea derivatives. Google Patents (US5925762A).
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)-3-phenylurea. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. Retrieved from [Link]
-
Zhang, J., et al. (2003). Clean synthesis of an array of N-benzoyl–N′-aryl ureas using polymer-supported reagents. Green Chemistry, 5, 310-312. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]
-
ResearchGate. (2016). Degradation of Para-Phenylenediamine in Aqueous Solution by Photo-Fenton Oxidation Processes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
- Google Patents. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one. (WO2020019529A1).
- Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture. (US5632898A).
-
Reboul, V., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105. Retrieved from [Link]
-
MDPI. (n.d.). Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. Retrieved from [Link]
-
Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 737-742. Retrieved from [Link]
-
ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine?. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Isocyanate. Retrieved from [Link]
-
PubMed. (2023). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Retrieved from [Link]
Sources
stability and degradation of 1-(4-aminophenyl)-3-methylurea in solution
A comprehensive guide to the stability, degradation, and analysis of 1-(4-aminophenyl)-3-methylurea in solution for researchers, scientists, and drug development professionals.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of 1-(4-aminophenyl)-3-methylurea. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity and success of your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary factors influencing the stability of 1-(4-aminophenyl)-3-methylurea in solution?
-
What are the expected degradation pathways for this compound?
-
How should I prepare and store stock solutions of 1-(4-aminophenyl)-3-methylurea?
-
I am seeing unexpected peaks in my chromatogram. What could be the cause?
-
My assay results are inconsistent. What are the potential sources of variability?
-
-
Troubleshooting Guides
-
Troubleshooting Guide 1: Inconsistent Potency or Activity in Biological Assays
-
Troubleshooting Guide 2: Appearance of Unknown Peaks in HPLC Analysis
-
-
Experimental Protocols
-
Protocol 1: General Purpose Stability-Indicating HPLC Method
-
Protocol 2: Forced Degradation Study Protocol
-
-
Physicochemical Properties
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 1-(4-aminophenyl)-3-methylurea in solution?
The stability of 1-(4-aminophenyl)-3-methylurea in solution is primarily influenced by a combination of pH, temperature, light exposure, and the presence of oxidizing agents. The molecule possesses two key functional groups susceptible to degradation: the urea linkage and the aromatic amino group.
-
pH: The urea bond is susceptible to both acid and base-catalyzed hydrolysis. Generally, urea and its derivatives exhibit greatest stability in the pH range of 4-8.[1] Extreme pH conditions will accelerate the cleavage of the urea bond to form 4-aminophenylamine and methylamine.
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of degradation. It is crucial to store solutions at recommended temperatures to minimize thermal decomposition.
-
Light: The aromatic amine moiety makes the compound susceptible to photodegradation. Exposure to UV light can lead to oxidation and the formation of colored degradation products.[2] It is recommended to protect solutions from light, especially during long-term storage.
-
Oxidizing Agents: The primary aromatic amine is readily oxidized.[3] Contact with oxidizing agents, such as hydrogen peroxide or even dissolved oxygen, can lead to the formation of nitroso, nitro, and other colored polymeric impurities.[4]
Q2: What are the expected degradation pathways for this compound?
Based on the structure of 1-(4-aminophenyl)-3-methylurea, the following degradation pathways are anticipated:
-
Hydrolysis: Cleavage of the urea bond is a primary degradation pathway, especially under acidic or basic conditions. This would result in the formation of p-phenylenediamine and methylamine.[5]
-
Oxidation: The 4-amino group is susceptible to oxidation, which can lead to the formation of a variety of colored products, including quinone-imines and polymeric species.[4][5] This is often a concern in the presence of air, metal ions, or other oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Phenylurea herbicides, a related class of compounds, are known to undergo photodegradation.[6][7] The degradation process can involve oxidation of the amino group and hydroxylation of the aromatic ring.
Q3: How should I prepare and store stock solutions of 1-(4-aminophenyl)-3-methylurea?
Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.
-
Solvent Selection: For biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent. For analytical purposes, a mixture of acetonitrile and water is often suitable.
-
Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of compound in a clean, dry vial.
-
Add the appropriate solvent to achieve the desired concentration.
-
Ensure complete dissolution, using gentle warming or sonication if necessary. Be cautious with heating, as it can accelerate degradation.
-
-
Storage:
-
Short-term (1-2 weeks): Store solutions at 2-8°C, protected from light.
-
Long-term: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Vials should be tightly sealed to prevent solvent evaporation and moisture absorption.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
-
Q4: I am seeing unexpected peaks in my chromatogram. What could be the cause?
The appearance of unexpected peaks in your HPLC chromatogram can be attributed to several factors:
-
Degradation: As discussed, 1-(4-aminophenyl)-3-methylurea can degrade under various conditions. If your solution has been stored improperly or for an extended period, these peaks could be degradation products.
-
Contamination: The unexpected peaks could originate from contaminated solvents, glassware, or the HPLC system itself.
-
Sample Matrix Effects: If you are analyzing samples from a complex matrix (e.g., plasma, cell lysate), other components in the matrix may be co-eluting with your compound of interest.
-
Impurity in the Starting Material: The initial solid compound may contain impurities from the synthesis process.
To troubleshoot, it is recommended to run a blank (solvent only), a fresh solution of your compound, and your aged solution to compare the chromatograms.
Q5: My assay results are inconsistent. What are the potential sources of variability?
Inconsistent assay results are a common challenge and can stem from several sources:
-
Compound Instability: Degradation of the compound in your stock solution or in the assay medium can lead to a decrease in the effective concentration and, consequently, variable results.
-
Solution Preparation and Handling: Inaccuracies in weighing, dilution, or pipetting can introduce significant errors. Ensure all equipment is properly calibrated.
-
Assay Conditions: Variations in incubation time, temperature, or cell density can affect the biological response.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation and degradation of the compound. It is best to aliquot the stock solution into single-use vials.
Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent Potency or Activity in Biological Assays
| Symptom | Potential Cause | Recommended Action |
| Gradual loss of activity over time | Degradation of the compound in the stock solution. | Prepare a fresh stock solution from the solid compound. Perform a stability study of the compound in the assay buffer under the experimental conditions. |
| Sudden drop in activity | Precipitation of the compound from the solution, possibly due to freeze-thaw cycles or poor solubility in the assay medium. | Visually inspect the stock solution for any precipitate. If precipitation is suspected, gently warm and sonicate the solution. Prepare fresh dilutions for each experiment. |
| High variability between replicate wells | Inaccurate pipetting or poor mixing. | Ensure pipettes are calibrated and use proper pipetting techniques. Thoroughly mix all solutions before dispensing. |
| Inconsistent results between experiments | Variations in experimental conditions (e.g., cell passage number, reagent lots). | Standardize all experimental parameters and record them meticulously. Use cells within a consistent passage number range and qualify new lots of critical reagents. |
Troubleshooting Guide 2: Appearance of Unknown Peaks in HPLC Analysis
| Symptom | Potential Cause | Recommended Action |
| New peaks appear in an aged solution | Degradation of the compound. | Compare the chromatogram of the aged solution to a freshly prepared one. If new peaks are present, consider performing a forced degradation study to identify the degradation products. |
| Ghost peaks (present in blank runs) | Contamination of the mobile phase, injector, or column. | Flush the HPLC system with a strong solvent (e.g., 100% acetonitrile or isopropanol). Prepare fresh mobile phase. |
| Peak fronting or tailing | Column overload, inappropriate mobile phase pH, or column degradation. | Reduce the injection volume or concentration. Adjust the mobile phase pH to ensure the compound is in a single ionic state. Replace the column if it is old or has been subjected to harsh conditions. |
| Split peaks | Clogged frit or a void in the column packing. | Reverse-flush the column (if recommended by the manufacturer). If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC Method
This method provides a starting point for the analysis of 1-(4-aminophenyl)-3-methylurea and its potential degradation products. Method optimization may be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Protocol 2: Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8] The goal is to achieve 5-20% degradation of the active substance.[8]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis. |
| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store the solid compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis. |
| Photodegradation | Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be stored in the dark under the same conditions. |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | Inferred |
| Molecular Weight | 165.19 g/mol | [10] |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in DMSO, methanol, and acetonitrile. Sparingly soluble in water. | Inferred from similar compounds |
References
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
-
Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center. Inorganic Chemistry. [Link]
-
Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. PubMed. [Link]
-
((4-Aminophenyl)methyl)urea. PubChem. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
- [Placeholder for future specific reference]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
-
Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
-
PHOTOCATALYTIC DEGRADATION OF PHENYLUREA HERBICIDES IN AQUEOUS SOLUTION. Annals of the Suceava University – Food Engineering. [Link]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
- [Placeholder for future specific reference]
-
Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fens.usv.ro [fens.usv.ro]
- 8. resolvemass.ca [resolvemass.ca]
- 9. database.ich.org [database.ich.org]
- 10. ((4-Aminophenyl)methyl)urea | C8H11N3O | CID 40423978 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing solubility issues of 1-(4-aminophenyl)-3-methylurea in aqueous buffers
Technical Support Center: 1-(4-aminophenyl)-3-methylurea
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Challenge
Welcome to the technical support guide for 1-(4-aminophenyl)-3-methylurea. As a Senior Application Scientist, I understand that realizing the full potential of a promising research compound can be hindered by practical challenges like aqueous solubility. 1-(4-aminophenyl)-3-methylurea, a member of the urea class of compounds, possesses structural motifs common in pharmacologically active agents. However, its relatively non-polar nature, characterized by two aromatic rings and a urea linker, coupled with its crystalline structure, often leads to poor solubility in standard aqueous buffers. This guide is designed to provide you with a logical, scientifically-grounded framework to diagnose and overcome these solubility issues, ensuring the reliability and reproducibility of your experiments.
Physicochemical Properties Profile
Understanding the inherent properties of 1-(4-aminophenyl)-3-methylurea is the first step in troubleshooting. While specific experimental data for this exact molecule is sparse, we can infer a working profile from its constituent parts and related structures.
| Property | Estimated Value / Characteristic | Implication for Aqueous Solubility |
| Molecular Formula | C₈H₁₁N₃O | - |
| Molecular Weight | ~165.19 g/mol | Moderate molecular size. |
| Structure | Phenyl ring, primary aromatic amine, methylurea | Contains both hydrophobic (phenyl) and hydrophilic (amine, urea) groups. |
| Predicted LogP | ~1.0 - 2.0 | Indicates a degree of lipophilicity, suggesting low intrinsic water solubility. |
| pKa (estimated) | 4.0 - 5.0 (for the anilinic amine) | The primary aromatic amine is a weak base. Its charge state, and therefore solubility, is highly pH-dependent.[1][2] |
| Hydrogen Bond Donors | 3 (from -NH₂ and -NH-) | Capable of hydrogen bonding, but this is often outweighed by hydrophobicity and crystal lattice energy.[3] |
| Hydrogen Bond Acceptors | 2 (from C=O and -NH-) | Can interact with water, but intramolecular bonding can also stabilize the crystal form.[3] |
| General Classification | Likely BCS Class II or IV | Suggests low solubility is a primary barrier to absorption and bioavailability.[4] |
Troubleshooting Guide: A Step-by-Step Approach
This section addresses the most common solubility problems in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Q1: I'm trying to dissolve 1-(4-aminophenyl)-3-methylurea directly into my neutral buffer (e.g., PBS at pH 7.4), but it remains a suspension. What is the underlying scientific reason?
Answer: The primary reason for the poor solubility at neutral pH is the chemical nature of the aromatic amine group (-NH₂). This group is a weak base. In a solution with a pH significantly above its pKa (estimated around 4-5), the amine group remains in its neutral, uncharged form.[2] This uncharged state is substantially less polar and thus less soluble in water compared to its protonated (charged) counterpart. The overall molecule's hydrophobicity and strong intermolecular interactions within its crystal lattice dominate, preventing it from readily dissolving.
To overcome this, you must either disrupt the crystal lattice with organic solvents or alter the molecule's charge state by modifying the pH.
Caption: pH-dependent ionization of the aminophenyl group.
Q2: What are the most effective strategies to prepare a usable aqueous solution of this compound for my experiments?
Answer: There are two primary, field-proven strategies that you should attempt in sequence. The first relies on pH modification, and the second involves the use of organic co-solvents to prepare a stock solution.
This is the most direct method if your experimental conditions can tolerate a lower pH. By lowering the pH of your buffer, you protonate the weakly basic aromatic amine, creating a positively charged ammonium salt (R-NH₃⁺), which is significantly more soluble in aqueous media.
Experimental Protocol: pH-Adjusted Solubilization
-
Target pH Selection: Aim for a buffer pH that is at least 1-2 units below the estimated pKa of the amine. A good starting point is a pH between 3.0 and 4.0.
-
Buffer Preparation: Prepare your desired buffer (e.g., a citrate or acetate buffer) at the target acidic pH. Avoid phosphate buffers in this pH range as they have poor buffering capacity here.
-
Weighing the Compound: Accurately weigh the required amount of 1-(4-aminophenyl)-3-methylurea.
-
Dissolution: Add the compound to your acidic buffer.
-
Energy Input: Use a vortex mixer to stir the solution vigorously. Gentle warming (e.g., to 37°C) can also be applied to increase the rate of dissolution, but be cautious of potential compound degradation with prolonged heat.[5]
-
pH Verification: After the compound has dissolved, re-check the pH of the final solution and adjust if necessary.
-
Filtration (Recommended): To ensure you have a true solution free of micro-precipitates, filter it through a 0.22 µm syringe filter, which also provides sterility for cell-based assays.
Trustworthiness Check: A successfully prepared solution will be completely clear, with no visible particles or cloudiness (Tyndall effect) when a light source is shone through it.
This is the most common and versatile method in research, especially when the final experimental buffer must be at a specific pH (e.g., physiological pH 7.4). The principle is to first dissolve the compound at a high concentration in a water-miscible organic solvent and then dilute this stock solution into your final aqueous buffer.[6]
Key Co-Solvents:
| Co-Solvent | Properties | Typical Final Assay Conc. |
| DMSO (Dimethyl sulfoxide) | Aprotic, highly polar. Excellent solubilizing power. | < 0.5% (can be cytotoxic at higher levels) |
| DMF (Dimethylformamide) | Aprotic, polar. Similar to DMSO. | < 0.5% (use with caution, potential toxicity) |
| Ethanol | Protic, polar. Good for moderately non-polar compounds. | < 1% |
| PEG 400 (Polyethylene glycol) | Non-ionic polymer. Lower toxicity, often used in formulations. | Variable, often up to 5-10% |
Experimental Protocol: Co-Solvent Stock Preparation & Dilution
-
Select a Co-Solvent: DMSO is the recommended starting choice due to its superior solubilizing capacity.[5]
-
Prepare High-Concentration Stock: Weigh your compound and add the minimum required volume of DMSO to achieve complete dissolution. Aim for a high stock concentration (e.g., 10-50 mM) to minimize the amount of DMSO in your final assay.
-
Aid Dissolution: Vortex thoroughly. If needed, sonication or gentle warming can be applied. Ensure the compound is fully dissolved before proceeding.
-
Serial Dilution (Crucial Step): Do not add the stock solution directly to the full volume of your final buffer. This can cause localized high concentrations that lead to immediate precipitation. Instead, perform a serial or stepwise dilution.
-
For a 1:1000 final dilution, you might first add 2 µL of stock to 18 µL of buffer (a 1:10 intermediate dilution), vortex, and then add this 20 µL to the final volume.
-
-
Final Dilution: While vortexing the aqueous buffer, add the required volume of the stock solution (or intermediate dilution) drop-by-drop. Continuous agitation is key to prevent the compound from "crashing out."[7]
-
Validation: Visually inspect the final solution for any signs of precipitation.
Caption: Decision workflow for solubilizing the compound.
Frequently Asked Questions (FAQs)
-
Q: My compound dissolved in DMSO but precipitated immediately upon addition to my cell culture media. What should I do?
-
A: This indicates you have exceeded the compound's thermodynamic solubility in the final media/co-solvent mixture. Solution: Lower the final concentration of your compound. Alternatively, prepare a new, more dilute DMSO stock solution so that the final percentage of DMSO in your media is slightly higher (but still non-toxic), which may keep the compound in solution.
-
-
Q: Can I use techniques like sonication?
-
A: Yes, sonication is an excellent method to provide the energy needed to break up the crystal lattice and can significantly speed up dissolution in both acidic buffers and co-solvents. Use a bath sonicator to avoid overheating the sample.
-
-
Q: What if even a co-solvent strategy fails? Are there more advanced options?
-
A: For extremely challenging cases, you can explore formulation strategies using solubilizing excipients. One common approach is the use of cyclodextrins (like HP-β-CD), which are cyclic oligosaccharides that can encapsulate the hydrophobic compound in their central cavity, forming a water-soluble inclusion complex.[8][9][10] This requires empirical testing to find the optimal cyclodextrin type and ratio.
-
-
Q: How do I establish a vehicle control for my experiments?
-
A: This is absolutely critical for data integrity. Your vehicle control should be an identical solution without the 1-(4-aminophenyl)-3-methylurea. For example, if your final solution contains the compound in PBS with 0.1% DMSO, your vehicle control must be PBS with 0.1% DMSO. This ensures that any observed effects are due to the compound and not the solvent system.
-
References
-
PubChem. 1-(4-Aminophenyl)-3-phenylurea. National Center for Biotechnology Information. [Link]
-
Bradley, D. (2018). Solving Urea's Solubility Problem. ChemistryViews. [Link]
-
Shobe, D. (2018). How can you increase the solubility of a chemical substance? Quora. [Link]
-
PubChem. Methylurea. National Center for Biotechnology Information. [Link]
-
Sareen, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceuticals (Basel). [Link]
-
PubChem. ((4-Aminophenyl)methyl)urea. National Center for Biotechnology Information. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
- Punnamanunt, P., et al. (2018). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Journal of Pharmaceutical Sciences.
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Tominaga, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics. [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
-
Bio-Rad Laboratories. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]
-
National Center for Biotechnology Information. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
National Center for Biotechnology Information. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
MDPI. (2017). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
- Sheng, G., et al. (2002). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology.
-
International Journal of Pharmaceutical Sciences and Research. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. [Link]
-
University of Regensburg. pKa values bases. [Link]
-
ResearchGate. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
ResearchGate. (2015). Any advice on formulating a poorly soluble compound into an i.v. formulation? [Link]
-
Lumen Learning. Properties of amines. Organic Chemistry II. [Link]
-
PubMed. (2002). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. [Link]
-
ResearchGate. Table 3 Urea surfactants solubility, free energy of solution G s and... [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Touro Scholar. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
-
Wikipedia. Urea. [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
ResearchGate. Solubilization Using Cosolvent Approach. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. wjbphs.com [wjbphs.com]
- 7. reddit.com [reddit.com]
- 8. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpsr.com [ijpsr.com]
Technical Support Center: Overcoming Challenges in the Purification of Polar Urea Compounds
Welcome to the technical support center for the purification of polar urea-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these often-intractable molecules. The unique physicochemical properties of polar ureas—stemming from their potent hydrogen-bonding capabilities and high polarity—necessitate specialized strategies that go beyond standard purification protocols.
This document provides in-depth, field-tested insights in a practical question-and-answer format, supplemented with detailed troubleshooting guides and step-by-step protocols to empower you to resolve common purification hurdles efficiently.
Frequently Asked Questions (FAQs)
Q1: What makes polar urea compounds so challenging to purify?
The primary difficulty arises from the urea functional group itself. It features two N-H groups (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor). This allows polar ureas to form strong intermolecular hydrogen bonds with themselves and with polar stationary phases like silica gel. This leads to issues such as poor solubility in non-polar solvents, streaking on silica gel columns, and difficulty in achieving sharp peaks in chromatography.[1]
Q2: What are the most common impurities I should expect in my crude sample?
Impurities in urea-based compounds typically fall into two categories:
-
Synthesis-Related Impurities : These include unreacted starting materials (amines, isocyanates), side-products, and catalysts. A very common impurity in synthetic urea is biuret , which forms from the thermal decomposition of urea.[2][3][4] Other potential impurities from industrial synthesis processes can include ammonia, carbon dioxide, and ammonium carbamate.[5]
-
Degradation Products : Polar ureas can be susceptible to hydrolysis, especially under acidic or basic conditions, which can introduce new impurities.[6] Some compounds may also be unstable on standard silica gel, leading to degradation during purification.[7]
Q3: Which purification technique—chromatography or crystallization—is better for polar ureas?
The choice is highly dependent on the specific compound and impurity profile.
-
Chromatography is the most versatile technique, especially for complex mixtures or when impurities have similar properties to the target compound. However, it can be challenging. Normal-phase chromatography on silica often results in significant peak tailing, while reversed-phase chromatography may provide little to no retention for highly polar molecules.[1][8]
-
Crystallization is ideal for large-scale purification and can yield highly pure material if a suitable solvent system is found.[9] However, the high polarity and strong hydrogen bonding of ureas can make finding an appropriate solvent difficult, often leading to "oiling out" rather than crystallization.[10] Some newer, greener synthesis methods for chiral ureas have been developed to yield products pure enough after simple filtration, avoiding chromatography altogether.[11][12]
A common strategy is to perform a preliminary purification using flash chromatography to remove major impurities, followed by crystallization to achieve high purity.
Q4: How can I accurately assess the purity of my final polar urea compound?
A multi-technique approach is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC) : This is the workhorse for purity analysis. Due to the polarity, reversed-phase methods may require specialized columns (e.g., polar-embedded or HILIC) for adequate retention.[8][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for structural confirmation and can help identify and quantify impurities if their signals are resolved from the main compound.[12][14]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides the elemental composition.[12]
-
Melting Point : A sharp melting point range is a good indicator of high purity for crystalline solids.
Method Selection Workflow
This decision tree can guide you in selecting an initial purification strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Guide 1: Flash Column Chromatography
Flash chromatography is often the first line of defense, but polar ureas can present significant challenges.
-
Causality : The acidic silanol (Si-OH) groups on the surface of silica gel strongly interact with the basic nitrogen atoms and hydrogen-bond-donating N-H groups of the urea. This strong, often irreversible, binding leads to slow desorption kinetics, causing the compound to "streak" down the column instead of eluting as a sharp band.[1]
-
Solution 1: Add a Basic Modifier : The most common solution is to add a small amount of a basic modifier to the mobile phase. This modifier competitively binds to the acidic silanol groups, preventing the urea compound from interacting too strongly.
-
For moderately basic ureas : Add 0.1-1% triethylamine (TEA) to your eluent.
-
For strongly basic ureas : A stronger base may be needed. A mobile phase of Dichloromethane (DCM)/Methanol with 0.5-2% ammonium hydroxide (NH₄OH) is often effective.[1]
-
-
Solution 2: Use an Alternative Stationary Phase : If modifiers are ineffective or incompatible with your compound, consider a different stationary phase.
-
Alumina (Al₂O₃) : Can be purchased in neutral, basic, or acidic forms. Basic alumina is often a good choice for purifying basic compounds.
-
Deactivated Silica : You can "deactivate" silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.
-
-
Causality : The polarity of your mobile phase (eluent) is too low. Polar compounds require a sufficiently polar eluent to displace them from the polar stationary phase.[7]
-
Solution 1: Increase Eluent Polarity : Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase methanol content in a DCM/MeOH system). This is known as a gradient elution.[10]
-
Solution 2: Switch to a More Polar "Polar Solvent" : If you are already at a high percentage of your polar solvent (e.g., 90% Ethyl Acetate in Hexanes) and the compound is still not moving, switch to a stronger polar solvent. For example, use methanol instead of ethyl acetate.
Caption: Workflow for troubleshooting common chromatography issues.
Guide 2: Crystallization
Crystallization can be a powerful final purification step, but it requires careful optimization.
-
Causality : This occurs when the solute is supersaturated in the solvent, but the temperature is still above the compound's melting point, or the kinetics favor phase separation into a liquid over nucleation into a solid crystal lattice.[10] This is common with polar compounds that are highly soluble in polar solvents.
-
Solution 1: Slow Down the Cooling Process : Rapid cooling dramatically increases supersaturation and promotes oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer.
-
Solution 2: Use a Solvent/Anti-Solvent System : Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
Solution 3: Reduce Solvent Polarity : Oiling out often happens in highly polar solvents. Try a solvent system that is slightly less polar. Vigorous stirring as the solution cools can sometimes help break up oils and induce crystallization.[10]
-
Causality : Impurities can be trapped within the crystal lattice (inclusion) or can rapidly co-precipitate if the cooling is too fast.[10]
-
Solution 1: Ensure Slow Cooling : As with oiling out, slow cooling is critical. This gives the molecules time to order themselves into a pure crystal lattice, excluding impurities.
-
Solution 2: Perform a Second Recrystallization : If the purity is still low after one attempt, a second recrystallization using the same or a different solvent system is often necessary to achieve high purity.[10]
Data & Protocols
Table 1: Comparison of Chromatographic Techniques for Polar Ureas
| Parameter | Normal-Phase (NP) | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Polar (Silica, Alumina) | Non-polar (C18, C8)[15] | Polar (Silica, Amide, Cyano) |
| Mobile Phase | Non-polar (e.g., Hexane/EtOAc)[16] | Polar (e.g., Water/Acetonitrile)[17] | Non-polar (High organic content) |
| Elution Order | Least polar elutes first[16] | Most polar elutes first[18] | Most polar elutes last |
| Pros for Polar Ureas | Good for separating isomers; can handle samples in organic solvents.[18] | Excellent reproducibility; compatible with MS detectors.[18] | Excellent retention for very polar compounds that don't retain on RP columns.[8] |
| Cons for Polar Ureas | Strong potential for peak tailing/streaking; moisture sensitivity.[1][18] | Poor or no retention is a common problem.[8] | Can have longer equilibration times; salt concentration is critical. |
Protocol 1: Method Development for Normal-Phase Flash Chromatography
This protocol outlines a systematic approach to developing a robust flash chromatography method for a novel polar urea compound.
-
Compound Stability Test :
-
Spot your crude material on a silica TLC plate.
-
Take a picture or note the spot intensities.
-
Leave the plate on the bench for 1-2 hours and then re-examine. If new spots have appeared or the main spot has diminished, your compound may be unstable on silica.[7] If so, consider using alumina or another stationary phase.
-
-
Thin-Layer Chromatography (TLC) Solvent Screening :
-
Screen at least two different solvent systems. Good starting points are:
-
System A: Dichloromethane (DCM) / Methanol (MeOH)
-
System B: Ethyl Acetate (EtOAc) / Hexanes
-
-
Develop TLC plates with varying ratios (e.g., 98:2, 95:5, 90:10 DCM/MeOH).
-
The ideal system will show the target compound with a Retention Factor (Rf) of 0.2-0.3 , and good separation from major impurities.[10]
-
-
Troubleshooting Tailing on TLC :
-
If streaking is observed, add 0.5% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the solvent systems from Step 2 and re-run the TLC plates.[1]
-
-
Column Preparation and Loading :
-
Pack a column with silica gel using your chosen eluent (including any modifiers). The rule of thumb for difficult separations is a silica-to-compound mass ratio of at least 50:1.[10]
-
Dissolve your crude compound in a minimum amount of a strong solvent (like DCM or MeOH).
-
Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your compound).
-
Evaporate the solvent completely to create a dry powder. This is "dry loading."
-
Carefully add the dry-loaded sample to the top of your packed column.
-
-
Elution and Fraction Collection :
-
Begin eluting with your chosen solvent system.
-
If separation is poor, a shallow gradient can be employed (e.g., starting with 2% MeOH in DCM and slowly increasing to 10% MeOH over several column volumes).
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Protocol 2: Method Development for Recrystallization
-
Solvent Screening :
-
Place a small amount of your crude solid (10-20 mg) into several different test tubes.
-
Add a small amount (0.5 mL) of a different solvent to each tube. Good starting solvents include: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water, or mixtures.[10]
-
Observe solubility at room temperature. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Heat the tubes that showed poor room-temperature solubility. If the compound dissolves, it is a potential candidate.
-
Allow the heated tubes to cool slowly to room temperature and then in an ice bath. The solvent that yields the most high-quality crystals is your best choice.
-
-
Bulk Recrystallization :
-
Place the bulk of your crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., in a hot water bath) and swirling. Continue adding solvent until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.
-
Allow the crystals to dry under vacuum to remove all traces of solvent.
-
References
- Process for purifying and crystallizing urea.
- Purification of urea.
-
Harichandran, S. et al. Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega. [Link]
-
Urea. Wikipedia. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
Myerson, A. S. et al. Modeling the Crystal Shape of Polar Organic Materials: Prediction of Urea Crystals Grown from Polar and Nonpolar Solvents. Crystal Growth & Design. [Link]
-
Ghorbel, A. et al. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances. [Link]
-
Ghorbel, A. et al. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. PubMed Central. [Link]
-
Ashton, G. Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link]
-
Aqueous normal-phase chromatography. Wikipedia. [Link]
-
Enrichment and separation of high-polar compounds from Saussurea obvallata using solid-phase extraction combining with offline two-dimensional liquid chromatography. ResearchGate. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Crystallization of urea from an evaporative aqueous solution sessile droplet at sub-boiling temperatures and surfaces with different wettability. ResearchGate. [Link]
- Method for removing impurities
-
Urea. The Chemical Company. [Link]
-
PROCESS FOR PRODUCING UREA AND BIURET. TREA. [Link]
-
Urea Manufacturing Process. Chemical Engineering World. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. thechemco.com [thechemco.com]
- 4. PROCESS FOR PRODUCING UREA AND BIURET | TREA [trea.com]
- 5. Urea Manufacturing Process - Chemical Engineering World [chemicalengineeringworld.com]
- 6. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
- 15. hawach.com [hawach.com]
- 16. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 17. chromtech.com [chromtech.com]
- 18. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Navigating the Heat: A Technical Support Guide for Managing Exothermic Isocyanate Reactions in Urea Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing the exothermic nature of isocyanate reactions in urea synthesis. As Senior Application Scientists, we understand the critical importance of controlling these powerful reactions to ensure safety, maximize yield, and achieve high product purity. This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting advice to confidently navigate the challenges of working with isocyanates.
Section 1: Foundational Principles: Understanding the Exotherm
The reaction between an isocyanate (R-N=C=O) and a primary or secondary amine (R'-NH₂) to form a urea (R-NH-CO-NH-R') is a cornerstone of modern synthetic chemistry. However, this reaction is notoriously exothermic, releasing a significant amount of heat that, if not properly managed, can lead to hazardous thermal runaways.
The high reactivity of the isocyanate group makes it susceptible to rapid, uncontrolled reactions, particularly with nucleophilic amines. The reaction between primary aliphatic amines and aromatic isocyanates can be incredibly fast, with reaction half-lives estimated to be as short as 0.002 seconds in some cases.[1] This rapid heat evolution can quickly overwhelm the cooling capacity of a standard laboratory setup, leading to a dangerous increase in temperature and pressure.
The "Why" Behind the Heat: Reaction Mechanism and Thermodynamics
The formation of the urea linkage is a highly favorable thermodynamic process. The reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isocyanate group. This initial step is often the rate-determining step and is responsible for the significant heat release.
While specific enthalpy values can vary depending on the substituents of the isocyanate and amine, the formation of the urea bond is consistently and significantly exothermic. For instance, adiabatic batch reactions have been used to determine the heats of reaction for various aromatic amines with phenyl isocyanate.[1]
Key takeaway: The inherent reactivity of the isocyanate functional group with amines is the primary driver of the strong exotherm in urea synthesis.
The Domino Effect: Consequences of Uncontrolled Exotherms
Failure to manage the heat generated during urea synthesis can have severe consequences:
-
Thermal Runaway: A thermal runaway is a situation where the rate of heat generation from the reaction exceeds the rate of heat removal. This leads to an accelerating cycle of increasing temperature and reaction rate, which can result in:
-
Boiling of Solvents: Rapid temperature increase can cause the reaction solvent to boil violently, leading to a sudden and dangerous pressure increase in a closed system.
-
Vessel Over-pressurization and Rupture: The combination of solvent boiling and the potential for gas-evolving side reactions can lead to catastrophic failure of the reaction vessel.[2]
-
-
Side Reactions and Impurity Formation: Elevated temperatures can promote a host of undesirable side reactions, compromising the purity and yield of the desired urea product. Common side reactions include:
-
Biuret Formation: The reaction of the newly formed urea with another molecule of isocyanate.
-
Allophanate Formation: If alcohols are present (e.g., as impurities or a co-solvent), the intermediate urethane can react with another isocyanate molecule.
-
Isocyanurate Formation: Trimerization of the isocyanate, which is often catalyzed by heat and certain bases.
-
-
Thermal Decomposition: At sufficiently high temperatures, both the isocyanate starting material and the urea product can decompose, releasing toxic and flammable gases such as carbon monoxide, nitrogen oxides, and hydrogen cyanide.[2]
Section 2: Troubleshooting Guide: A Proactive Approach to Common Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing both the "what to do" and the "why you're doing it."
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Rapid, Uncontrolled Temperature Spike Upon Isocyanate Addition | 1. Addition rate is too fast: The rate of heat generation is exceeding the cooling system's capacity. 2. Inadequate cooling: The cooling bath temperature is too high, or the heat transfer from the reactor is inefficient. 3. High concentration of reactants: More concentrated solutions lead to a faster reaction rate and more heat generated per unit volume. 4. Highly reactive amine: Aliphatic amines are generally more reactive and produce a more pronounced exotherm than aromatic amines. | Immediate Action: 1. Stop the isocyanate addition immediately. 2. Ensure the cooling bath is at the target temperature and functioning correctly. Corrective Measures for Future Experiments: 1. Reduce the addition rate of the isocyanate. Use a syringe pump for precise and slow addition. This is the most critical control parameter. 2. Dilute the reaction mixture. Lowering the concentration will slow the reaction rate and reduce the volumetric heat generation. 3. Lower the initial reaction temperature. Starting at a lower temperature provides a larger buffer before reaching a hazardous temperature. 4. Improve heat transfer. Use a larger reaction vessel to increase the surface area-to-volume ratio, or switch to a jacketed reactor for more efficient cooling. Ensure vigorous stirring to promote uniform temperature distribution. |
| Formation of a White Precipitate During or After the Reaction | 1. Moisture contamination: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine then reacts with another isocyanate to produce a symmetric, often insoluble, urea.[3] 2. Low solubility of the urea product: The desired urea product may have limited solubility in the chosen reaction solvent. | 1. Strictly anhydrous conditions are crucial. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Consider a different solvent. If the precipitate is the desired product, choose a solvent in which it has higher solubility at the reaction temperature, or plan for a direct crystallization/filtration workup. If the precipitate is an impurity, a solvent change might prevent its formation or keep it in solution for easier removal during purification. |
| Lower Than Expected Yield of the Desired Urea | 1. Side reactions due to high temperatures: As discussed in Section 1.2, elevated temperatures can lead to the formation of biurets, allophanates, and isocyanurates, consuming the isocyanate and reducing the yield of the target urea. 2. Incomplete reaction: The reaction may not have gone to completion. 3. Moisture contamination: Reaction with water consumes two equivalents of isocyanate for every one mole of water, significantly impacting the yield.[3] | 1. Implement stricter temperature control. Maintain a lower reaction temperature throughout the addition and for the duration of the reaction. 2. Monitor the reaction progress. Use techniques like Thin Layer Chromatography (TLC) or in-situ Fourier Transform Infrared (FTIR) spectroscopy to track the disappearance of starting materials and the formation of the product. 3. Ensure anhydrous conditions. Re-evaluate your procedures for drying glassware and solvents. |
| Reaction Fails to Initiate or Proceeds Very Slowly | 1. Low reactivity of the amine or isocyanate: Sterically hindered amines or electron-withdrawn aromatic isocyanates can be less reactive. 2. Reaction temperature is too low: While necessary for controlling the exotherm, an excessively low temperature may not provide enough activation energy for the reaction to proceed at a reasonable rate. 3. Inappropriate solvent: The solvent can influence reaction rates. | 1. Consider using a catalyst. Tertiary amines or organotin compounds can catalyze the reaction, but be aware that they can also promote side reactions.[4] A thorough literature search for your specific substrates is recommended. 2. Gradually increase the reaction temperature after the initial exothermic phase is controlled. Once the isocyanate has been added in a controlled manner, a gentle warming of the reaction mixture can help drive it to completion. 3. Experiment with different solvents. Aprotic polar solvents like DMF or THF are commonly used for these reactions.[5] |
Section 3: Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the practical aspects of managing isocyanate reactions.
Q1: What is the single most important factor in controlling the exotherm of an isocyanate-amine reaction?
A1: The rate of addition of the isocyanate is the most critical parameter. By controlling the rate at which the limiting reagent is introduced, you directly control the rate of heat generation. Even with an efficient cooling system, adding the isocyanate too quickly can lead to a localized buildup of heat that can initiate a runaway reaction. A syringe pump is highly recommended for precise and consistent addition.
Q2: How do I choose the right solvent for my isocyanate reaction?
A2: The ideal solvent should meet several criteria:
-
Inertness: It should not react with the isocyanates or amines. Avoid protic solvents like alcohols unless they are intended as a reactant.
-
Solubility: It should dissolve both the starting materials and, ideally, the final urea product to ensure a homogeneous reaction.
-
Boiling Point: The boiling point should be high enough to allow for a suitable reaction temperature range but low enough for easy removal during workup. A higher boiling point can also provide a safety margin against boiling in the event of a minor temperature overshoot.
-
Heat Capacity and Thermal Conductivity: Solvents with higher heat capacities can absorb more heat with a smaller temperature increase, while those with better thermal conductivity facilitate heat transfer to the cooling bath.
Commonly used solvents include anhydrous tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).[5]
Q3: Is it always necessary to run isocyanate reactions under an inert atmosphere?
A3: Yes, it is highly recommended. Isocyanates are very sensitive to moisture, and the reaction with water leads to the formation of insoluble urea byproducts and the consumption of your starting material.[3] Working under a dry, inert atmosphere of nitrogen or argon minimizes the risk of moisture contamination from the air.
Q4: What are the key safety precautions I should take when working with isocyanates?
A4: Isocyanates are potent respiratory and skin sensitizers, and their use requires strict safety protocols:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (nitrile or neoprene are often suitable, but check compatibility with your specific isocyanate and solvent), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and dust.
-
Have a quench solution readily available: A solution of a high-boiling point alcohol, such as isopropanol or n-butanol, in an inert solvent can be used to quench the reaction in an emergency by rapidly consuming the unreacted isocyanate.
Q5: How can I estimate the potential exotherm of my reaction before running it?
A5: While precise calorimetric data for every possible isocyanate-amine combination is not always available, you can make some general predictions:
-
Reactivity of the amine: Aliphatic amines are generally more reactive and will produce a more rapid and intense exotherm than aromatic amines.
-
Concentration: More concentrated reactions will have a higher volumetric heat output.
-
Literature review: Search for similar reactions in the chemical literature to get an idea of the conditions and precautions used by other researchers.
-
Small-scale trial: Before proceeding with a large-scale reaction, it is prudent to conduct a small-scale trial to observe the exotherm under your specific conditions.
Section 4: Experimental Protocols & Visual Guides
To provide a practical framework, here is a detailed, step-by-step protocol for a generic laboratory-scale urea synthesis, emphasizing exotherm management.
Protocol: Controlled Synthesis of a Disubstituted Urea
Materials:
-
Amine (1.0 eq)
-
Isocyanate (1.05 eq)
-
Anhydrous solvent (e.g., THF)
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringe pump with a gas-tight syringe and needle
-
Thermometer or thermocouple
-
Inert gas inlet (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Preparation:
-
Set up the oven-dried three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
Place the flask in the cooling bath.
-
Dissolve the amine in the anhydrous solvent in the flask and begin stirring. .
-
Cool the solution to the desired starting temperature (e.g., 0 °C).
-
-
Isocyanate Addition:
-
Load the isocyanate into the gas-tight syringe and place it in the syringe pump.
-
Puncture the septum with the syringe needle, ensuring the needle tip is below the surface of the reaction mixture.
-
Begin the slow, dropwise addition of the isocyanate via the syringe pump. Crucially, monitor the internal temperature of the reaction closely.
-
Adjust the addition rate to maintain the internal temperature within a narrow, predetermined range (e.g., ± 2 °C of the target temperature). If the temperature begins to rise uncontrollably, immediately stop the addition.
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period.
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS, or in-situ FTIR).
-
If necessary, the reaction can be allowed to slowly warm to room temperature to ensure completion.
-
-
Workup and Purification:
-
Once the reaction is complete, quench any remaining reactive species (if necessary) by slowly adding a small amount of a suitable quenching agent (e.g., methanol).
-
Proceed with the appropriate workup and purification procedure for your specific product.
-
Visual Workflow for Exotherm Management
Caption: Workflow for managing the exothermic addition of isocyanate.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common isocyanate reaction issues.
Section 5: References
-
Naeem, S., et al. (2018). Kinetic and Mechanistic Study of the Reaction between Phenyl Isocyanate and Aniline in Chlorobenzene and Benzene. AUB ScholarWorks. [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
UreaKnowHow. (2009). Thermodynamics of the Urea Process. [Link]
-
Patsnap. (2025). Advancements in Isocyanate Reaction Control Techniques. [Link]
-
Organic Synthesis. (n.d.). Urea Formation - Common Conditions. [Link]
-
TUE Research Portal. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. [Link]
-
ACS Publications. (2023). How To Get Isocyanate?[Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]
-
Gexcon. (n.d.). Runaway Reaction. [Link]
-
IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]
-
ResearchGate. (n.d.). Diagram of possible reactions of isocyanates. [Link]
-
Google Patents. (n.d.). Process for controlling the temperature during urea synthesis.
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
MDPI. (n.d.). Critical Perspectives on the Design of Polymeric Materials for Mitigating Thermal Runaway in Lithium-Ion Batteries. [Link]
-
NIH. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]
-
ResearchGate. (n.d.). Effect of catalysts on the reaction of an aliphatic isocyanate and water. [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. [Link]
-
PubMed. (n.d.). Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. [Link]
-
PolyU Institutional Research Archive. (n.d.). Mitigating Thermal Runaway Propagation of NCM 811 Prismatic Batteries via Hollow Glass Microspheres Plates. [Link]
-
Knowledge. (2022). Reaction principle of tertiary amine catalyst. [Link]
-
Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts. [Link]
-
NIH. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. [Link]
-
ResearchGate. (n.d.). Isocyanates, Aminoisocyanates and amines from fires—a screening of common materials found in buildings. [Link]
-
IDEAS/RePEc. (n.d.). Mitigating thermal runaway propagation in high specific energy lithium-ion battery modules through nanofiber aerogel composite material. [Link]
-
YouTube. (2025). How To Prevent Thermal Oxidation In Polymers? - Chemistry For Everyone. [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. [Link]
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
long-term storage and handling recommendations for 1-(4-aminophenyl)-3-methylurea
Welcome to the comprehensive technical support guide for 1-(4-aminophenyl)-3-methylurea (CAS No. 111087-13-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this compound in your experiments. Given the limited published stability data for this specific molecule, this guide synthesizes information from closely related substituted phenylureas and primary aromatic amines to provide robust recommendations and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-(4-aminophenyl)-3-methylurea?
Q2: What is the recommended long-term storage condition for solid 1-(4-aminophenyl)-3-methylurea?
A2: Several suppliers indicate the need for "cold-chain transportation" and do not specify a storage temperature[4]. This suggests that the compound may be sensitive to heat. For long-term stability of the solid compound, it is recommended to store it in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture. Phenylurea compounds, in general, should be stored in a secure, dry, and well-ventilated area away from sources of ignition[5].
Q3: How should I prepare solutions of 1-(4-aminophenyl)-3-methylurea?
A3: The solubility of this compound should be empirically determined for your specific application. When preparing solutions, use high-purity solvents and consider the potential for degradation. Since the compound contains a urea functional group, hydrolysis can be a concern in aqueous solutions[6][7]. For stock solutions, consider using anhydrous organic solvents like DMSO or DMF and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What are the signs of degradation of 1-(4-aminophenyl)-3-methylurea?
A4: Visual signs of degradation in the solid compound can include a change in color or texture. In solution, degradation may be indicated by a color change or the formation of precipitates. The primary degradation pathways for phenylureas can include oxidation of the amino group and hydrolysis of the urea linkage[6][8]. Analytically, degradation can be monitored by techniques such as HPLC, looking for the appearance of new peaks or a decrease in the main compound peak area.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Was the compound exposed to high temperatures, light, or moisture? 2. Prepare fresh solutions from solid material. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 4. Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). |
| Color change in solid compound or solution | Oxidation of the aminophenyl group. | 1. Discard the discolored material. 2. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. 3. When preparing solutions, consider de-gassing the solvent. |
| Precipitate formation in stock solution | Poor solubility or compound degradation. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradation product. Prepare a fresh solution. 3. Consider using a different solvent or a lower concentration for your stock solution. |
| Unexpected biological activity | Presence of impurities or degradation products. | 1. Verify the identity and purity of your starting material. 2. Characterize any significant impurities. 3. Consider that degradation products may have their own biological activity. |
Experimental Protocols
Protocol for Handling and Weighing Solid 1-(4-aminophenyl)-3-methylurea
-
Preparation : Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work Area : Conduct all handling of the solid compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust particles.
-
Weighing : Use a calibrated analytical balance. To minimize static, an anti-static gun may be used.
-
Transfer : Use a clean spatula to transfer the desired amount of the compound to a suitable container. Avoid creating dust.
-
Cleaning : After weighing, carefully clean the balance and surrounding area. Dispose of any waste according to your institution's guidelines for chemical waste.
-
Storage : Immediately and tightly reseal the container of the solid compound and return it to the recommended storage conditions (2-8°C, protected from light and moisture).
Protocol for Preparation of a Stock Solution in DMSO
-
Solvent Preparation : Use anhydrous, high-purity DMSO.
-
Calculation : Calculate the mass of 1-(4-aminophenyl)-3-methylurea required to achieve the desired stock concentration.
-
Dissolution : In a chemical fume hood, add the weighed compound to a sterile, amber glass vial. Add the calculated volume of DMSO.
-
Mixing : Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage : Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Long-Term Storage (Solid) | 2-8°C, in a tightly sealed container, protected from light and moisture. | Based on supplier recommendations for "cold-chain transport" and general best practices for substituted phenylureas to minimize thermal degradation and hydrolysis[4][5]. |
| Solution Storage | -20°C or -80°C in small aliquots. | To minimize degradation in solution and prevent repeated freeze-thaw cycles. |
| Recommended Solvents | Anhydrous DMSO, DMF for stock solutions. | To avoid hydrolysis of the urea group. |
| Handling Precautions | Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). | Due to potential hazards associated with aromatic amines and substituted ureas[1][2][9]. |
Decision Workflow for Storage and Handling
Caption: Decision workflow for the storage and handling of 1-(4-aminophenyl)-3-methylurea.
References
-
PubChem. (n.d.). 1-(4-Aminophenyl)-3-phenylurea. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]
-
Braskem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea decomposition pathways. Retrieved from [Link]
-
ResearchGate. (2025). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
PubMed Central. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Retrieved from [Link]
-
SlidePlayer. (n.d.). Amino acid degradation; urea cycle. Retrieved from [Link]
-
PubChem. (n.d.). Phenylurea. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Advancing Circular Composite Strategies by Vitrimer-Enabled Reuse of Unidirectional Laminates. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Braskem. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
PubMed. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Retrieved from [Link]
-
PubChem. (n.d.). ((4-Aminophenyl)methyl)urea. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. 111087-13-9|1-(4-Aminophenyl)-3-methylurea|BLD Pharm [bldpharm.com]
- 5. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: pH-Dependent Stability of Urea-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with urea-containing compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of your experimental and formulation work.
Section 1: Foundational Knowledge: The Chemistry of Urea Instability
Urea, while a simple molecule, exhibits complex stability behavior in solution, primarily governed by pH and temperature. Understanding the underlying degradation pathways is critical for preventing experimental artifacts and ensuring the efficacy and safety of urea-based formulations.
The primary mechanism of urea degradation in aqueous solutions is hydrolysis, which leads to the formation of ammonia and carbamate. The carbamate subsequently decomposes into another molecule of ammonia and carbonic acid. This process is significantly influenced by pH, with both acidic and basic conditions catalyzing the hydrolysis, albeit through different mechanisms.
Urea is generally most stable in the pH range of 4 to 8.[1] Outside of this range, the rate of degradation increases significantly.[2] Temperature is another critical factor; as temperature increases, the rate of urea degradation accelerates across all pH values.[1]
The degradation of urea can lead to a significant increase in the pH of the solution due to the production of ammonia, a weak base.[3][4][5] This pH shift can, in turn, further accelerate the degradation, creating a positive feedback loop. Therefore, maintaining a stable pH is paramount when working with urea solutions.
Urea Degradation Pathway
The following diagram illustrates the pH-dependent hydrolysis of urea.
Caption: pH-dependent degradation pathways of urea.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and formulation of urea-containing compounds.
Q1: What is the optimal pH range for storing aqueous urea solutions?
A1: For maximum stability, aqueous urea solutions should be maintained within a pH range of 4 to 8.[1] Within this range, the rate of hydrolysis is at its minimum. Deviations below pH 4 or above pH 8 will lead to accelerated degradation.
Q2: I've noticed the pH of my urea solution increasing over time. Why is this happening and how can I prevent it?
A2: The increase in pH is a direct consequence of urea degradation. The hydrolysis of urea produces ammonia, a weak base, which raises the pH of the solution.[3][4][5] This can create a positive feedback loop, as a higher pH can further accelerate degradation. To prevent this, it is crucial to use a buffering agent to maintain a stable pH within the optimal range.
Q3: Which buffer systems are most effective for stabilizing urea solutions?
A3: The choice of buffer can significantly impact urea stability. Studies have shown that lactate and citrate buffers can be effective in stabilizing urea solutions.[1] For instance, one study found that a lactate buffer at pH 6.0 provided the lowest urea degradation.[1] Phosphate buffers have also been used. The selection of the buffer should also consider its compatibility with other components in the formulation and the intended application.
Q4: How does temperature affect the stability of my urea-containing formulation?
A4: Temperature is a critical factor in urea stability. The rate of urea degradation increases with rising temperature across all pH values.[1] Therefore, it is recommended to store urea-containing solutions and formulations at controlled room temperature or under refrigeration, when appropriate, to minimize degradation. Accelerated stability studies at elevated temperatures are often used to predict the long-term stability of a product.[6][7]
Q5: What are the primary degradation products of urea, and are they toxic?
A5: The primary degradation products of urea in aqueous solution are ammonia and carbon dioxide (via carbamate).[4][5] At elevated temperatures, other decomposition products can form, including biuret, cyanuric acid, and melamine.[8][9] While urea itself has low toxicity, its degradation products, particularly ammonia, can be irritating and may have other toxicological implications depending on the concentration and route of exposure.[10]
Section 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with urea-containing compounds.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly rapid decrease in urea concentration in my formulation. | 1. Incorrect pH: The pH of your formulation may be outside the optimal stability range of 4-8.[1] 2. High Storage Temperature: The formulation may be stored at an elevated temperature, accelerating degradation.[1] 3. Inadequate Buffering: The buffer system may be insufficient to maintain a stable pH as urea degrades. | 1. Verify and Adjust pH: Immediately measure the pH of your formulation. If it is outside the 4-8 range, adjust it using a suitable acid or base. For future batches, ensure the initial pH is within this range. 2. Optimize Storage Conditions: Store your formulation at a lower, controlled temperature. Refer to ICH guidelines for appropriate long-term and accelerated stability testing conditions.[7] 3. Strengthen Buffer System: Consider increasing the concentration of your current buffer or switching to a more effective buffer system, such as lactate or citrate.[1] |
| A strong ammonia odor is emanating from my urea solution. | Significant Urea Degradation: The odor of ammonia is a clear indicator that a substantial amount of urea has hydrolyzed. | 1. Discard the Solution: The presence of a strong ammonia odor suggests that the integrity of the solution is compromised. It is best to discard it and prepare a fresh solution. 2. Implement Preventative Measures: For the new solution, ensure the pH is buffered within the 4-8 range and store it at a controlled, cool temperature.[1] |
| My analytical results for urea concentration are inconsistent and show high variability. | 1. Ongoing Degradation During Analysis: If the analytical method has a long run time or involves harsh conditions (e.g., high temperature), urea may be degrading during the measurement process. 2. Inappropriate Analytical Method: The chosen analytical method may not be stability-indicating, meaning it cannot distinguish between intact urea and its degradation products. | 1. Optimize Analytical Conditions: If possible, shorten the analysis time and avoid high temperatures. Ensure samples are kept cool before and during analysis. 2. Validate Analytical Method: Employ a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), that can effectively separate and quantify urea in the presence of its degradants.[11][12] Ensure the method is properly validated according to ICH guidelines.[6] |
| Precipitation or changes in the physical appearance of my formulation. | pH Shift-Induced Incompatibility: The increase in pH due to urea degradation can cause other excipients in your formulation to become insoluble and precipitate. | 1. Investigate pH: Measure the pH of the formulation to confirm if a significant shift has occurred. 2. Reformulate with a Buffer: Incorporate a robust buffer system to maintain a stable pH and prevent such incompatibilities. 3. Excipient Compatibility Study: Conduct a compatibility study of your active pharmaceutical ingredient (API) and excipients at various pH levels to identify potential issues. |
Experimental Protocol: A Self-Validating Stability Study
This protocol outlines a robust method for assessing the pH-dependent stability of a urea-containing formulation.
Objective: To determine the optimal pH for the stability of a 10% (w/v) aqueous urea solution.
Materials:
-
Urea (analytical grade)
-
Deionized water
-
Buffer solutions (e.g., citrate, phosphate, lactate) at various pH values (e.g., 3, 4, 5, 6, 7, 8, 9)
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and UV detector[11]
-
Stability chambers set to appropriate temperatures (e.g., 25°C/60% RH, 40°C/75% RH)[7]
Procedure:
-
Preparation of Buffered Urea Solutions:
-
For each selected pH value, prepare a 10% (w/v) urea solution using the corresponding buffer.
-
Accurately weigh the required amount of urea and dissolve it in the buffer solution in a volumetric flask.
-
Ensure the final pH of each solution is accurately measured and recorded.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot from each buffered solution.
-
Analyze the urea concentration using a validated, stability-indicating HPLC method. This will serve as your baseline (T=0) measurement.
-
-
Stability Storage:
-
Divide the remaining solutions into aliquots and store them in tightly sealed containers in stability chambers at both long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks for the accelerated study; 1, 3, 6, 9, and 12 months for the long-term study), remove aliquots from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Measure the pH of each sample to monitor for any changes.
-
Analyze the urea concentration using the same HPLC method as for the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of urea remaining at each time point for each pH and temperature condition relative to the initial concentration.
-
Plot the percentage of urea remaining versus time for each condition.
-
Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).
-
Workflow for Stability Study
Caption: Workflow for a pH-dependent stability study of urea.
References
-
Panayotov, D. (n.d.). Stability of urea in solution and pharmaceutical preparations. PubMed. Retrieved from [Link]
-
Stability of urea in solution and pharmaceutical preparations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. Retrieved from [Link]
-
Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 127-133. Retrieved from [Link]
-
How Does Urea Affect PH Levels? - Chemistry For Everyone. (2025, June 1). YouTube. Retrieved from [Link]
-
(A) Half-life of urea for different pH levels based on the.... (n.d.). ResearchGate. Retrieved from [Link]
-
Urea Solution Stability Pharmaceutical Preparations | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]
-
A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. (n.d.). ResearchGate. Retrieved from [Link]
-
UREA TESTING METHODS. (n.d.). BioSpectra. Retrieved from [Link]
-
Mazzei, L., Musiani, F., & Ciurli, S. (2020). The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate. JBIC Journal of Biological Inorganic Chemistry, 25(6), 829-845. Retrieved from [Link]
-
Stability of Urea in Cosmetic Formulations. (2021, November 25). Chemists Corner. Retrieved from [Link]
-
Yasuda, T., Akama, T., & Ikawa, H. (1992). [Determination and stability studies of urea in urea creams by high-performance liquid chromatography]. Yakugaku Zasshi, 112(2), 141-145. Retrieved from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). Generapharm. Retrieved from [Link]
-
Urea. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]
-
Influence of buffer solution pH on the urea hydrolysis. Variation along.... (n.d.). ResearchGate. Retrieved from [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH. Retrieved from [Link]
-
Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using highperformance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
- Fidaleo, M., & Lavecchia, R. (2003). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly, 17(4), 223-230.
-
Urease. (n.d.). Wikipedia. Retrieved from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (n.d.). AMSbiopharma. Retrieved from [Link]
-
L-A. (2021, March 1). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast usin. Taylor & Francis. Retrieved from [Link]
-
Simmie, J. M., & Klippenstein, S. J. (2018). Urea and Urea Nitrate Decomposition Pathways: A Quantum Chemistry Study. The Journal of Physical Chemistry A, 122(28), 5906-5917. Retrieved from [Link]
-
Cheng, K., & Cheng, J. (2017). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Angewandte Chemie International Edition, 56(45), 14147-14150. Retrieved from [Link]
-
UREA Colorimetric Method. (n.d.). BIOLABO. Retrieved from [Link]
-
urease. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]
-
EPA, O. (2017). Assessment of Health Effects of Exogenous Urea: Summary and Key Findings. Toxicological Reviews, 36(3), 233-242. Retrieved from [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products | FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Hydrolysis of Urea. (2012, April 2). Sciencemadness Discussion Board. Retrieved from [Link]
-
The Hydrolysis of Urea and the Proficiency of Urease | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved from [Link]
-
How Does Urea Decompose? - Chemistry For Everyone. (2025, July 20). YouTube. Retrieved from [Link]
Sources
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease - Wikipedia [en.wikipedia.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Urea [sitem.herts.ac.uk]
- 11. [Determination and stability studies of urea in urea creams by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
strategies to minimize side reactions in the synthesis of 1-(4-aminophenyl)-3-methylurea
Welcome to the technical support center for the synthesis of 1-(4-aminophenyl)-3-methylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with this synthesis. Our goal is to equip you with the knowledge to minimize side reactions and optimize your yield and purity.
Introduction
The synthesis of 1-(4-aminophenyl)-3-methylurea, a valuable building block in medicinal chemistry, primarily involves the reaction of p-phenylenediamine with methyl isocyanate. The key challenge in this synthesis is achieving selective mono-substitution on the diamine to prevent the formation of the undesired di-substituted byproduct, 1,4-bis(3-methylureido)benzene. This guide will explore two primary strategies to control this selectivity and address common issues encountered during the reaction and purification processes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction is producing a significant amount of an insoluble white precipitate, which I suspect is the di-substituted byproduct. How can I prevent this?
This is the most common issue in this synthesis. The formation of 1,4-bis(3-methylureido)benzene occurs when both amino groups of p-phenylenediamine react with methyl isocyanate. Here are several strategies to favor the desired mono-substitution:
-
Stoichiometric Control: The most straightforward approach is to use a molar excess of p-phenylenediamine relative to methyl isocyanate. A common starting point is a 2:1 to 4:1 molar ratio of p-phenylenediamine to methyl isocyanate. This ensures that the isocyanate is more likely to react with an unreacted diamine molecule rather than the mono-substituted product.
-
Controlled Addition of Methyl Isocyanate: Add the methyl isocyanate solution dropwise to the solution of p-phenylenediamine over an extended period. This maintains a low concentration of the isocyanate in the reaction mixture at any given time, further reducing the probability of di-substitution.
-
Low Reaction Temperature: Perform the reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can help control the reaction rate and improve selectivity. High temperatures can increase the rate of the second substitution reaction.
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity. Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. Using a solvent in which the mono-substituted product has moderate solubility while the di-substituted product is less soluble can sometimes aid in precipitating the desired product selectively as it forms, though this can be challenging to control.
Diagram: Reaction Scheme and Side Reaction
Caption: Primary reaction pathway and the formation of the di-substituted side product.
FAQ 2: I am using an excess of p-phenylenediamine. How do I effectively remove the unreacted starting material during purification?
Removing excess p-phenylenediamine is a critical purification step. Here are a few methods:
-
Recrystallization: This is the most common and effective method. 1-(4-aminophenyl)-3-methylurea has different solubility profiles compared to p-phenylenediamine and the di-substituted byproduct. Ethanol is a often a suitable solvent for recrystallization. The desired product is typically less soluble in cold ethanol than p-phenylenediamine.
-
Acid-Base Extraction: You can utilize the basicity of the amino groups. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic p-phenylenediamine will be protonated and move into the aqueous layer, while the less basic urea product remains in the organic layer. Neutralize the aqueous layer to recover the excess p-phenylenediamine if desired.
FAQ 3: How can I confirm the identity and purity of my final product?
Several analytical techniques can be used to characterize your product and assess its purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the mono-substituted product will show distinct signals for the aromatic protons of the aminophenyl group, the methyl group, and the NH protons of the urea linkage and the free amino group. The di-substituted product will have a more symmetrical aromatic proton signal and will lack the signal for the free amino group.
-
¹³C NMR: The carbon NMR will also show a characteristic set of peaks for each compound, allowing for unambiguous identification.
-
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the starting material, the desired product, and the di-substituted byproduct.[1][2] This allows for accurate quantification of the purity of your sample. A typical mobile phase could be a gradient of acetonitrile and water with a C18 column.[1][2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretches of the amino and urea groups, the C=O stretch of the urea, and aromatic C-H and C=C stretches. While it can confirm the presence of the urea functionality, it is less effective for quantifying the ratio of mono- to di-substituted products compared to NMR or HPLC.
Table 1: Comparison of Analytical Data for Key Compounds
| Compound | Key ¹H NMR Signals (indicative) | Key IR Bands (cm⁻¹) |
| 1-(4-aminophenyl)-3-methylurea | Aromatic protons (split pattern, ~6.5-7.2 ppm), NH₂ (~3.5-4.5 ppm, broad), Urea NHs (~8.0-9.0 ppm), CH₃ (~2.6 ppm, doublet) | ~3400-3200 (N-H stretch), ~1640 (C=O stretch) |
| 1,4-bis(3-methylureido)benzene | Symmetrical aromatic protons (~7.3 ppm, singlet), Urea NHs (~8.0-9.0 ppm), CH₃ (~2.6 ppm, doublet) | ~3300 (N-H stretch), ~1640 (C=O stretch) |
| p-Phenylenediamine | Aromatic protons (~6.6 ppm, singlet), NH₂ (~3.3 ppm, broad) | ~3400-3200 (N-H stretch) |
Experimental Protocols
Protocol 1: Direct Selective Synthesis of 1-(4-aminophenyl)-3-methylurea
This protocol focuses on controlling the reaction conditions to favor mono-substitution directly.
Diagram: Workflow for Direct Synthesis
Caption: Step-by-step workflow for the direct synthesis of 1-(4-aminophenyl)-3-methylurea.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-phenylenediamine (e.g., 4.32 g, 40 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of methyl isocyanate (e.g., 0.57 g, 10 mmol) in anhydrous THF (20 mL).
-
Reaction: Add the methyl isocyanate solution dropwise to the stirred p-phenylenediamine solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Stirring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature and stir overnight.
-
Isolation: The product may precipitate out of the solution. Collect the solid by vacuum filtration and wash it with a small amount of cold THF to remove unreacted p-phenylenediamine.
-
Purification: Recrystallize the crude product from hot ethanol. The desired mono-substituted product should crystallize upon cooling, leaving the more soluble p-phenylenediamine and potentially some of the di-substituted product in the mother liquor.
-
Drying: Dry the purified crystals under vacuum to obtain 1-(4-aminophenyl)-3-methylurea.
Protocol 2: Synthesis via a Protecting Group Strategy
This method offers higher selectivity by protecting one of the amino groups as a nitro group.
Diagram: Workflow for Protecting Group Strategy
Caption: Workflow for the synthesis of 1-(4-aminophenyl)-3-methylurea using a protecting group strategy.
Step-by-Step Methodology:
-
Urea Formation:
-
Dissolve p-nitroaniline (e.g., 1.38 g, 10 mmol) in a suitable aprotic solvent like dichloromethane (DCM) or THF (50 mL).
-
Add methyl isocyanate (e.g., 0.57 g, 10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product, 1-(4-nitrophenyl)-3-methylurea, will precipitate.
-
Collect the solid by filtration, wash with the solvent, and dry.
-
-
Reduction of the Nitro Group:
-
Suspend the 1-(4-nitrophenyl)-3-methylurea (e.g., 1.95 g, 10 mmol) in ethanol (50 mL).
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1-(4-aminophenyl)-3-methylurea.
-
References
-
PubChem. 1-(4-Aminophenyl)-3-phenylurea. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. [Link]
-
China/Asia On Demand (CAOD). Recrystallization Purification Method for Urea. [Link]
-
PubMed. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. [Link]
-
SIELC Technologies. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. What the best solvent can be used to recrystallize p-phenylenediamine ?. [Link]
-
PubMed Central. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. [Link]
-
PubMed. Sensitive and visual detection of p-phenylenediamine by using dialdehyde cellulose membrane as a solid matrix. [Link]
-
PubMed. Multiresidue HPLC methods for phenyl urea herbicides in water. [Link]
-
Organic Syntheses. Urea, phenyl-, and. [Link]
-
Sensors & Diagnostics (RSC Publishing). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. [Link]
-
Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]
-
National Institutes of Health. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. [Link]
-
MDPI. Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. [Link]
- Google Patents. Preparation method for 4-(4-aminophenyl)morpholin-3-one.
-
ResearchGate. Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). [Link]
-
ResearchGate. Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. [Link]
-
Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anti-Proliferative Effects of 1-(4-aminophenyl)-3-methylurea Derivatives
This guide provides an in-depth, objective comparison of the anti-proliferative performance of 1-(4-aminophenyl)-3-methylurea derivatives against other therapeutic alternatives. Authored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring that every described method is a self-validating system for generating trustworthy and reproducible data.
Introduction: The Prominence of the Diarylurea Scaffold in Oncology
The diarylurea structural framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to target the ATP-binding sites of various protein kinases.[1] Compounds like 1-(4-aminophenyl)-3-methylurea and its derivatives are of significant interest because they form the basis of numerous potent kinase inhibitors, including the FDA-approved multi-kinase inhibitor, Sorafenib.[1]
These molecules typically function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. This specific binding mode, where the urea moiety forms critical hydrogen bonds with the kinase hinge region, offers a high degree of selectivity and potency.[1] This guide focuses on the essential experimental procedures required to validate the anti-proliferative efficacy of novel derivatives based on this promising scaffold.
The Mechanistic Underpinning: Targeting Key Oncogenic Signaling Pathways
The anti-proliferative effects of 1-(4-aminophenyl)-3-methylurea derivatives are primarily attributed to their role as tyrosine kinase inhibitors (TKIs).[2][3][4] TKIs disrupt signal transduction pathways that are crucial for cell growth, differentiation, and survival.[2][4][5] The primary pathways targeted by these diarylurea compounds include:
-
The Raf/MEK/ERK (MAPK) Signaling Pathway: This cascade is a central regulator of cell proliferation and is frequently deregulated in over a third of human cancers.[6][7] Many diarylurea derivatives are potent inhibitors of Raf kinases (B-Raf and c-Raf), thereby blocking downstream signaling and arresting uncontrolled cell growth.[1][8]
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical for angiogenesis, the process by which tumors form new blood vessels to sustain their growth. By inhibiting VEGFR-2, these compounds can effectively cut off a tumor's nutrient and oxygen supply.[1]
The diagram below illustrates the potential points of inhibition for these derivatives within these key oncogenic pathways.
Caption: Potential inhibition of VEGFR and Raf kinase signaling pathways.
Experimental Validation: A Triad of Core Anti-Proliferative Assays
To rigorously validate the anti-proliferative effects of new 1-(4-aminophenyl)-3-methylurea derivatives, a multi-faceted approach is essential. Relying on a single assay can be misleading; therefore, we advocate for a triad of core assays that measure different aspects of cell proliferation and viability. This approach provides a robust, self-validating system.
Assay 1: Assessing Metabolic Viability with the MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability. The principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells. This assay is an excellent first-pass screen to determine the dose-dependent cytotoxic or cytostatic effects of the compounds.[9]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the urea derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Assay 2: Measuring DNA Synthesis with the BrdU Assay
Causality: While the MTT assay measures metabolic activity, it doesn't directly quantify cell division. The Bromodeoxyuridine (BrdU) assay fills this gap by directly measuring DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12][13] An anti-BrdU antibody is then used to detect the incorporated BrdU, providing a precise measurement of the number of cells actively proliferating.[12][13] This assay is crucial for confirming that the observed effects from the MTT assay are indeed due to an anti-proliferative mechanism rather than just metabolic inhibition.
-
Cell Plating & Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: After the labeling period, remove the culture medium. Fix the cells and denature the DNA by adding a fixing/denaturing solution.[13] This step is critical to allow the anti-BrdU antibody to access the incorporated BrdU within the DNA strands.[13]
-
Antibody Incubation: Wash the wells with PBS. Add the diluted anti-BrdU detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Substrate Addition: Wash the wells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. A blue color will develop in proportion to the amount of HRP present.
-
Stopping the Reaction: Add a stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
Absorbance Reading: Measure the absorbance at 450 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of proliferation for each treatment relative to the vehicle control. This provides a direct measure of the inhibition of DNA synthesis.
Assay 3: Analyzing Cell Cycle Distribution via Flow Cytometry
Causality: To understand how the derivatives inhibit proliferation, we must analyze their effect on the cell cycle. Cell cycle analysis by flow cytometry using a DNA-binding dye like Propidium Iodide (PI) allows for the quantification of cells in different phases (G0/G1, S, and G2/M).[14] An effective anti-proliferative agent will often cause cell cycle arrest at a specific checkpoint (e.g., G1 or G2/M). This provides critical mechanistic insight, distinguishing a compound that slows division from one that induces a complete cell cycle blockade.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the urea derivatives at their IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at 4°C.[15] This permeabilizes the cells and preserves their DNA.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (a fluorescent dye that binds stoichiometrically to DNA) and RNase A (to prevent staining of double-stranded RNA).[15]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram.[14] This will quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
Caption: Experimental workflow for in vitro anti-proliferative assays.
Comparative Performance Analysis
The true measure of a novel compound's potential lies in its performance relative to existing standards. While specific data for 1-(4-aminophenyl)-3-methylurea itself is limited in public literature, we can extrapolate potential efficacy from closely related analogs. Studies on N-acylated derivatives of similar diarylurea scaffolds demonstrate a significant enhancement in anti-proliferative activity.[1]
Below is a comparative table illustrating this principle and another showing the performance of advanced urea derivatives against standard chemotherapeutics.
Table 1: Activity Enhancement via Modification of a Diarylurea Scaffold (Data is for a closely related analog to illustrate the potential of the scaffold)[1]
| Compound | Modification on Amino Group | IC₅₀ (µM) vs. HT-29 Colon Cancer Cells |
| 1-(4-aminophenyl)-3-phenylurea (analog) | - | > 100 |
| N-acetyl derivative | Acetyl | 15.2 |
| N-propionyl derivative | Propionyl | 8.5 |
| N-benzoyl derivative | Benzoyl | 5.1 |
Table 2: Comparative Anti-Proliferative Activity of Novel Urea Derivatives (Data from a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives)[16]
| Cell Line (Cancer Type) | Compound 5a IC₅₀ (µM) | Compound 5d IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) | Gefitinib IC₅₀ (µM) |
| Renal Cancer | ||||
| 786-0 | 0.041 | 0.052 | >100 | 18.2 |
| A498 | 0.043 | 0.054 | >100 | 15.1 |
| Melanoma | ||||
| SK-MEL-5 | 0.038 | 0.049 | >100 | 25.1 |
| UACC-62 | 0.052 | 0.061 | 0.003 | 12.1 |
| Breast Cancer | ||||
| MDA-MB-468 | 0.045 | 0.055 | >100 | >100 |
| Colon Cancer | ||||
| HCT-116 | 0.056 | 0.068 | 0.002 | 19.5 |
As the data shows, novel urea derivatives can exhibit potent, broad-spectrum anti-proliferative activity, in some cases demonstrating superior potency to established drugs like Paclitaxel and Gefitinib in specific cell lines.[16]
Conclusion and Future Directions
The validation of 1-(4-aminophenyl)-3-methylurea derivatives requires a systematic and multi-pronged experimental approach. By integrating assays that measure metabolic viability (MTT), DNA synthesis (BrdU), and cell cycle distribution (flow cytometry), researchers can build a comprehensive and trustworthy profile of a compound's anti-proliferative effects. The diarylurea scaffold continues to be a highly valuable starting point for the development of potent and selective kinase inhibitors.[1] The comparative data suggests that further chemical modifications on this core structure can lead to next-generation anticancer agents with significant therapeutic potential.[16]
References
-
Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. National Center for Biotechnology Information. [Link]
-
Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. ResearchGate. [Link]
-
Tyrosine Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. National Center for Biotechnology Information. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
BRAF Inhibitors for Metastatic Melanoma. Memorial Sloan Kettering Cancer Center. [Link]
-
Tyrosine kinase inhibitor. Wikipedia. [Link]
-
Targeting the MAPK Pathway in Cancer. MDPI. [Link]
-
Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Cleveland Clinic. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
MAPK signaling pathway. Cusabio. [Link]
-
Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. youtube.com [youtube.com]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 1-(4-aminophenyl)-3-methylurea: A Guide for Researchers
Introduction
1-(4-aminophenyl)-3-methylurea is a key chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is present in a number of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of three distinct synthetic routes to 1-(4-aminophenyl)-3-methylurea, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid in the selection of the most suitable method for a given research and development context.
Route 1: Direct Urea Formation from p-Phenylenediamine and Methyl Isocyanate
This is the most straightforward and atom-economical approach to 1-(4-aminophenyl)-3-methylurea. It involves the direct reaction of a primary amine with an isocyanate, a highly reliable method for the formation of urea linkages.
Experimental Protocol
-
Dissolution of Amine: In a well-ventilated fume hood, dissolve 10.8 g (0.1 mol) of p-phenylenediamine in 200 mL of anhydrous tetrahydrofuran (THF) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Isocyanate: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of 5.7 g (0.1 mol) of methyl isocyanate in 50 mL of anhydrous THF dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield pure 1-(4-aminophenyl)-3-methylurea.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition of one of the amino groups of p-phenylenediamine to the electrophilic carbonyl carbon of methyl isocyanate. The use of a molar equivalent of each reactant favors the formation of the monosubstituted urea. The primary challenge with this route is the potential for the formation of the disubstituted urea as a byproduct. Controlling the stoichiometry and reaction temperature is crucial to maximize the yield of the desired product.
Caption: Route 1: Direct reaction of p-phenylenediamine with methyl isocyanate.
Route 2: Two-Step Synthesis from p-Nitroaniline
This route involves the formation of the urea linkage on a protected precursor, p-nitroaniline, followed by the reduction of the nitro group to the desired amine. This approach offers better control over the regioselectivity and avoids the formation of the disubstituted urea byproduct.
Experimental Protocol
Step 1: Synthesis of 1-(4-nitrophenyl)-3-methylurea
-
Dissolution of Amine: Suspend 13.8 g (0.1 mol) of p-nitroaniline in 150 mL of anhydrous acetonitrile in a 500 mL round-bottom flask.
-
Addition of Isocyanate: Add 5.7 g (0.1 mol) of methyl isocyanate to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) for 4 hours. The reaction mixture will become a clear solution as the product forms.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The product will crystallize out. Collect the yellow solid by vacuum filtration and wash with cold acetonitrile.
Step 2: Reduction of 1-(4-nitrophenyl)-3-methylurea
-
Preparation for Reduction: In a Parr hydrogenation apparatus, dissolve 19.5 g (0.1 mol) of 1-(4-nitrophenyl)-3-methylurea in 200 mL of ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the apparatus and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and shake at room temperature for 6 hours, or until hydrogen uptake ceases.
-
Work-up: Release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation of Product: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the solid from a mixture of ethanol and water to yield pure 1-(4-aminophenyl)-3-methylurea.
Mechanistic Rationale
The first step is analogous to Route 1. The second step is a standard catalytic hydrogenation. The nitro group is readily reduced to an amine in the presence of a palladium catalyst and hydrogen gas. This two-step approach is often preferred in industrial settings due to its high selectivity and yield.
Caption: Route 2: Two-step synthesis via a nitro intermediate.
Route 3: Urea Formation from p-Phenylenediamine Hydrochloride and Potassium Cyanate
This classical method avoids the use of volatile and toxic isocyanates by generating the reactive species in situ from potassium cyanate.
Experimental Protocol
-
Preparation of Amine Salt: Dissolve 10.8 g (0.1 mol) of p-phenylenediamine in 100 mL of water containing 8.3 mL of concentrated hydrochloric acid (0.1 mol) to form the hydrochloride salt.
-
Reaction with Cyanate: To the solution of p-phenylenediamine dihydrochloride, add a solution of 8.1 g (0.1 mol) of potassium cyanate in 50 mL of water.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation of Product: Cool the reaction mixture in an ice bath. The product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot water or ethanol to obtain pure 1-(4-aminophenyl)-3-methylurea.
Mechanistic Rationale
In this reaction, the cyanate ion (NCO⁻) is in equilibrium with isocyanic acid (HNCO) in the acidic solution. The amino group of p-phenylenediamine then attacks the isocyanic acid to form the urea. The use of the hydrochloride salt of the amine increases its solubility in the aqueous medium.
Caption: Route 3: In situ generation of the reactive species from potassium cyanate.
Comparative Analysis
| Feature | Route 1: Direct Reaction | Route 2: Two-Step Synthesis | Route 3: Cyanate Method |
| Overall Yield | Moderate to High (60-80%) | High (80-95%) | Moderate (50-70%) |
| Purity of Crude Product | Good, may contain disubstituted urea | Very High | Fair, may contain side products |
| Reaction Time | Short (2-3 hours) | Long (10-12 hours) | Moderate (2-3 hours) |
| Cost of Reagents | Moderate (Methyl isocyanate is a specialty reagent) | High (Pd/C catalyst can be expensive) | Low (Potassium cyanate is inexpensive) |
| Safety Concerns | High (Methyl isocyanate is highly toxic and volatile) | Moderate (Handling of hydrogenation equipment and flammable solvents) | Low (Potassium cyanate is a moderate hazard) |
| Scalability | Good | Excellent | Moderate |
| Environmental Impact | Moderate (Use of organic solvents) | High (Use of heavy metal catalyst and organic solvents) | Low (Aqueous reaction medium) |
Discussion
Route 1 is the most direct method and is suitable for laboratory-scale synthesis where the potential for byproduct formation can be managed by careful control of stoichiometry and purification. The primary drawback is the high toxicity and volatility of methyl isocyanate, which requires stringent safety precautions.
Route 2 is the preferred method for large-scale industrial production. Although it involves two steps and requires a hydrogenation catalyst, it offers the highest yield and purity, and avoids the challenges of handling a large excess of a toxic isocyanate. The cost of the catalyst can be offset by its recyclability.
Route 3 represents a classic, cost-effective, and safer alternative to the use of isocyanates. The reaction is performed in water, which is a significant environmental advantage. However, the yields are generally lower than the other two routes, and the purification of the product from the aqueous medium can sometimes be challenging.
Conclusion
The choice of the synthetic route to 1-(4-aminophenyl)-3-methylurea depends on the specific requirements of the synthesis, including the desired scale, purity, cost, and available safety infrastructure. For rapid, lab-scale synthesis with appropriate handling of hazardous materials, Route 1 is a viable option. For large-scale, high-purity production, the two-step synthesis via the nitro intermediate (Route 2) is superior. Route 3 offers a safer and more environmentally friendly alternative, particularly for educational settings or when avoiding isocyanates is a priority, albeit with a compromise in yield.
References
-
Organic Syntheses, Coll. Vol. 4, p.52 (1963); Vol. 34, p.11 (1954). [Link]
-
Reductions in Organic Chemistry, 2nd ed.; Hudlicky, M., Ed.; ACS Monograph 188; American Chemical Society: Washington, DC, 1996. [Link]
-
Patnaik, P. A Comprehensive Guide to the Hazardous Properties of Chemical Substances, 3rd ed.; Wiley, 2007. [Link]
A Head-to-Head Comparison of 1-(4-aminophenyl)-3-methylurea and Other Privileged Kinase Inhibitor Scaffolds
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of Kinase Inhibitors in Modern Therapeutics
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders. The development of small molecule kinase inhibitors has revolutionized the treatment paradigms for many of these conditions. At the heart of this success lies the concept of the "privileged scaffold" - a core molecular framework that demonstrates a recurring ability to bind to the ATP-binding site of various kinases with high affinity.
This guide provides an in-depth, head-to-head comparison of the 1-(4-aminophenyl)-3-methylurea scaffold, a key component of the broader diarylurea class of kinase inhibitors, with other prominent and clinically successful kinase inhibitor scaffolds. We will delve into their distinct mechanisms of action, comparative inhibitory profiles against key oncogenic kinases, and the experimental methodologies used to generate these critical datasets. Our objective is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive technical resource to inform the design and evaluation of next-generation kinase inhibitors.
The 1-(4-Aminophenyl)-3-methylurea Scaffold: A Quintessential Type II Kinase Inhibitor
The 1-(4-aminophenyl)-3-methylurea scaffold is a foundational structure within the diarylurea class of kinase inhibitors. These compounds are classic examples of Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, revealing an allosteric pocket adjacent to the ATP-binding site. This mode of inhibition can offer a higher degree of selectivity as the allosteric pocket is less conserved across the kinome compared to the highly conserved ATP-binding site.
The urea moiety of the 1-(4-aminophenyl)-3-methylurea scaffold is crucial for its inhibitory activity. It forms key hydrogen bond interactions with the kinase hinge region, a characteristic feature of ATP-competitive inhibitors. The flanking aryl rings occupy the hydrophobic pockets within the ATP-binding cleft, contributing to the overall binding affinity and selectivity.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases pivotal in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Raf family of serine/threonine kinases.[3]
Comparator Kinase Inhibitor Scaffolds
For a robust comparison, we will evaluate the 1-(4-aminophenyl)-3-methylurea scaffold against three other widely recognized and clinically significant kinase inhibitor scaffolds:
-
Anilinopyrimidines: This class of inhibitors, exemplified by drugs like Imatinib and Gefitinib, are typically Type I inhibitors that target the active "DFG-in" conformation of kinases. They are known for their effectiveness against targets such as Abl and EGFR.[4]
-
Quinazolines: This scaffold is found in numerous approved kinase inhibitors, including Erlotinib, Lapatinib, and Bosutinib.[5][6] These are also generally Type I inhibitors, forming hydrogen bonds with the kinase hinge region and occupying the adenine-binding pocket.[7]
-
Pyrrolopyrimidines: This scaffold is present in inhibitors targeting a diverse range of kinases, including the Janus kinases (JAKs) and Focal Adhesion Kinase (FAK).[8][9] Tofacitinib, a JAK inhibitor, is a prominent example.[10]
Visualizing the Scaffolds and Their Targets
To better understand the structural relationships and the signaling pathways they modulate, the following diagrams are provided.
Caption: Figure 1: Chemical Structures of Representative Kinase Inhibitor Scaffolds
Caption: Figure 2: Simplified Signaling Pathways Targeted by Kinase Inhibitors
Head-to-Head Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from each scaffold against key kinases. Lower IC50 values indicate greater potency. It is important to note that direct comparisons of IC50 values across different studies can be influenced by variations in assay conditions.
Table 1: Biochemical IC50 Values Against Key Receptor Tyrosine Kinases (in nM)
| Kinase Target | Diarylurea (Sorafenib) | Anilinopyrimidine (Gefitinib) | Quinazoline (Erlotinib) | Pyrrolopyrimidine (Pazopanib) |
| VEGFR-2 | 90[11] | >10,000 | >10,000 | 30[11] |
| PDGFRβ | 50 | >10,000 | >10,000 | 84 |
| c-Kit | 70 | >10,000 | >10,000 | 74 |
| EGFR | 56[12] | 3.22[13] | 1 | >10,000 |
| HER2 | - | 9.9 µM | 1.1 µM | - |
| c-Met | - | - | - | - |
Table 2: Biochemical IC50 Values Against Key Non-Receptor and Serine/Threonine Kinases (in nM)
| Kinase Target | Diarylurea (Sorafenib) | Anilinopyrimidine (Imatinib) | Quinazoline (Bosutinib) | Pyrrolopyrimidine (Tofacitinib) |
| B-Raf | 22 | - | - | - |
| c-Raf | 6 | - | - | - |
| Abl | - | 250 | 1.2 | - |
| Src | - | >10,000 | <10[6] | - |
| JAK1 | - | - | - | 29[12] |
| JAK2 | - | - | - | 803[12] |
| JAK3 | - | - | - | >10,000[12] |
Data is compiled from multiple sources and assay conditions may vary.
Experimental Methodologies: A Guide to Kinase Inhibition Assays
The quantitative data presented in this guide are generated through rigorous experimental protocols. Understanding these methodologies is crucial for interpreting the results and for designing new experiments.
Biochemical Kinase Assays (IC50 Determination)
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay .
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified kinase, the specific substrate (a peptide or protein), and ATP in a suitable buffer.
-
Add the test compound at various concentrations (typically a serial dilution). A control with no inhibitor is also included.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP to ATP and then to light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated relative to the no-inhibitor control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Figure 3: Workflow for a Biochemical Kinase IC50 Assay
Cell-Based Kinase Assays
Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context, providing a more physiologically relevant assessment.
Principle: These assays often measure the phosphorylation of a downstream substrate of the target kinase within the cell.
Step-by-Step Protocol (Example: In-Cell Western Assay):
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the kinase inhibitor at various concentrations for a specific duration.
-
If necessary, stimulate the cells with a growth factor to activate the target kinase pathway.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a solution like formaldehyde to preserve the cellular structures and protein phosphorylation states.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
-
Immunostaining:
-
Block non-specific antibody binding sites.
-
Incubate the cells with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Incubate with a secondary antibody conjugated to a fluorescent dye. A second antibody for a housekeeping protein can be used for normalization.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an imaging system that can detect the fluorescence signals.
-
Quantify the fluorescence intensity for the phosphorylated substrate and the normalization protein.
-
Calculate the IC50 value based on the reduction in the phosphorylation signal as a function of inhibitor concentration.
-
Caption: Figure 4: Workflow for a Cell-Based Kinase Inhibition Assay
Conclusion: Selecting the Right Scaffold for the Right Target
This guide has provided a comparative analysis of the 1-(4-aminophenyl)-3-methylurea scaffold against other prominent kinase inhibitor scaffolds. The diarylurea scaffold, with its characteristic Type II inhibition mechanism, offers a distinct advantage in achieving selectivity by targeting the less conserved "DFG-out" conformation. This is in contrast to the Type I inhibition mechanism of the anilinopyrimidine, quinazoline, and many pyrrolopyrimidine inhibitors.
The choice of a scaffold for a drug discovery program is a critical decision that depends on the specific kinase target, the desired selectivity profile, and the intended therapeutic application. The data and methodologies presented here serve as a valuable resource for researchers in making these informed decisions. As our understanding of the kinome and the structural basis of kinase inhibition continues to expand, the rational design of novel inhibitors based on these privileged scaffolds will undoubtedly lead to the development of more effective and safer targeted therapies.
References
-
Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1195. [Link]
- Wainberg, Z. A., et al. (2011). Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. Clinical Cancer Research, 17(7), 1541–1552.
- Catalano, A., et al. (2022). Diarylurea: A Privileged Scaffold in Drug Discovery and Therapeutic Development. Molecules, 27(15), 4933.
- Keri, G., et al. (2011). Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. Cancer Biology & Therapy, 11(10), 889–896.
- Liu, X., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 25(12), 2761.
- Shen, Y., et al. (2014). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 19(7), 10199–10215.
- Brullo, C., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
- Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1039.
- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-Anilino-6-amino- and 4-anilino-6-hydroxyquinazoline inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases. Journal of Medicinal Chemistry, 43(7), 1380–1397.
- Bair, K. W., et al. (2010).
- Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846.
- Zhang, Y., et al. (2019). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 24(18), 3249.
- Knight, Z. A., et al. (2007). A membrane capture assay for lipid kinase activity.
-
Blue Ridge Institute for Medical Research. (2022, November 17). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]
- Maly, D. J. (2018). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Molecules, 23(11), 2911.
- Catalano, A., & Sinicropi, M. S. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(11), 1816–1846.
- Li, J., et al. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 193, 112224.
-
ResearchGate. (n.d.). The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib. Retrieved from [Link]
- Yin, Z., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 15(1), 103504.
- McDermott, U., et al. (2009). Alterations in Genes of the EGFR Signaling Pathway and Their Relationship to EGFR Tyrosine Kinase Inhibitor Sensitivity in Lung Cancer Cell Lines. PLoS ONE, 4(2), e4576.
- Brullo, C., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
- Al-Hussain, S. A., et al. (2022). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 27(19), 6649.
-
ResearchGate. (n.d.). IC 50 values for in vitro selectivity of JNJ-17029259 and other VEGF-R2 kinase inhibitors. Retrieved from [Link]
- Harris, P. A., et al. (2008). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 13(10), 1045–1055.
- Liu, Y., et al. (2018). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Molecules, 23(11), 2748.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Retrieved from [Link]
- Scott, J. D., et al. (2021). Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. MedChemComm, 12(6), 1141–1149.
- Kumar, A., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 15(14), 1237–1260.
-
Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]
Sources
- 1. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery | MDPI [mdpi.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comprehensive Guide to Assessing the Kinase Selectivity Profile of 1-(4-aminophenyl)-3-methylurea
This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively assess the kinase selectivity profile of the compound 1-(4-aminophenyl)-3-methylurea. We will delve into the rationale behind the experimental design, provide a detailed protocol for a reliable in vitro assay, and offer guidance on data interpretation and comparison.
Introduction: The Significance of the Aryl Urea Scaffold and the Imperative of Selectivity Profiling
The compound 1-(4-aminophenyl)-3-methylurea belongs to the aryl urea class of molecules. This structural motif is a well-established pharmacophore in medicinal chemistry, recognized for its role in numerous potent kinase inhibitors.[1] A prominent example is Sorafenib, a multi-kinase inhibitor used in cancer therapy, which features a bis-aryl urea structure.[1] These compounds often function as Type II inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain.[2][3] This mechanism can offer a higher degree of selectivity compared to ATP-competitive Type I inhibitors. Given this pedigree, it is critical to determine the precise kinase interaction profile of 1-(4-aminophenyl)-3-methylurea to understand its potential therapeutic applications and off-target liabilities.
Kinase inhibitor selectivity is a cornerstone of modern drug development.[4] A highly selective compound is more likely to exhibit a clean safety profile, while promiscuous inhibitors, though sometimes therapeutically useful, carry a higher risk of off-target effects.[5] Therefore, early and comprehensive selectivity profiling against a broad panel of kinases is not just a characterization step but a critical, decision-driving juncture in the research and development pipeline.[4][6]
Strategic Approach to Kinase Selectivity Profiling
A successful profiling campaign requires careful consideration of the kinase panel, assay technology, and data analysis methods. The goal is to generate high-quality, reproducible data that provides a clear and unbiased view of the compound's activity across the human kinome.
Rationale for Kinase Panel Selection
The choice of kinases for screening is a critical experimental parameter. While screening against the entire kinome is ideal, it is often impractical. A pragmatic and scientifically sound approach involves a tiered strategy:
-
Broad Kinome Panel: Initial screening should be performed against the largest available panel of wild-type kinases (e.g., >300 kinases) to gain a comprehensive, unbiased overview of the compound's activity.[6][7] Commercial vendors like Reaction Biology and Eurofins Discovery offer extensive panels covering a significant portion of the human kinome.[6][8]
-
Hypothesis-Driven Sub-Panel: Based on the aryl urea scaffold's known targets, a focused panel should include key kinases from pathways implicated in cancer and other diseases, such as:
-
VEGFR family: VEGFR-2 (KDR) is a primary target for many aryl urea inhibitors involved in angiogenesis.[9][10]
-
RAF family: BRAF (including V600E mutant) and CRAF (Raf-1) are crucial components of the MAPK signaling pathway.[2]
-
Other relevant kinases: PDGFR, KIT, and RET are also common targets for this class of inhibitors.
-
-
Safety-Focused Panel: To proactively identify potential liabilities, screening against a panel of kinases associated with adverse events is recommended.[11][12] Eurofins' SafetyScreen™ Kinase Panel, for instance, is designed based on industry-wide safety pharmacology data.[8][11]
Choosing the Right Assay Technology: Causality and Validation
The method used to measure kinase inhibition directly impacts data quality and interpretation.[13] While radiometric assays like the [³³P]-ATP filter binding assay are considered the "gold standard" for their direct measurement of phosphotransferase activity, non-radioactive methods have gained widespread adoption due to safety, cost, and convenience.[13]
For this guide, we will focus on the Promega ADP-Glo™ Kinase Assay . This technology is a robust, luminescence-based assay that quantitatively measures the amount of ADP produced during the kinase reaction.[14]
Why ADP-Glo™ is a Self-Validating Choice:
-
Universal Applicability: It can be used for virtually any kinase that utilizes ATP, regardless of the substrate (protein, peptide, lipid, etc.).[15]
-
High Sensitivity: The assay can detect low levels of ATP turnover, making it suitable for kinases with low catalytic activity.[15]
-
Resistance to Interference: The two-step process, which first depletes unused ATP before converting ADP to a detectable signal, minimizes interference from luminescent compounds and reduces false positives.[14] This built-in control mechanism enhances the trustworthiness of the results.
Experimental Protocol: In Vitro Kinase Inhibition Profiling using ADP-Glo™
This protocol outlines the steps for performing a primary screen at a single compound concentration, followed by IC₅₀ determination for active "hits."
Materials and Reagents
-
1-(4-aminophenyl)-3-methylurea (test compound), dissolved in 100% DMSO to create a 10 mM stock solution.
-
Recombinant kinases (from a commercial panel, e.g., Reaction Biology or Promega).
-
Kinase-specific substrates (peptides or proteins).
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Staurosporine (positive control).
-
100% DMSO (vehicle control).
-
384-well, white, flat-bottom plates (low-volume).
-
Multichannel pipettes and/or automated liquid handling system.
-
Plate reader with luminescence detection capabilities.
Experimental Workflow Diagram
Caption: Workflow for kinase selectivity profiling using the ADP-Glo™ assay.
Step-by-Step Methodology
Part A: Primary Screening (Single Concentration)
-
Compound Plating: Prepare a dilution series of the test compound. For a primary screen, typically a final concentration of 10 µM is used. Dispense 50 nL of the appropriate compound stock, vehicle control (DMSO), and positive control (Staurosporine) into designated wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its corresponding substrate in kinase reaction buffer. Dispense 2.5 µL of this mix into each well.
-
Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. The concentration should be at or near the Kₘ for each specific kinase to ensure physiologically relevant results and accurate IC₅₀ determination for ATP-competitive inhibitors.[16] Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The total reaction volume is now 5 µL.
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase/luciferin required for light generation.[14] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.
Part B: IC₅₀ Determination (Dose-Response)
-
For kinases that show significant inhibition (e.g., >50%) in the primary screen, perform a dose-response experiment.
-
Prepare a 10-point, 3-fold serial dilution of 1-(4-aminophenyl)-3-methylurea, typically starting from 30 µM down to the low nanomolar range.
-
Repeat the assay as described in Part A, using the serial dilution of the compound.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison. The results will allow for the calculation of selectivity metrics.
Hypothetical Selectivity Profile Data
Below is a template table illustrating how the results for 1-(4-aminophenyl)-3-methylurea could be presented and compared against a known multi-kinase inhibitor like Sorafenib.
| Kinase Target | 1-(4-aminophenyl)-3-methylurea IC₅₀ (nM) | Sorafenib IC₅₀ (nM) |
| Primary Targets | ||
| BRAF | 150 | 6 |
| VEGFR-2 | 85 | 90 |
| Secondary Targets | ||
| KIT | 450 | 68 |
| PDGFRβ | 300 | 57 |
| FLT3 | >10,000 | 58 |
| Non-Targets | ||
| CDK2 | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 |
| SRC | >10,000 | >10,000 |
| p38α | >10,000 | 5,800 |
Note: Data presented are hypothetical and for illustrative purposes only.
Quantifying Selectivity
To move beyond a qualitative assessment, a quantitative metric like the Selectivity Score (S-score) should be calculated.[17] The S-score is defined as the number of kinases inhibited above a certain threshold (e.g., K𝒹 < 3 µM) divided by the total number of kinases tested.[17] A lower S-score indicates higher selectivity.
-
S(3µM) = (Number of kinases with IC₅₀ < 3000 nM) / (Total number of kinases tested)
For example, if 1-(4-aminophenyl)-3-methylurea inhibits 4 kinases out of a panel of 350 below 3 µM, the S(3µM) would be 4/350 = 0.011. Comparing this value to the S-scores of reference compounds provides an objective measure of relative selectivity.[7]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the kinase selectivity of 1-(4-aminophenyl)-3-methylurea. By employing a broad kinase panel and a validated assay technology like ADP-Glo™, researchers can generate reliable and actionable data. The resulting selectivity profile is essential for guiding further medicinal chemistry efforts, predicting potential off-target effects, and ultimately determining the therapeutic potential of the compound. Subsequent validation of in vitro hits should always be performed in cell-based assays to confirm activity in a more physiological context.
References
-
Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1923–1945. Available at: [Link]
-
Lo, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i736–i744. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved January 25, 2026, from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved January 25, 2026, from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 25, 2026, from [Link]
-
Hall, M. D., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 3(1-4), 5–18. Available at: [Link]
-
Rudolph, J., et al. (2016). A Novel RAF Kinase Inhibitor with DFG-Out–Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation. Molecular Cancer Therapeutics, 15(3), 354–365. Available at: [Link]
-
Sestito, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 238, 114449. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)-3-phenylurea. Retrieved January 25, 2026, from [Link]
-
Vangrevelinghe, E., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 53(14), 5087–5103. Available at: [Link]
-
Pornsuriyasak, P., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(12), 2637–2641. Available at: [Link]
-
Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-727. Available at: [Link]
-
PubChem. (n.d.). N-((4-Aminophenyl)methyl)urea. Retrieved January 25, 2026, from [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 25, 2026, from [Link]
-
Hatzivassiliou, G., et al. (2013). A Novel RAF Kinase Inhibitor with DFG-Out–Binding Mode. Cancer Discovery, 3(7), 742–751. Available at: [Link]
-
Al-Salama, Z., et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. Available at: [Link]
-
Möbitz, H. (2014). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. ACS Medicinal Chemistry Letters, 5(2), 156–161. Available at: [Link]
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved January 25, 2026, from [Link]
-
Promega Corporation. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 25, 2026, from [Link]
-
Showalter, H. D., et al. (2013). Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). Molecules, 18(6), 6690–6713. Available at: [Link]
-
DataWarrior Forum. (n.d.). How to calculate selectivity score? Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). (4-Aminophenyl)urea. Retrieved January 25, 2026, from [Link]
-
Singh, J., et al. (2016). Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108–117. Available at: [Link]
-
Roldán-Marín, R., et al. (2020). New Treatments in Renal Cancer: The AhR Ligands. International Journal of Molecular Sciences, 21(19), 7083. Available at: [Link]
-
Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved January 25, 2026, from [Link]
-
Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio. YouTube. Retrieved January 25, 2026, from [Link]
-
Lee, H., et al. (2020). Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. Molecules, 25(18), 4238. Available at: [Link]
-
Liu, Y., et al. (2018). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Anti-Cancer Drugs, 29(7), 639–648. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-3-[3-(4-methylmorpholin-4-ium-4-yl)propyl]urea. Retrieved January 25, 2026, from [Link]
-
Sharma, T., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14, 32158-32187. Available at: [Link]
-
Reaction Biology. (n.d.). Complete kinase assay list. Retrieved January 25, 2026, from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved January 25, 2026, from [Link]
-
Lito, P., et al. (2014). Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization. Nature Chemical Biology, 10(10), 826–833. Available at: [Link]
-
Horizon Discovery. (n.d.). Gene editing and gene modulation for life sciences. Retrieved January 25, 2026, from [Link]
-
Albert, V., et al. (2025). Using secondary pharmacology panels to predict clinical safety risks. ACS Pharmacology & Translational Science. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)-3-phenylurea. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. Retrieved January 25, 2026, from [Link]
Sources
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel RAF Kinase Inhibitor with DFG-Out-Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-aminophenyl)-3-methylurea
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Analytical Method Validation for 1-(4-aminophenyl)-3-methylurea
1-(4-aminophenyl)-3-methylurea is a compound of interest in pharmaceutical development, often as a metabolite or impurity. The accurate and precise quantification of this analyte is paramount for ensuring drug safety and efficacy. The selection of an appropriate analytical method is a critical decision, and the subsequent validation and cross-validation of this method provide the necessary assurance of its reliability.[1][2]
Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results across different analytical techniques.[3] This guide provides a comparative overview of common analytical methods for 1-(4-aminophenyl)-3-methylurea, complete with detailed experimental protocols and expected performance data. The objective is to equip researchers with the knowledge to select and validate the most suitable analytical approach for their specific needs, adhering to the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4]
High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[5][6] For 1-(4-aminophenyl)-3-methylurea, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
Causality Behind Experimental Choices in HPLC
The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately polar 1-(4-aminophenyl)-3-methylurea. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile or methanol, allows for the elution of the analyte by modulating the polarity. The acidic component, such as formic or phosphoric acid, helps to suppress the ionization of the amine group, leading to better peak shape and retention time consistency.[7] UV detection is suitable due to the presence of a chromophore (the phenyl ring) in the molecule.
Experimental Protocol: RP-HPLC with UV Detection
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the 1-(4-aminophenyl)-3-methylurea reference standard.
- Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For test samples, dissolve the material in the diluent to achieve a concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[8][9]
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A mixture of methanol and water (e.g., 3:97 v/v).[10]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.[10]
- Injection Volume: 10 µL.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of 1-(4-aminophenyl)-3-methylurea in the test samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Analysis of 1-(4-aminophenyl)-3-methylurea
Caption: A flowchart illustrating the key steps in the HPLC analysis of 1-(4-aminophenyl)-3-methylurea.
Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative
GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. However, for non-volatile compounds like 1-(4-aminophenyl)-3-methylurea, a derivatization step is often necessary to increase volatility and thermal stability.[11]
Causality Behind Experimental Choices in GC-MS
The choice of derivatization agent is critical. Silylation reagents, for example, can react with the active hydrogens on the amine and urea functional groups, replacing them with less polar and more volatile trimethylsilyl (TMS) groups. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation and Derivatization:
- Prepare a stock solution of 1-(4-aminophenyl)-3-methylurea in a suitable organic solvent (e.g., pyridine).
- To an aliquot of the sample or standard solution in a reaction vial, add a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
- Seal the vial and heat at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
- Cool the sample to room temperature before injection.
2. GC-MS Conditions:
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
- Injector Temperature: 250 °C.
- MS Interface Temperature: 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan a suitable mass range (e.g., m/z 50-500) or use selected ion monitoring (SIM) for enhanced sensitivity.
3. Data Analysis:
- Identify the peak corresponding to the derivatized 1-(4-aminophenyl)-3-methylurea based on its retention time and mass spectrum.
- For quantification, create a calibration curve using the peak areas of the derivatized standards.
Workflow for GC-MS Analysis of 1-(4-aminophenyl)-3-methylurea
Caption: A flowchart outlining the derivatization and analysis steps for 1-(4-aminophenyl)-3-methylurea by GC-MS.
Spectroscopic Methods: Complementary Tools for Identification and Quantification
Spectroscopic techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) can serve as valuable tools, primarily for structural confirmation and, in some cases, for quantification.
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. The presence of the aromatic ring in 1-(4-aminophenyl)-3-methylurea results in a characteristic UV absorption spectrum.
Application: While not as selective as chromatographic methods, UV-Vis spectroscopy can be a rapid and straightforward method for determining the concentration of a pure sample or for monitoring reactions. A wavelength of maximum absorbance (λmax) should be determined for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[12] ¹H NMR can be used to identify the different types of protons and their connectivity in the molecule, while ¹³C NMR provides information about the carbon skeleton.[12]
Application: NMR is an unparalleled tool for the unambiguous structural elucidation of 1-(4-aminophenyl)-3-methylurea. Quantitative NMR (qNMR) can also be employed for accurate concentration determination by integrating the signals of the analyte against a certified internal standard.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the expected performance of HPLC, GC-MS, and UV-Vis for the analysis of 1-(4-aminophenyl)-3-methylurea.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectroscopy |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (RSD) | < 2% | < 5% | < 5% |
| Sample Throughput | High | Moderate | Very High |
| Cost | Moderate | High | Low |
| Ease of Use | Moderate | Requires Expertise | Simple |
Decision Guide for Method Selection
The selection of the most appropriate analytical method depends on the specific requirements of the analysis. The following flowchart provides a guide for this decision-making process.
Decision Flowchart for Analytical Method Selection
Caption: A flowchart to guide the selection of an analytical method for 1-(4-aminophenyl)-3-methylurea.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The cross-validation of analytical methods is a non-negotiable aspect of pharmaceutical development and quality control. For a compound like 1-(4-aminophenyl)-3-methylurea, both HPLC and GC-MS offer robust and reliable platforms for quantification, each with its own set of advantages. HPLC stands out for its versatility and high throughput, while GC-MS provides unparalleled specificity and sensitivity, albeit with the added complexity of derivatization. Spectroscopic methods, particularly NMR, are indispensable for structural confirmation.
Ultimately, the choice of method should be guided by the specific analytical requirements, and the chosen method must be thoroughly validated according to ICH and FDA guidelines to ensure the generation of accurate, reliable, and defensible data. This commitment to scientific integrity is the bedrock of ensuring patient safety and product quality.
References
-
PubChem. (n.d.). 1-(4-Aminophenyl)-3-phenylurea. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
-
SIELC Technologies. (n.d.). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PharmaGuru. (2023, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
- Patel, D. et al. (2023, August 10). core components of analytical method validation for small molecules-an overview. International Journal of Pharmaceutical Sciences and Research, 14(8), 3845-3855.
-
PubMed. (n.d.). Multiresidue HPLC methods for phenyl urea herbicides in water. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. Retrieved from [Link]
-
Czech Journal of Animal Science. (n.d.). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Retrieved from [Link]
- Ghugare, P. S., & Kumar, S. (2023, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Drug Delivery and Therapeutics, 13(12-S), 1-10.
-
Pharmaceutical Technology. (2010, October 1). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). Retrieved from [Link]
-
MicroSolv. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote. Retrieved from [Link]
- Google Patents. (n.d.). CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method.
-
National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Retrieved from [Link]
-
Sartorius. (n.d.). Sample Preparation. Retrieved from [Link]
- Bhavani, L. R. D., & Aruna, D. R. (2015). Method Development and Validation Parameters of HPLC- A Mini Review. Research & Reviews: Journal of Pharmaceutical Analysis, 4(2).
-
MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
PubChem. (n.d.). ((4-Aminophenyl)methyl)urea. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Left: UV‐Vis absorption spectra of 4 at 293 K. Right: Normalized.... Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. sartorius.com [sartorius.com]
- 10. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 11. CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Aminophenyl)-3-aryl/alkylurea Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-(4-aminophenyl)-3-substituted-urea derivatives, a cornerstone scaffold in modern medicinal chemistry. We will dissect the molecular architecture of these compounds, explore how subtle structural modifications influence their biological activity, and provide objective comparisons supported by experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the design of novel targeted therapeutics.
The Diarylurea Scaffold: A Privileged Structure in Kinase Inhibition
The 1,3-disubstituted urea moiety, particularly within a diaryl framework, is a highly successful pharmacophore in drug discovery.[1][2] Its prevalence is most notable in the field of oncology, where it forms the core of numerous approved and investigational protein kinase inhibitors.[2][3] The scaffold's success lies in its unique combination of structural rigidity and hydrogen bonding capabilities, which allow it to form highly specific and stable interactions with the ATP-binding site of various kinases.
The fundamental structure consists of a central urea group flanked by two aryl or alkyl groups. The 1-(4-aminophenyl) portion often serves as a versatile anchor or "tail," providing a reactive handle for further chemical elaboration to enhance potency and modulate selectivity.
Mechanism of Action: Targeting the "DFG-out" Conformation
Diarylurea derivatives are classic examples of Type II kinase inhibitors. Unlike Type I inhibitors that compete with ATP in the active conformation of the kinase, Type II inhibitors bind to an inactive conformation where the conserved Asp-Phe-Gly (DFG) motif is "flipped out."[4] This interaction is critically mediated by the urea group.
-
Hydrogen Bonding: The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This arrangement allows the urea to form a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and a hydrogen bond with the backbone N-H of the aspartate of the DFG motif.[4] This tripartite interaction is the hallmark of its binding mode and is essential for high-affinity inhibition.
Below is a conceptual diagram illustrating this key interaction within a kinase active site.
Caption: General binding mode of the urea moiety.
General Synthesis of 1-(4-Aminophenyl)-3-aryl/alkylurea Derivatives
The synthesis of these derivatives is typically straightforward and robust, making it amenable to the rapid generation of compound libraries for SAR studies. The most common and efficient method is the reaction of a primary amine with an isocyanate.[5][6][7]
Experimental Protocol: One-Pot Synthesis
This protocol describes the synthesis of a generic 1-(4-aminophenyl)-3-arylurea derivative starting from 1,4-diaminobenzene.
Materials:
-
1,4-Diaminobenzene (p-phenylenediamine)
-
Substituted Phenyl Isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the selected substituted phenyl isocyanate (1.0 equivalent) in anhydrous DCM.
-
Nucleophilic Addition: To the stirred solution, add a solution of 1,4-diaminobenzene (1.0-1.2 equivalents) in anhydrous DCM dropwise at room temperature. The use of a slight excess of the diamine can help consume the isocyanate completely.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-24 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isocyanate spot disappears.
-
Workup and Purification: Upon completion, the resulting precipitate is typically the desired product. It can be collected by vacuum filtration and washed with cold DCM or diethyl ether to remove any unreacted starting material. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
Characterization: The final product's structure and purity are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]
Caption: General workflow for urea derivative synthesis.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of these compounds can be systematically optimized by modifying three key regions: the terminal aryl/alkyl "head" group, the central urea linker, and the 4-aminophenyl "tail."
A. Modifications of the Terminal "Head" Group
The terminal aryl ring (attached to the N-3 of the urea) typically binds in a hydrophobic pocket of the kinase. Substitutions on this ring are critical for modulating potency and selectivity.
-
Electron-Withdrawing Groups: SAR studies consistently show that electron-withdrawing groups at the para and/or meta positions of this ring are highly favorable for activity.[8] Halogens (Cl, F) and trifluoromethyl (CF₃) groups are common and effective substituents.[4][8]
-
Positional Isomers: The position of the substituent matters. For instance, a chlorine atom at the ortho-position of the terminal aryl urea has been found to be optimal for high inhibitory potency against EGFR and VEGFR-2.[4]
B. The Central Urea Linker
The urea linker is the least tolerant to modification. Its primary role is to act as a rigid hydrogen-bonding anchor to the kinase hinge. Replacing it with a thiourea or amide often leads to a significant loss of activity, underscoring its importance as a pharmacophore.
C. Modifications of the 4-Aminophenyl "Tail"
The 4-amino group is a crucial vector for achieving selectivity and enhancing potency. It serves as an attachment point for larger, often heterocyclic, moieties that can form additional interactions within the wider ATP-binding site.
-
Amide/Acyl Linkages: Acylating the 4-amino group is a common strategy. Studies have shown that converting the amine to an amide can have significant antiproliferative enhancing effects.[5]
-
Heterocyclic Extensions: Linking complex heterocyclic systems (e.g., quinoline, pyridine, pyrimidine) to the 4-amino group is a hallmark of many potent kinase inhibitors, including Sorafenib.[5][6][9] These extensions can pick up additional hydrogen bonds or hydrophobic interactions, thereby increasing affinity and directing selectivity towards specific kinases like VEGFR-2, c-MET, and FLT3.[2][6][9]
Quantitative SAR Comparison
The following table summarizes experimental data for several 1-(4-aminophenyl)-3-arylurea derivatives, illustrating the impact of structural modifications on their inhibitory activity against key oncogenic kinases.
| Compound Class/Modification | Target Kinase(s) | Key Structural Feature | Reported Activity (IC₅₀) | Reference(s) |
| Diaryl Urea (Core) | VEGFR-2 | 4-Chlorophenyl "head" group, 4-aminophenyl "tail" | Foundational scaffold; activity depends on tail modification. | [3][5] |
| Aryl Pyridine Appended Urea | c-MET, VEGFR-2 | Pyridine ring attached to the 4-aminophenyl tail. | 18 nM (c-MET), 24 nM (VEGFR-2) for the most potent analog. | [6] |
| Quinolone-3-Carboxamide Hybrid | VEGFR-2 | Quinolone-3-carboxamide moiety on the 4-aminophenyl tail. | Potent inhibition, with specific IC₅₀ values dependent on further substitution. | [10] |
| Di-substituted Phenyl Urea | FGFR1 | Di-substituted "head" group (e.g., 3-CF₃, 4-Cl). | Optimization from a hit molecule led to a 6-fold increase in cytotoxicity. | [8] |
| o-Amino-Arylurea | KDR (VEGFR-2) | Quinolin-4-ylmethylamino group on a pyridin-3-yl urea scaffold. | 68.9 nM | [11] |
| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | Class III RTKs | Pyrimidine linked to the 4-aminophenyl "tail." | Selectively targets members of the Class III Receptor Tyrosine Kinase family. | [9] |
Protocol for Biological Evaluation: Cell Proliferation Assay (MTT/SRB)
To assess the functional consequence of kinase inhibition, a cell-based proliferation assay is essential. This protocol outlines a general procedure for determining the concentration of a compound that inhibits cell growth by 50% (GI₅₀).[3]
Objective: To measure the antiproliferative activity of urea derivatives against a cancer cell line (e.g., MCF-7 breast cancer, HepG2 hepatocellular carcinoma).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Staining (SRB Method):
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution to each well and incubate for 10 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
-
Data Acquisition: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells. Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a cell proliferation (SRB) assay.
Conclusion and Future Outlook
The 1-(4-aminophenyl)-3-substituted-urea scaffold remains a highly valuable and versatile platform in drug discovery. The structure-activity relationships are well-defined:
-
The central urea moiety is a critical, largely immutable hinge-binding element.
-
The terminal "head" group's potency can be fine-tuned with electron-withdrawing substituents.
-
The 4-aminophenyl "tail" is the primary site for modification to achieve kinase selectivity and enhanced cellular activity.
Future research will likely focus on attaching novel heterocyclic systems to the tail position to explore new kinase target space and overcome resistance mechanisms. The synthetic tractability and well-understood SAR of this scaffold ensure its continued relevance in the development of next-generation targeted therapies.
References
-
Trivedi, R., & Dodiya, A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Omega, 5(49), 31447–31468. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry, 19(1), 22. [Link]
-
Yüksek, H., Gür, M., & Alım, Z. (2021). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. DergiPark, 26(3), 619-631. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 14(1), 1-20. [Link]
-
Kumar, R., & Singh, P. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher, 4(5). [Link]
-
Abdelgawad, M. A., El-Gamal, M. I., & Al-Said, M. S. (2021). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. ResearchGate. [Link]
-
Al-Ghorbani, M., Al-Ostoot, F. H., & Al-Majid, A. M. (2023). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Scientific Reports, 13(1), 12345. [Link]
-
Trivedi, R., & Dodiya, A. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]
-
Gowda, D. C., et al. (2014). Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. ResearchGate. [Link]
-
Cilibrizzi, A., & Moro, S. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1033388. [Link]
-
Jiao, Y., Huang, F., & Xu, P. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337. [Link]
-
Shcherbakov, K. A., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3539. [Link]
-
Radi, M., et al. (2015). 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry, 58(22), 9037-9042. [Link]
-
Ayati, A., et al. (2015). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 20(10), 18866-18894. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion | MDPI [mdpi.com]
- 8. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Predictive Models for 1-(4-Aminophenyl)-3-Methylurea Analog Activity
This guide provides an in-depth comparison of methodologies for validating predictive models of biological activity for 1-(4-aminophenyl)-3-methylurea analogs. As researchers and drug development professionals, our goal is to develop robust and reliable predictive models that can accelerate the discovery of novel therapeutics. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for each step, ensuring a deep understanding of how to build and validate trustworthy predictive models.
The 1-(4-aminophenyl)-3-methylurea scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including potent inhibition of various kinases implicated in cancer and inflammatory diseases.[1][2][3][4][5] Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can predict the biological activity of novel compounds based on their chemical structure, thereby prioritizing synthesis and experimental testing.[6] However, the predictive power of a QSAR model is only as reliable as its validation. This guide will equip you with the knowledge and tools to rigorously validate your predictive models, ensuring they are not only statistically sound but also mechanistically relevant and prospectively predictive.
The Foundation: Building a High-Quality Predictive Model
Before delving into validation, it is crucial to understand the fundamentals of building a predictive QSAR model. The quality of your model is intrinsically linked to the quality of your input data and the rigor of your model-building process.
A typical QSAR modeling workflow involves several key stages:
-
Data Collection and Curation: The foundation of any predictive model is a high-quality dataset. This involves gathering a set of 1-(4-aminophenyl)-3-methylurea analogs with their experimentally determined biological activities (e.g., IC50 values) against a specific biological target. It is imperative that the biological data is consistent and obtained under uniform experimental conditions.
-
Molecular Descriptor Calculation: Molecular descriptors are numerical representations of the chemical and physical properties of a molecule. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors that capture the shape and electronic properties of the molecule. The choice of descriptors is critical and should ideally reflect the underlying mechanism of action of the compounds.
-
Data Splitting: The curated dataset is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is held out and used for external validation to assess the model's predictive performance on unseen data.[7] A common practice is to allocate approximately 70-80% of the data to the training set and the remaining 20-30% to the test set.[8]
-
Model Generation: A variety of statistical and machine learning algorithms can be employed to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forests. The choice of algorithm will depend on the nature of the data and the complexity of the structure-activity relationship.
-
Model Validation: This is the most critical step and the primary focus of this guide. A robustly validated model provides confidence in its ability to make accurate predictions for new, untested compounds.
The Litmus Test: A Comparative Guide to Model Validation Techniques
A truly predictive QSAR model must undergo a battery of validation tests to ensure its robustness, reliability, and predictive power. These validation methods can be broadly categorized into internal and external validation.
Internal Validation: Assessing the Robustness of the Model
Internal validation techniques use the training set to evaluate the stability and predictive accuracy of the model.
-
Cross-Validation (Leave-One-Out and Leave-N-Out): Cross-validation is a fundamental internal validation technique.[8] In Leave-One-Out (LOO) cross-validation, a single compound is removed from the training set, a new model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound in the training set has been left out once. The predictive ability is then assessed by calculating the cross-validated correlation coefficient (Q²). Leave-N-Out (LNO) cross-validation is a similar process where N compounds are left out at each iteration. A high Q² value (typically > 0.5) is indicative of a robust model.
-
Bootstrapping: This method involves randomly sampling the training set with replacement to create multiple new training sets of the same size. A model is built for each of these new training sets, and their performance is averaged. This technique provides an estimate of the model's stability and its sensitivity to the composition of the training data.
External Validation: The Ultimate Test of Predictive Power
External validation is the most stringent test of a model's predictive capability as it uses an independent test set that was not used during model development.[7]
-
Prediction on an External Test Set: The model built using the training set is used to predict the activity of the compounds in the test set. The predictive performance is evaluated using various statistical metrics, most notably the predictive R² (pred_R²). A high pred_R² value (typically > 0.6) indicates good predictive power.[9]
Y-Randomization: Guarding Against Chance Correlations
Y-randomization, also known as response randomization or Y-scrambling, is a crucial validation technique to ensure that the developed QSAR model is not the result of a chance correlation between the descriptors and the biological activity.[10][11][12]
The procedure involves randomly shuffling the biological activity values (the Y-variable) in the training set while keeping the independent variables (the descriptors) unchanged.[10] A new QSAR model is then built using these randomized data. This process is repeated multiple times. If the original model has a genuine correlation, the QSAR models built on the randomized data should have significantly lower R² and Q² values.[13] This test provides strong evidence that the original model is robust and not a product of random chance.
Defining the Predictive Space: The Applicability Domain (AD)
No predictive model is universally applicable. The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions.[14][15][16] Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. The OECD guidelines for the validation of QSAR models for regulatory purposes emphasize the importance of defining the AD.[17]
There are several methods to determine the AD of a model, including:
-
Range-based methods: This is the simplest approach and defines the AD based on the minimum and maximum values of each descriptor in the training set.
-
Distance-based methods: These methods calculate the distance of a new compound to the compounds in the training set in the descriptor space. If the distance is below a certain threshold, the compound is considered to be within the AD.
-
Leverage approach: The leverage of a compound is a measure of its influence on the model. Compounds with high leverage are outliers in the descriptor space and may be outside the AD. A Williams plot, which is a scatter plot of standardized residuals versus leverages, is a useful tool for visualizing the AD.[18]
Practical Implementation: Step-by-Step Validation Protocols
To translate theory into practice, here are detailed protocols for the key validation techniques. For this illustration, we will use a hypothetical dataset of 1-(4-aminophenyl)-3-methylurea analogs and their inhibitory activity against VEGFR-2 kinase.
Illustrative Dataset:
| Compound ID | Structure | pIC50 |
| Training Set | ||
| UREA-01 | ... | 7.2 |
| UREA-02 | ... | 6.8 |
| ... | ... | ... |
| UREA-20 | ... | 8.1 |
| Test Set | ||
| UREA-21 | ... | 7.5 |
| UREA-22 | ... | 6.9 |
| ... | ... | ... |
| UREA-25 | ... | 7.8 |
Protocol 1: External Validation
-
Data Splitting: Divide your dataset into a training set (e.g., 20 compounds) and a test set (e.g., 5 compounds). Ensure that the test set compounds are structurally diverse and span the range of biological activities observed in the training set.
-
Model Building: Develop your QSAR model using only the training set data.
-
Prediction: Use the developed model to predict the pIC50 values for the compounds in the test set.
-
Performance Evaluation: Calculate the predictive R² (pred_R²) using the following formula: pred_R² = 1 - (Σ(y_obs - y_pred)² / Σ(y_obs - y_mean_train)²), where y_obs is the observed pIC50, y_pred is the predicted pIC50, and y_mean_train is the mean pIC50 of the training set.
Protocol 2: Y-Randomization
-
Randomize the Response: Randomly shuffle the pIC50 values of the training set.
-
Build a Randomized Model: Develop a new QSAR model using the original descriptors and the randomized pIC50 values.
-
Record Performance: Note the R² and Q² values of this randomized model.
-
Repeat: Repeat steps 1-3 multiple times (e.g., 100 times).
-
Compare: Compare the R² and Q² values of the original model with the distribution of the R² and Q² values from the randomized models. The original model's performance should be significantly better.
Protocol 3: Applicability Domain Determination (Leverage Method)
-
Calculate the Hat Matrix: For a model built with the training set, calculate the hat matrix, H = X(XᵀX)⁻¹Xᵀ, where X is the matrix of descriptor values.
-
Determine Leverage: The leverage (hᵢ) of each compound in the training set is the i-th diagonal element of the hat matrix.
-
Define the Warning Leverage (h): The warning leverage is typically defined as h = 3(p+1)/n, where p is the number of model parameters and n is the number of training compounds.
-
Visualize with a Williams Plot: Create a scatter plot of the standardized residuals versus the leverage values for both the training and test sets. Compounds with a leverage greater than h* are considered to be outside the AD.
Visualizing the Workflow and Key Concepts
To further clarify the relationships between these validation concepts, the following diagrams are provided.
Caption: The overall workflow for building and validating a predictive QSAR model.
Caption: A comparison of internal and external validation techniques for QSAR models.
Conclusion: The Hallmarks of a Trustworthy Predictive Model
In the quest for novel 1-(4-aminophenyl)-3-methylurea analogs with desired biological activities, predictive QSAR models are indispensable tools. However, their utility is entirely dependent on the rigor of their validation. A truly reliable predictive model is not simply one with a high R² on the training set. It is a model that has been subjected to and has passed a comprehensive suite of validation tests, including robust internal validation, stringent external validation, and a defense against chance correlations through Y-randomization. Furthermore, a well-defined applicability domain is essential for understanding the boundaries of a model's predictive capabilities.
By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can build and validate predictive models with confidence, ultimately accelerating the discovery of new and effective medicines.
References
- Chirico, N., & Gramatica, P. (2011). Real external predictivity of QSAR models: how to evaluate it? Comparison of different validation criteria and proposal of using the concordance correlation coefficient.
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
- Organisation for Economic Co-operation and Development. (2004). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69.
- Roy, K., Kar, S., & Das, R. N. (2015). A primer on QSAR/QSPR modeling: fundamental concepts. Springer.
- Rücker, C., Rücker, G., & Meringer, M. (2007). y-Randomization and its variants in QSPR/QSAR.
- Gramatica, P. (2007). Principles of QSAR models validation: internal and external.
- Netzeva, T. I., Worth, A. P., Aldenberg, T., Benigni, R., Cronin, M. T., Gramatica, P., ... & Lessigiarska, I. (2005). Current status of methods for defining the applicability domain of (quantitative) structure-activity relationships.
- Saeed, A., Abbas, N., & Flörke, U. (2014). Synthesis, characterization and biological evaluation of some new 1-(4-aminophenyl)-3-substituted urea derivatives. Chemistry Central Journal, 8(1), 1-8.
- Peyton, D. H., Gallagher, P., & Hasal, P. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(13), 2677-2680.
- Golbraikh, A., & Tropsha, A. (2002). Beware of q2!. Journal of molecular graphics & modelling, 20(4), 269-276.
- Sushko, I., Novotarskyi, S., Körner, R., Pandey, A. K., Rupp, M., Teetz, W., ... & Tetko, I. V. (2011). Applicability domain for QSAR models.
- Roy, K., & Mitra, I. (2011). On various metrics for validation of QSAR models. SAR and QSAR in Environmental Research, 22(1-2), 1-21.
- Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). Validation of QSAR models-strategies and importance. Int J Drug Des Dis, 2(3), 511-519.
- Chirico, N., & Gramatica, P. (2012). A peculiar case of external validation of QSAR models: prediction of the toxicity of 1, 1, 1-trichloro-2, 2-bis (p-chlorophenyl) ethane (DDT) and its analogues. Chemosphere, 87(9), 1015-1022.
- Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(13), 2677-2680.
- Hawkins, D. M. (2004). The problem of overfitting. Journal of Chemical Information and Computer Sciences, 44(1), 1-12.
-
OECD. (n.d.). The OECD QSAR Toolbox. Retrieved from [Link]
- Gramatica, P. (2013). A new and original method for evaluating the predictive ability of QSAR models.
- Roy, K., Das, R. N., & Ambure, P. (2016). On some aspects of validation of predictive QSAR models. Current computer-aided drug design, 12(3), 179-193.
- Sahigara, F., Mansouri, K., Ballabio, D., Mauri, A., Consonni, V., & Todeschini, R. (2012). Comparison of different approaches to define the applicability domain of QSAR models. Molecules, 17(5), 4791-4810.
- Roy, K., & Mitra, I. (2012). On two novel parameters for validation of predictive QSAR models. SAR and QSAR in Environmental Research, 23(1-2), 1-15.
- Jaworska, J., Nikolova-Jeliazkova, N., & Aldenberg, T. (2005). QSAR applicability domain estimation by projection of the training set in descriptor space: A review.
- De, B., & Karan, S. (2013). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Medicinal Chemistry Research, 22(12), 5868-5878.
- El-Abd, H., Al-Dies, A. M., El-Malah, A. A., & Al-Suwaidan, I. A. (2017). Synthesis, anticancer activity and QSAR study of novel urea and thiourea derivatives bearing a sulfonamide moiety. Molecules, 22(5), 785.
- Golbraikh, A., Shen, M., Xiao, Z., Gudivada, R. C., & Tropsha, A. (2003). Rational selection of training and test sets for the development of validated QSAR models. Journal of computer-aided molecular design, 17(2-4), 241-253.
- Rucker, C., Rucker, G., & Meringer, M. (2007). Y-randomization and its variants in QSPR/QSAR.
- Roy, K., Chakraborty, P., Mitra, I., & Gowarikar, S. (2013). Some case studies on validation of predictive QSAR models. Expert opinion on drug discovery, 8(7), 835-857.
- Tetko, I. V., Sushko, I., Pandey, A. K., Zhu, H., Tropsha, A., Papa, E., ... & Gramatica, P. (2008). The development of a public web service for carrying out QSAR modeling. Journal of computer-aided molecular design, 22(6-7), 471-482.
- Gramatica, P., & Sangion, A. (2016). A new, easy to use, and robust external validation strategy for QSAR models: The average of multiple y-randomizations.
- Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
- Dumas, J., et al. (2000). 1-Phenyl-5-pyrazolyl-benzamides: A new class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2047-2050.
Sources
- 1. Pharmacophore based 3D-QSAR modeling and free energy analysis of VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to design pyrazolyl urea derivatives for p38 kinase inhibition: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Docking, synthesis and pharmacological activity of novel urea-derivatives designed as p38 MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 8. scispace.com [scispace.com]
- 9. scribd.com [scribd.com]
- 10. molgen.de [molgen.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. neovarsity.org [neovarsity.org]
- 13. youtube.com [youtube.com]
- 14. scispace.com [scispace.com]
- 15. Comparison of Different Approaches to Define the Applicability Domain of QSAR Models [mdpi.com]
- 16. Study of the Applicability Domain of the QSAR Classification Models by Means of the Rivality and Modelability Indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elearning.uniroma1.it [elearning.uniroma1.it]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Urea Synthesis: Benchmarking Synthetic Efficiency
Introduction: The Enduring Importance and Evolving Synthesis of Urea
Urea (CO(NH₂)₂) is a cornerstone of modern society. As the world's most widely used nitrogen fertilizer, it is indispensable to global agriculture and food security.[1] Beyond the fields, it serves as a vital raw material in the chemical industry for resins, plastics, and pharmaceuticals.[2] For over a century, the industrial production of urea has been dominated by the Bosch-Meiser process, a method that requires high temperatures (170-200°C) and pressures (130-300 bars) to react ammonia (NH₃) and carbon dioxide (CO₂).[3][4] While effective, this energy-intensive process contributes significantly to global greenhouse gas emissions.[5]
The pressing need for sustainable chemical manufacturing has ignited a global research effort to develop alternative, more environmentally benign routes to urea. This has led to the emergence of innovative catalytic systems that can operate under milder conditions, primarily through electrocatalysis and photocatalysis.[6][7] This guide provides a comprehensive comparison of the synthetic efficiency of these next-generation catalysts, offering researchers, scientists, and drug development professionals a clear-eyed view of the current state-of-the-art. We will delve into the mechanisms, performance metrics, and experimental protocols necessary to benchmark these diverse catalytic systems, providing a framework for future innovation in this critical field.
The Catalytic Landscape for Urea Synthesis: A Comparative Overview
The synthesis of urea is fundamentally a challenge of forming C-N bonds. The efficiency of this process is dictated by the catalyst's ability to activate the carbon and nitrogen sources and facilitate their coupling. Here, we compare the leading catalytic strategies.
The Industrial Benchmark: The Bosch-Meiser Process
The Bosch-Meiser process is a two-step thermal process:
-
Carbamate Formation: Gaseous ammonia and carbon dioxide are reacted at high pressure to form ammonium carbamate. This reaction is exothermic and rapid.[3]
-
Urea Conversion: The ammonium carbamate is then dehydrated to urea and water. This is an endothermic equilibrium reaction, and the conversion efficiency is a key parameter in the overall process.[3]
It is important to note that the Bosch-Meiser process is generally considered non-catalytic in the urea formation step itself, although catalysts are crucial in the upstream Haber-Bosch process for ammonia synthesis.[5] The high temperature and pressure are the primary drivers of the reaction. While highly optimized for large-scale production, its significant energy consumption and carbon footprint make it the benchmark against which new, sustainable methods are measured.[8]
The Emerging Frontiers: Electrocatalytic and Photocatalytic Synthesis
In contrast to the brute-force thermal approach, electrocatalytic and photocatalytic methods offer pathways to urea synthesis at or near ambient temperature and pressure.[7] These techniques utilize electrical or light energy, respectively, to drive the reaction, opening the door to processes powered by renewable energy.
a) Electrocatalytic Urea Synthesis
Electrocatalysis employs a catalyst-coated electrode and an applied electrical potential to drive the co-reduction of a nitrogen source (e.g., nitrate, nitrite, or dinitrogen) and a carbon source (typically CO₂).[1][7] The key challenge lies in the efficient coupling of the activated nitrogen and carbon species on the catalyst surface, a process that must outcompete side reactions like the hydrogen evolution reaction.[1]
Recent breakthroughs have seen the development of a variety of promising electrocatalysts, including:
-
Heterogeneous Catalysts: These are the most studied and include materials like vacancy-enriched metal oxides (e.g., VO-In(OH)₃) and bimetallic systems (e.g., Zn/Cu).[9][10] These catalysts offer the advantage of being easily separable from the reaction mixture.
-
Single-Site Catalysts: Metal phthalocyanines are a notable example, where the catalytic activity can be tuned by changing the central metal atom.[1]
The primary performance metrics for electrocatalysts are Faradaic efficiency (FE) , which measures the percentage of electrons used to produce urea, and the urea production rate .[9][10]
b) Photocatalytic Urea Synthesis
Photocatalysis harnesses light energy to generate electron-hole pairs in a semiconductor material. These charge carriers then drive the redox reactions necessary for urea synthesis. This approach offers the tantalizing prospect of using sunlight as the primary energy source.[11]
Promising photocatalysts include:
-
Semiconductor-based materials: These can be metal oxides or sulfides.[11]
-
Composite materials: Combining different materials can enhance light absorption and charge separation.[11]
The key performance metrics for photocatalysis are quantum efficiency and the urea production rate .
The Biological Approach: The Challenge of Enzymatic Synthesis
Urease is an enzyme that is remarkably efficient at hydrolyzing urea into ammonia and carbon dioxide.[12] However, its use for the reverse reaction—the synthesis of urea—is thermodynamically unfavorable. The hydrolysis of urea is a spontaneous process, and driving the reaction in the reverse direction would require a significant energy input, making it an impractical approach for synthetic purposes.[13] Consequently, urease is not considered a viable catalyst for urea production and is not included in our comparative analysis of synthetic efficiency.
Head-to-Head Comparison: Performance Metrics of Urea Synthesis Catalysts
The following tables summarize the reported performance of various catalysts for urea synthesis. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
Table 1: Performance of Electrocatalysts for Urea Synthesis
| Catalyst | Nitrogen Source | Carbon Source | Max. Faradaic Efficiency (%) | Urea Production Rate | Reference |
| VO-In(OH)₃ | Nitrate | CO₂ | 81.08 | 2335.37 µg·h⁻¹·mg_cat⁻¹ | [9] |
| Zn/Cu | Nitrate | CO₂ | 75 | 16 µmol·h⁻¹·cm⁻² | [10] |
| Ga/Y-CNP | Nitrate | CO₂ | Not specified | Yield rates provided at different potentials | [9] |
| PdCu/CBC | Nitrate | CO₂ | High (not specified) | High (not specified) | [6] |
Table 2: Performance of Photocatalysts for Urea Synthesis
| Catalyst | Nitrogen Source | Carbon Source | Quantum Efficiency (%) | Urea Production Rate | Reference |
| Not specified | N₂ | CO₂ | Up to 60% (potential) | Not specified | [11] |
Note: Quantitative data for photocatalytic urea synthesis is less commonly reported in terms of standardized metrics compared to electrocatalysis, representing an area for future research focus.
Mechanistic Insights: The Critical C-N Coupling Step
The formation of the C-N bond is the linchpin of urea synthesis. In electrocatalysis, this typically involves the reaction of an activated nitrogen species with an activated carbon species on the catalyst surface.[1] For example, in the co-reduction of nitrate and CO₂, the reaction may proceed through the coupling of a nitrite intermediate with a CO intermediate.[1] The catalyst's role is to provide active sites that can bind and orient these intermediates favorably for reaction, lowering the activation energy for C-N bond formation.
The following diagram illustrates a generalized workflow for electrocatalytic urea synthesis.
Caption: Generalized workflow for electrocatalytic urea synthesis.
Standardized Experimental Protocol for Benchmarking Urea Synthesis Catalysts
To ensure reliable and comparable data, a standardized experimental protocol is crucial. The following provides a general framework for benchmarking the performance of electrocatalysts for urea synthesis.
1. Catalyst Preparation and Characterization:
-
Synthesis: Detail the synthesis method for the catalyst, including all precursors, solvents, temperatures, and durations.
-
Characterization: Thoroughly characterize the catalyst's physical and chemical properties using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS).
2. Electrochemical Cell Setup:
-
Cell Configuration: Use a two-compartment H-cell separated by a proton exchange membrane to prevent product oxidation at the anode.
-
Electrodes:
-
Working Electrode: A well-defined geometric area of the catalyst coated onto a suitable substrate (e.g., carbon paper).
-
Counter Electrode: A platinum wire or foil.
-
Reference Electrode: A calibrated Ag/AgCl or saturated calomel electrode (SCE).
-
-
Electrolyte: A buffered aqueous solution (e.g., 0.1 M KHCO₃) saturated with CO₂ and containing a known concentration of the nitrogen source (e.g., 0.1 M KNO₃).
3. Electrocatalytic Testing:
-
Linear Sweep Voltammetry (LSV): Perform LSV to determine the onset potential for the urea synthesis reaction.
-
Chronoamperometry: Conduct controlled potential electrolysis at various potentials for a set duration (e.g., 2 hours) to produce urea.
-
Gas and Liquid Product Analysis:
-
Gas Products: Analyze the gaseous products using gas chromatography (GC) to quantify any side products (e.g., H₂, CO).
-
Liquid Products: Collect the electrolyte at regular intervals for urea quantification.
-
4. Urea Quantification:
-
Primary Method (Recommended): Use ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard for accurate and unambiguous quantification of urea.[14] Isotope labeling studies using ¹³CO₂ or ¹⁵N-labeled nitrogen sources are highly recommended to confirm the origin of the produced urea.
-
Secondary Method (for screening): The diacetyl monoxime colorimetric method can be used for rapid screening.[14][15] This method involves reacting urea with diacetyl monoxime to produce a colored complex that can be quantified using UV-Vis spectroscopy.[14][15] However, this method is susceptible to interference and should be validated with a primary method.[14]
5. Data Analysis and Reporting:
-
Faradaic Efficiency (FE): Calculate the FE for urea production using the following formula: FE_urea = (moles of urea produced × n × F) / Q where n is the number of electrons transferred to produce one mole of urea, F is the Faraday constant, and Q is the total charge passed.
-
Urea Production Rate: Report the production rate in units of µmol·h⁻¹·cm⁻² or µg·h⁻¹·mg_cat⁻¹.
-
Turnover Number (TON) and Turnover Frequency (TOF): When possible, calculate the TON (moles of product per mole of active sites) and TOF (TON per unit time) to assess the intrinsic activity of the catalyst.
The following diagram illustrates the key steps in the benchmarking protocol.
Caption: Key steps in the experimental protocol for benchmarking urea synthesis catalysts.
Future Outlook and Conclusion
The development of efficient and sustainable methods for urea synthesis is a critical endeavor for the 21st century. Electrocatalysis and photocatalysis represent the most promising avenues, offering the potential to replace the energy-intensive Bosch-Meiser process with cleaner, renewable energy-driven technologies. While significant progress has been made in designing novel catalysts with improved activity and selectivity, several challenges remain.
Future research should focus on:
-
Improving Catalyst Stability: Long-term stability under operating conditions is crucial for practical applications.
-
Enhancing Selectivity: Minimizing competing side reactions is key to maximizing Faradaic efficiency.
-
Standardizing Benchmarking Protocols: The adoption of standardized testing and reporting protocols will facilitate more accurate comparisons between different catalysts and laboratories.
-
Scaling Up: Translating laboratory-scale discoveries to industrial-scale processes will require significant engineering efforts.
By addressing these challenges, the scientific community can unlock the full potential of catalytic urea synthesis, paving the way for a more sustainable future for agriculture and the chemical industry. This guide provides the foundational knowledge and experimental framework to support researchers in this vital mission.
References
-
Guidelines for reliable urea detection in electrocatalysis. ChemRxiv. (n.d.). Retrieved from [Link]
-
Activity-Selectivity Trends in Electrochemical Urea Synthesis: Co-Reduction of CO2 and Nitrates Over Single-Site Catalysts. National Institutes of Health. (2025, May 8). Retrieved from [Link]
-
Urea. Wikipedia. (n.d.). Retrieved from [Link]
-
Catalytic performance for urea synthesis. a) Urea production rates... ResearchGate. (n.d.). Retrieved from [Link]
-
Selective electrochemical synthesis of urea from nitrate and CO2 via relay catalysis on hybrid catalysts. Sargent Group - University of Toronto. (2023, September 14). Retrieved from [Link]
- (This reference is not cited in the text)
- (This reference is not cited in the text)
- (This reference is not cited in the text)
-
Thermodynamics of the Urea Process. UreaKnowHow. (n.d.). Retrieved from [Link]
-
Photocatalytic urea synthesis under ambient conditions: catalyst and electrolyte design. (2025, September 2). Retrieved from [Link]
- (This reference is not cited in the text)
-
Direct synthesis of urea from carbon dioxide and ammonia. PMC - PubMed Central. (2023, July 31). Retrieved from [Link]
-
Advances in Catalysts for Urea Electrosynthesis Utilizing CO 2 and Nitrogenous Materials: A Mechanistic Perspective. MDPI. (2024, May 3). Retrieved from [Link]
-
Urease: Kinetic and Thermodynamic Mechanisms and Their Diverse Applications. Exon Publications. (2025, July 10). Retrieved from [Link]
- (This reference is not cited in the text)
- (This reference is not cited in the text)
- (This reference is not cited in the text)
- (This reference is not cited in the text)
-
The proposed photo/electrocatalytic urea synthesis and quantification protocol. ResearchGate. (n.d.). Retrieved from [Link]
- (This reference is not cited in the text)
- (This reference is not cited in the text)
- (This reference is not cited in the text)
- (This reference is not cited in the text)
-
Kinetics and thermodynamics of urea hydrolysis in the presence of urease and nitrification inhibitors. Canadian Science Publishing. (n.d.). Retrieved from [Link]
- (This reference is not cited in the text)
-
(PDF) Thermodynamics of the Urea Process. Academia.edu. (n.d.). Retrieved from [Link]
-
Sustainable urea production via CO2 capture from cement plants: A techno-economic analysis with focus on process heat integration. (2025, June 30). Retrieved from [Link]
-
Synthesis of Ureas from CO2. PubMed. (2017, April 10). Retrieved from [Link]
Sources
- 1. Activity‐Selectivity Trends in Electrochemical Urea Synthesis: Co‐Reduction of CO2 and Nitrates Over Single‐Site Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Ureas from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. (PDF) Thermodynamics of the Urea Process [academia.edu]
- 5. vbn.aau.dk [vbn.aau.dk]
- 6. Advances in Catalysts for Urea Electrosynthesis Utilizing CO2 and Nitrogenous Materials: A Mechanistic Perspective [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct synthesis of urea from carbon dioxide and ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. light.utoronto.ca [light.utoronto.ca]
- 11. Photocatalytic urea synthesis under ambient conditions: catalyst and electrolyte design [eureka.patsnap.com]
- 12. exonjournal.com [exonjournal.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Urea - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Part 1: Hazard Assessment and Rationale for Classification
An Expert Guide to the Proper Disposal of 1-(4-aminophenyl)-3-methylurea
For research, scientific, and drug development professionals, the integrity of our work extends beyond the benchtop to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-aminophenyl)-3-methylurea (CAS No. 111087-13-9). As no definitive Safety Data Sheet (SDS) or specific regulatory listing is broadly available for this compound, this protocol is grounded in a conservative hazard assessment based on authoritative data from structurally analogous compounds. This principle-based approach ensures a high margin of safety and regulatory compliance.
The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. In the absence of specific data for 1-(4-aminophenyl)-3-methylurea, we must infer its risk profile by examining its core chemical structures: the aminophenyl group and the urea derivative .
Structural Analogue Analysis
The aminophenyl moiety is a significant structural alert. The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have classified a related compound, 4-Aminobiphenyl , as a Group 1 known human carcinogen [1][2]. This classification is based on sufficient evidence of carcinogenicity in humans, primarily causing bladder cancer[1][2]. The mechanism involves metabolic activation of the amino group, a process that could potentially occur with other aminophenyl compounds. Therefore, from a safety and liability perspective, 1-(4-aminophenyl)-3-methylurea must be handled as a potential human carcinogen.
Furthermore, GHS classification data for similar aminophenyl ureas reported to the European Chemicals Agency (ECHA) indicate a consistent hazard profile of acute toxicity and irritation.
| Compound | PubChem CID | Reported GHS Hazards[3][4] |
| ((4-Aminophenyl)methyl)urea | 40423978 | H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| (4-Aminophenyl)urea | 408346 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Waste Classification Directive
Based on this evidence, 1-(4-aminophenyl)-3-methylurea waste must be classified and managed as hazardous chemical waste . While it is not specifically found on the U.S. Environmental Protection Agency's (EPA) P-list (acutely hazardous) or U-list (toxic)[5][6], its disposal is governed by the Resource Conservation and Recovery Act (RCRA) due to its likely exhibition of the Toxicity Characteristic .
The logical workflow for this determination is as follows:
Part 2: Essential Safety and Handling Protocols
Given the assessed hazards, stringent personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure.
Required Personal Protective Equipment (PPE)
-
Hand Protection : Use double-gloving. Wear nitrile gloves as the primary layer, with a second pair of nitrile or thicker chemical-resistant gloves (e.g., butyl rubber) as the outer layer. Dispose of the outer gloves immediately after handling the material.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling larger quantities or when there is a risk of dust generation, chemical splash goggles are required.
-
Body Protection : Wear a fully buttoned lab coat. A chemically resistant apron is recommended when handling significant quantities.
-
Respiratory Protection : All handling of solid 1-(4-aminophenyl)-3-methylurea that could generate dust must be performed within a certified chemical fume hood.
Part 3: Step-by-Step Disposal and Decontamination Procedures
This protocol ensures that all waste streams, including the primary compound, contaminated materials, and empty containers, are managed safely and compliantly.
Procedure for Solid Waste Collection
-
Designate a Waste Container : Use a clearly labeled, wide-mouth HDPE (high-density polyethylene) container with a screw-top lid. The container must be in good condition, free of leaks, and compatible with the waste.
-
Labeling : Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. Fill in all required information:
-
Generator Name/Lab : Your name and laboratory/room number.
-
Chemical Contents : List "1-(4-aminophenyl)-3-methylurea". Do not use abbreviations.
-
Hazards : Check the boxes for "Toxic" and "Health Hazard".
-
-
Waste Transfer : Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. This should be done inside a chemical fume hood to contain any dust.
-
Secure Storage : Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within your lab, away from incompatible materials. Ensure secondary containment (e.g., a plastic tub) is used.
Procedure for Decontamination and Disposal of Contaminated Items
Items such as weighing paper, disposable spatulas, and contaminated gloves must be disposed of as hazardous waste.
-
Solid Debris : Place all contaminated solid items directly into the designated solid hazardous waste container described above.
-
Glassware/Reusable Tools :
-
Perform an initial rinse with a minimal amount of a suitable solvent (e.g., methanol or ethanol) to dissolve any residual compound.
-
Crucially, this first rinsate is hazardous waste. Collect it in a separate, properly labeled liquid hazardous waste container for "Toxic Organic Solvents".
-
After the initial hazardous rinse, the glassware can be washed normally with soap and water.
-
-
Spill Cleanup :
-
For small spills, gently cover the material with an absorbent pad or inert material like vermiculite.
-
Wearing appropriate PPE, carefully scoop the material and absorbent into the solid hazardous waste container.
-
Wipe the area with a solvent-wetted cloth (the same solvent used for glassware), and dispose of the cloth in the solid waste container.
-
Report the spill to your EHS office.
-
Disposal of "Empty" Stock Containers
Under RCRA, a container that held a toxic chemical is not considered "empty" until it has been properly decontaminated.
-
Do not discard the original stock bottle in the regular or glass trash.
-
Rinse the container three times with a suitable solvent (methanol or ethanol).
-
Collect all three rinses as hazardous liquid waste.
-
After triple-rinsing, deface the label on the bottle and dispose of it in the appropriate laboratory glass waste container.
Part 4: Final Disposal and Emergency Reference
Final Disposal Pathway
The collected and properly labeled hazardous waste containers must be transferred to your institution's designated EHS personnel or a licensed hazardous waste contractor for final disposal. Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. The standard and required method for final disposal of this type of organic waste is high-temperature incineration by a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Exposure Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to this comprehensive guide, you ensure that your critical research and development activities are matched by an unwavering commitment to safety, environmental stewardship, and regulatory compliance.
References
-
National Center for Biotechnology Information (2021). 4-Aminobiphenyl - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 1. In IARC Monographs - 128. Available at: [Link]
-
PubChem (n.d.). [(4-Aminophenyl)methyl]urea. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem (n.d.). (4-Aminophenyl)urea. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
National Toxicology Program (2021). 15th Report on Carcinogens: 4-Aminobiphenyl. U.S. Department of Health and Human Services. Available at: [Link]
-
Minnesota Pollution Control Agency (n.d.). U List of Hazardous Wastes. Available at: [Link]
Sources
- 1. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. (4-Aminophenyl)urea | C7H9N3O | CID 408346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. pca.state.mn.us [pca.state.mn.us]
Navigating the Safe Handling of 1-(4-aminophenyl)-3-methylurea: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 1-(4-aminophenyl)-3-methylurea (CAS No. 111087-13-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established protocols for structurally similar aromatic amines and urea-based compounds to provide a robust framework for its safe utilization and disposal.
The core principle of this guide is to foster a proactive safety culture. It is not merely a list of rules, but a self-validating system of protocols designed to explain the causality behind each safety measure. By understanding the "why," laboratory personnel can make informed decisions to mitigate risks effectively.
Understanding the Hazard Landscape: Aromatic Amines and Urea Compounds
1-(4-aminophenyl)-3-methylurea possesses structural features of both an aromatic amine and a urea derivative. This chemical parentage dictates its potential hazard profile. Aromatic amines, as a class, are known for their potential to be absorbed through the skin and can be toxic.[1][2] Some are also suspected carcinogens.[1][2] Urea compounds, while generally less hazardous than aromatic amines, can cause irritation upon contact with skin and eyes.[3][4] Therefore, a conservative approach that respects the potential hazards of both functional groups is essential.
Key Potential Hazards:
-
Dermal Absorption: A primary route of exposure for aromatic amines.
-
Skin and Eye Irritation: A common characteristic of both aromatic amines and urea compounds.[5][6]
-
Inhalation Toxicity: Particularly if the compound is a dust or aerosol.
-
Ingestion Toxicity: Accidental ingestion can lead to systemic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving 1-(4-aminophenyl)-3-methylurea.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | Recommended if weighing outside a ventilated enclosure (e.g., N95 respirator) |
| Solution Preparation | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical splash goggles or face shield | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | Not generally required if performed in a fume hood |
| Handling Concentrated Solutions | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | Recommended if there is a risk of aerosol generation outside a fume hood |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling 1-(4-aminophenyl)-3-methylurea at every stage of its lifecycle in the laboratory is crucial for maintaining a safe environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Segregate: Store 1-(4-aminophenyl)-3-methylurea away from strong oxidizing agents. It should be stored in a cool, dry, and well-ventilated area.[7]
Handling and Use
-
Designated Area: Whenever possible, handle this compound in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contain potential spills.
-
Avoid Dust Formation: When working with the solid material, handle it gently to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[4]
Spill Management
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.
-
-
Minor Spills (Liquid Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the absorbent material into a labeled waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains.
-
Waste Disposal
-
Segregation: All waste containing 1-(4-aminophenyl)-3-methylurea, including contaminated PPE and cleaning materials, should be collected in a dedicated, clearly labeled, and sealed waste container.[8]
-
Labeling: The waste container must be labeled with the chemical name and the words "Hazardous Waste."
-
Disposal Protocol: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[8] Aromatic amine waste may require specific treatment methods to mitigate environmental harm.[1][9][10]
Emergency Procedures: A Calm and Prepared Response
In the event of an exposure, a swift and informed response is critical.
Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][11]
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
Eye Contact
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][11]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation
-
Move the individual to fresh air immediately.[7]
-
If breathing is difficult, administer oxygen if you are trained to do so.
-
Seek immediate medical attention.
Ingestion
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[12]
Visualizing the Safety Workflow
To aid in the rapid comprehension of the safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: PPE Selection Workflow for 1-(4-aminophenyl)-3-methylurea.
Caption: Lifecycle of Handling 1-(4-aminophenyl)-3-methylurea.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. DIPLOMATA COMERCIAL. Available from: [Link]
-
Safety Data Sheet: Urea. Carl ROTH. Available from: [Link]
-
New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. Available from: [Link]
-
Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. DIPLOMATA COMERCIAL. Available from: [Link]
-
Urea Solution SAFETY DATA SHEET. Available from: [Link]
-
Aromatic Amine Pollution. Term. Available from: [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky. Available from: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available from: [Link]
-
Safety Data Sheet – Urea. Morton Smith-Dawe. Available from: [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory. National Academies Press. Available from: [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. Available from: [Link]
-
SAFETY DATA SHEET UREA. Available from: [Link]
-
Safety Data Sheet: Urea. Carl ROTH. Available from: [Link]
-
What to do in a chemical emergency. GOV.UK. Available from: [Link]
-
What to Do in a Chemical Emergency. Centers for Disease Control and Prevention. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 10. researchgate.net [researchgate.net]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
